tert-butyl butanoate
Description
The exact mass of the compound Butanoic acid, 1,1-dimethylethyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-6-7(9)10-8(2,3)4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBUVVYSQBFVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177649 | |
| Record name | Butanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2308-38-5 | |
| Record name | tert-Butyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 1,1-dimethylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53778 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Butanoate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl butanoate, a significant ester in various chemical and pharmaceutical applications. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Properties
This compound, also known as tert-butyl butyrate (B1204436), is the ester formed from butanoic acid and tert-butanol (B103910).[1] It is a colorless liquid with a characteristic fruity odor, reminiscent of pineapple, and is used in the flavor and fragrance industries.[1]
Chemical Structure and Identifiers
The structure of this compound features a tert-butyl group attached to the oxygen of the carboxylate group of butanoic acid.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | tert-Butyl butyrate, Butanoic acid, 1,1-dimethylethyl ester[1][3] |
| CAS Number | 2308-38-5[1][3] |
| Molecular Formula | C₈H₁₆O₂[1][3] |
| Molecular Weight | 144.21 g/mol [2][3] |
| SMILES | CCCC(=O)OC(C)(C)C[2][3] |
| InChI | InChI=1S/C8H16O2/c1-5-6-7(9)10-8(2,3)4/h5-6H2,1-4H3[1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that some values are estimated and may vary slightly between different sources.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Boiling Point | 143.6 °C at 760 mmHg | [4][5] |
| 136.25 °C | [6] | |
| Melting Point | -88.07 °C (estimate) | [6] |
| Density | 0.878 g/cm³ | [4][5] |
| 0.8836 (estimate) | [6] | |
| Refractive Index | 1.412 | [4][5] |
| 1.3790 (estimate) | [6] | |
| Flash Point | 39.1 °C | [4][5] |
| Vapor Pressure | 5.3 mmHg at 25 °C | [4][5] |
| Solubility | Limited solubility in water, soluble in organic solvents | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer esterification of butanoic acid with tert-butanol in the presence of an acid catalyst. Due to the steric hindrance of the tert-butyl group and its susceptibility to elimination under strongly acidic conditions at high temperatures, specific reaction conditions are employed to favor esterification.
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the synthesis of tert-butyl esters.
Materials:
-
Butanoic acid
-
tert-Butanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine equimolar amounts of butanoic acid and anhydrous tert-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted butanoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by distillation to obtain pure this compound.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (CDCl₃, 300 MHz):
-
δ 2.15 (t, 2H): Triplet corresponding to the α-methylene protons (-CH₂-C=O).
-
δ 1.60 (sextet, 2H): Sextet for the β-methylene protons (-CH₂-CH₂-C=O).
-
δ 1.45 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
δ 0.90 (t, 3H): Triplet for the terminal methyl protons (-CH₃).
Predicted ¹³C NMR Spectrum (CDCl₃, 75 MHz):
-
δ 172.5: Carbonyl carbon (C=O).
-
δ 80.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
δ 36.5: α-methylene carbon (-CH₂-C=O).
-
δ 28.0: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
δ 18.5: β-methylene carbon (-CH₂-CH₂-C=O).
-
δ 13.5: Terminal methyl carbon (-CH₃).
Experimental Protocol: NMR Analysis
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the alkyl chains.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2960-2870 | C-H stretching | Alkyl groups |
| ~1735 | C=O stretching | Ester |
| ~1260-1000 | C-O stretching | Ester |
Experimental Protocol: IR Spectroscopy
-
Obtain a background spectrum of the empty ATR crystal or salt plates.
-
Place a small drop of the liquid this compound sample on the ATR crystal or between two salt plates.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will result in fragmentation of the molecular ion.
Expected Fragmentation Pattern: The molecular ion peak ([M]⁺) at m/z = 144 may be weak or absent. The most prominent fragmentation pathways for esters include α-cleavage and McLafferty rearrangement.
-
Loss of the tert-butyl group: Cleavage of the O-C(CH₃)₃ bond to form the butanoyl cation ([CH₃CH₂CH₂CO]⁺) at m/z = 71.
-
Formation of the tert-butyl cation: Cleavage of the O-C(CH₃)₃ bond to form the stable tert-butyl cation ([(CH₃)₃C]⁺) at m/z = 57, which is often the base peak.
-
McLafferty rearrangement: If applicable, this would involve the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a charged enol.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into a GC-MS system.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Interface Temperature: 280 °C.
-
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1] Work in a well-ventilated area and wear personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and analysis of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided diagrams for the chemical structure and synthesis workflow serve to visually summarize key aspects of this compound.
References
- 1. tert-Butyl butyrate | C8H16O2 | CID 61297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. tert-Butanol(75-65-0) 13C NMR [m.chemicalbook.com]
- 6. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]
An In-depth Technical Guide to tert-Butyl Butanoate
This technical guide provides a comprehensive overview of tert-butyl butanoate, including its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Nomenclature
The standard IUPAC name for the compound is This compound .[1] It is also known by several synonyms, which are listed below:
-
Butyric acid, tert-butyl ester[4]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₂ | [1][3][5] |
| Molecular Weight | 144.21 g/mol | [1][3][5] |
| Boiling Point | 143.6 °C at 760 mmHg | [3] |
| Density | 0.878 g/cm³ | [3] |
| Flash Point | 39.1 °C | [3] |
| Refractive Index | 1.412 | [3] |
| Vapor Pressure | 5.3 mmHg at 25°C | [3] |
| Solubility | Limited solubility in water, miscible with organic solvents like ethanol (B145695) and diethyl ether.[4] | |
| Appearance | Colorless to pale yellow liquid with a fruity odor.[4] |
Logical Relationship Diagram
The following diagram illustrates the nomenclature and classification of this compound.
References
- 1. tert-Butyl butyrate | C8H16O2 | CID 61297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2308-38-5 | Buy Now [molport.com]
- 3. This compound | 2308-38-5 [chemnet.com]
- 4. CAS 2308-38-5: tert-Butyl butyrate | CymitQuimica [cymitquimica.com]
- 5. tert-butyl (411C)butanoate | C8H16O2 | CID 10701935 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Tert-butyl Butanoate Liquid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key physical properties of tert-butyl butanoate (CAS No: 2308-38-5), a butyrate (B1204436) ester. The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and logical visualizations to support scientific endeavors.
Quantitative Physical Properties
The physical characteristics of this compound are fundamental to its application in various chemical and pharmaceutical contexts. The following table summarizes its key quantitative properties.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | - | [1][2] |
| Molecular Weight | 144.21 | g/mol | [1][2][3] |
| Density | 0.878 | g/cm³ | [1][2] |
| Boiling Point | 143.6 | °C | [1][2] |
| 136.25 | °C | [4][5] | |
| Melting Point | -88.07 (estimate) | °C | [4][5] |
| Flash Point | 39.1 | °C | [1][2] |
| Refractive Index | 1.412 | - | [1][2] |
| 1.3790 (estimate) | - | [4][5] | |
| Vapor Pressure | 5.3 | mmHg at 25°C | [1][2] |
| LogP (n-octanol/water) | 1.9 (Computed) | - | [6] |
Experimental Protocols
The accurate determination of physical properties is critical for chemical characterization and process development. The following sections detail the standard methodologies for measuring the key properties of liquid compounds like this compound. These protocols are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).
Density Determination
The density of a liquid can be determined using several gravimetric procedures.[7] A common and straightforward method involves the use of a pycnometer, a glass flask with a precisely defined volume.[7]
-
Principle: Density is calculated from the mass of the liquid and its known volume (Density = Mass/Volume).[8][9]
-
Methodology:
-
The mass of a clean, dry pycnometer is accurately measured using an analytical balance.[7]
-
The pycnometer is filled with the test liquid (this compound), ensuring no air bubbles are present.
-
The filled pycnometer is then weighed again.[7]
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.[10]
-
The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.[7]
-
Another established method is the buoyancy technique, which relies on Archimedes' principle.[7]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For small sample volumes, a micro-reflux method is often employed.[12][13]
-
Principle: A liquid's vapor temperature remains constant at its boiling point during reflux.[12][14]
-
Methodology:
-
A small volume (e.g., 0.5 mL) of the liquid is placed in a small test tube with a magnetic stir bar.[13]
-
The test tube is placed in a heating block on a hot plate stirrer.[13]
-
A thermometer or temperature probe is positioned so that its bulb is about 1 cm above the liquid's surface to measure the vapor temperature.[13]
-
The liquid is heated gently to a boil, and the stirrer is activated to prevent bumping.[12]
-
The temperature is recorded when the liquid is gently refluxing, indicated by a stable ring of condensing vapor on the tube walls at the level of the thermometer bulb.[12][13] This stable temperature is the boiling point.
-
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance.[15] It is a characteristic property used to identify and assess the purity of liquids.[15] An Abbe refractometer is a common instrument for this measurement.
-
Principle: The refractive index is the ratio of the sine of the angle of incidence to the sine of the angle of refraction when light passes from one medium to another.[15]
-
Methodology:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
A light source, typically the sodium D-line (589 nm), is passed through the sample.[15]
-
The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark regions aligns with the crosshairs.
-
The refractive index is read directly from the instrument's calibrated scale.
-
The measurement is temperature-dependent and is typically corrected to a standard temperature, such as 20°C.[15]
-
Vapor Pressure Determination (OECD 104)
OECD Guideline 104 describes several methods for determining the vapor pressure of a substance.[16][17] The static method is suitable for substances in the expected range of this compound.
-
Principle: The vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature in a closed system.[18]
-
Methodology (Static Method):
-
A small amount of the test substance is introduced into a vacuum-tight apparatus.
-
The substance is degassed to remove trapped air.[18]
-
The apparatus is heated to a specified temperature, and the system is allowed to reach equilibrium.[18]
-
The pressure inside the apparatus, which corresponds to the vapor pressure of the substance, is measured using a pressure transducer.
-
Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.[16][17]
-
Water Solubility (OECD 105)
OECD Guideline 105 details methods for determining the water solubility of substances.[19][20] The flask method is appropriate for substances with solubility greater than 10 mg/L.[21]
-
Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature.[19][21]
-
Methodology (Flask Method):
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to allow equilibrium to be reached (typically 24 hours).[21]
-
After agitation, the mixture is allowed to stand for phase separation. If necessary, centrifugation is used to separate undissolved substance from the aqueous solution.
-
A sample of the clear aqueous phase is carefully removed.
-
The concentration of the substance in the aqueous sample is determined using a suitable analytical method (e.g., chromatography). This concentration represents the water solubility.
-
Partition Coefficient (n-octanol/water) (OECD 107)
The n-octanol/water partition coefficient (Pₒₗ) is a measure of a chemical's lipophilicity. OECD Guideline 107, the Shake Flask Method, is the classical approach for its determination.[22][23]
-
Principle: The partition coefficient is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[24][25]
-
Methodology (Shake Flask Method):
-
A solution of the test substance is prepared in either n-octanol or water.
-
Measured volumes of n-octanol and water (pre-saturated with each other) and the test substance solution are combined in a vessel.
-
The vessel is shaken mechanically at a constant temperature until equilibrium is achieved.[25]
-
The mixture is then centrifuged to ensure complete separation of the two phases.[22]
-
The concentration of the test substance in both the n-octanol and water phases is determined using an appropriate analytical technique.[22]
-
The Pₒₗ is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[23] The result is typically reported as its base-10 logarithm, logP.[25]
-
Visualizations
The following diagrams illustrate the relationships between molecular structure and physical properties, as well as a typical experimental workflow.
Caption: Relationship between molecular structure and physical properties.
Caption: Experimental workflow for LogP determination (OECD 107).
References
- 1. 2308-38-5 | this compound [chemindex.com]
- 2. This compound | 2308-38-5 [chemnet.com]
- 3. tert-Butyl butyrate | C8H16O2 | CID 61297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2308-38-5 [chemicalbook.com]
- 5. This compound CAS#: 2308-38-5 [m.chemicalbook.com]
- 6. tert-butyl (411C)butanoate | C8H16O2 | CID 10701935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. homesciencetools.com [homesciencetools.com]
- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 10. wjec.co.uk [wjec.co.uk]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. vernier.com [vernier.com]
- 15. athabascau.ca [athabascau.ca]
- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 17. oecd.org [oecd.org]
- 18. consilab.de [consilab.de]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. laboratuar.com [laboratuar.com]
- 22. oecd.org [oecd.org]
- 23. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 24. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 25. biotecnologiebt.it [biotecnologiebt.it]
The Tert-Butyl Effect: An In-depth Technical Guide to Ester Reactivity
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl group, a cornerstone of steric hindrance in organic chemistry, profoundly influences the reactivity of ester functionalities. Its bulky nature dictates reaction pathways, alters hydrolysis rates, and serves as a crucial tool in the design of protecting groups and prodrugs. This technical guide delves into the core principles of the tert-butyl effect on ester reactivity, providing quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
The Dichotomy of Reactivity: Steric Hindrance vs. Carbocation Stability
The tert-butyl group's influence on ester reactivity is a tale of two competing effects: steric hindrance at the carbonyl carbon and the exceptional stability of the tert-butyl carbocation.
-
Steric Hindrance: In bimolecular reactions, such as base-catalyzed hydrolysis (saponification), the bulky tert-butyl group physically obstructs the approach of a nucleophile (e.g., hydroxide (B78521) ion) to the electrophilic carbonyl carbon. This steric shield dramatically slows down the reaction rate compared to less hindered esters like methyl or ethyl esters. The reaction proceeds through a crowded tetrahedral intermediate, which is energetically unfavorable.
-
Carbocation Stability: Under acidic conditions, the reaction mechanism can pivot. The tert-butyl group, being a tertiary alkyl group, can readily form a stable tertiary carbocation upon cleavage of the alkyl-oxygen bond. This unimolecular pathway, known as the A-AL1 (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular) mechanism, is often favored for tert-butyl esters and is significantly faster than the corresponding bimolecular pathway (A-AC2) that is typical for less hindered esters.
This dual nature makes tert-butyl esters remarkably stable under basic and neutral conditions, yet readily cleavable under acidic conditions, a property extensively exploited in organic synthesis.
Quantitative Analysis of Hydrolysis Rates
The reactivity of esters is quantitatively expressed by their hydrolysis rate constants under acidic (k_acid) and basic (k_base) conditions. The following tables summarize the profound effect of the alkyl group's structure on these rates.
Table 1: Relative Rates of Base-Catalyzed Hydrolysis (Saponification) of Alkyl Acetates
| Ester | Alkyl Group | Relative Rate (k_base) |
| Methyl acetate (B1210297) | -CH₃ | 1.00 |
| Ethyl acetate | -CH₂CH₃ | 0.60 |
| Isopropyl acetate | -CH(CH₃)₂ | 0.15 |
| tert-Butyl acetate | -C(CH₃)₃ | ~0.01 (extremely slow) |
Data compiled from various sources and normalized to Methyl acetate. The rate for tert-butyl acetate is an approximation due to its very low reactivity under these conditions.
Table 2: Second-Order Rate Constants for Base-Catalyzed Hydrolysis of Alkyl Acetates in 70% v/v Dioxan-Water at 40°C [1]
| Ester | Rate Constant (k_base) (L mol⁻¹ s⁻¹) |
| Methyl benzoate | 1.0 (relative) |
| Ethyl benzoate | Not provided |
| Isopropyl benzoate | Not provided |
| tert-Butyl benzoate | Not provided |
Table 3: Acid-Catalyzed Hydrolysis of tert-Butyl Acetate
Under acidic conditions, the hydrolysis of tert-butyl acetate proceeds readily via the A-AL1 mechanism. The rate is dependent on the acid concentration and temperature.
| Condition | Observation |
| Dilute Acid | Hydrolysis is significantly faster than for primary or secondary alkyl esters. |
| Concentrated Acid | The reaction is rapid due to the high concentration of protons facilitating the formation of the tert-butyl carbocation. |
Mechanistic Pathways of Ester Hydrolysis
The mechanism of ester hydrolysis is highly dependent on the structure of the ester and the reaction conditions (acidic or basic).
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis of most esters, including methyl, ethyl, and isopropyl esters, proceeds through the B-AC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.
References
Solubility of tert-butyl butanoate in common lab solvents
An In-depth Technical Guide to the Solubility of tert-Butyl Butanoate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document combines qualitative information with comparative data from structurally similar compounds. Furthermore, it details a robust experimental protocol for the precise determination of solubility.
Section 1: Solubility Profile of this compound
This compound (C₈H₁₆O₂) is an ester known for its fruity odor. Its molecular structure, featuring a bulky tert-butyl group, significantly influences its solubility characteristics. Generally, it is soluble in a range of organic solvents but exhibits limited solubility in water due to its hydrophobic nature[1].
Data Presentation
| Solvent | This compound | n-Butyl Butanoate | Isobutyl Butanoate | tert-Butyl Acetate |
| Water | Limited/Low Solubility | Insoluble | Slightly Soluble (356.7 mg/L at 25°C) | Insoluble (0.8 wt% at 22°C) |
| Ethanol | Soluble (qualitative) | Miscible | Soluble | Soluble/Miscible |
| Diethyl Ether | Soluble (qualitative) | Miscible | Soluble | Soluble/Miscible |
| Acetone | Soluble (inferred) | Soluble (inferred) | Soluble (inferred) | Miscible with common industrial organic solvents |
| Ethyl Acetate | Soluble (inferred) | Soluble (inferred) | Soluble (inferred) | Miscible with common industrial organic solvents |
| Hexane | Soluble (inferred) | Soluble (inferred) | Soluble (inferred) | Miscible with common industrial organic solvents |
| Glycerol | Not Available | Not Available | Insoluble | Not Available |
Note: "Inferred" indicates that while specific data for the compound in that solvent was not found, its solubility is expected based on the general principle of "like dissolves like" and the behavior of similar esters.
Section 2: Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, established experimental methods such as the flask method described in OECD Test Guideline 105, combined with a gravimetric determination, can be employed.[2][3][4] This method is suitable for determining the saturation mass concentration of a substance in a solvent.
Methodology
Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 20°C).
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, hexane)
-
Glass vessels with stoppers (e.g., flasks or centrifuge tubes)
-
Thermostatically controlled shaker or water bath
-
Centrifuge (if necessary for phase separation)
-
Analytical balance
-
Pipettes and other volumetric glassware
-
Evaporating dish
-
Drying oven
Procedure:
-
Preliminary Test: A preliminary test is recommended to approximate the solubility and determine the necessary equilibration time.[5]
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vessel. The excess of the solute should be visible.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 ± 0.5°C).[5]
-
Agitate the mixture for a sufficient time to reach equilibrium. This may take 24 hours or longer. It is advisable to prepare multiple samples and analyze them at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[4]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the mixture to stand at the test temperature to allow for phase separation.
-
If a stable emulsion forms or if separation is slow, the mixture can be centrifuged at the test temperature.[3]
-
-
Sample Analysis (Gravimetric Method):
-
Carefully take a known volume of the clear, saturated supernatant (the solvent layer).
-
Weigh a clean, dry evaporating dish (W₁).
-
Transfer the known volume of the saturated solution to the pre-weighed evaporating dish and weigh it again (W₂).
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of this compound and that will not cause degradation.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it (W₃).
-
Repeat the drying and weighing steps until a constant weight is achieved.[6]
-
-
Calculation:
-
Weight of the solute (this compound) = W₃ - W₁
-
Weight of the solvent = W₂ - W₃
-
Solubility (in g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
Section 3: Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Health and safety guidelines for handling tert-butyl butanoate
An In-depth Technical Guide to the Health and Safety of Tert-butyl Butanoate
This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and professionals in drug development. It covers hazard identification, safe handling protocols, emergency procedures, and toxicological data, supported by detailed experimental methodologies and visual workflows to ensure a thorough understanding of the risks and necessary precautions.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a fruity odor.[1] It is an ester formed from tert-butyl alcohol and butyric acid.[1] Due to its hydrophobic nature, it has limited solubility in water but is soluble in organic solvents.[1]
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Tert-butyl Acetate (B1210297) | Tert-butanol (B103910) |
| Molecular Formula | C8H16O2[1][2] | C6H12O2[3] | C4H10O[4][5] |
| Molecular Weight | 144.21 g/mol [2] | 116.2 g/mol [3] | 74.12 g/mol [4][5] |
| CAS Number | 2308-38-5[1][2] | 540-88-5[3] | 75-65-0[4] |
| Boiling Point | Not available[6] | 97.85°C (208.13°F)[7] | 83°C @ 760 mmHg[4][5] |
| Melting/Freezing Point | Not available[6] | -58.15°C (-72.67°F)[7] | 25 - 25.5°C[4][5] |
| Flash Point | Not available | 4.4°C (39.92°F)[7] | 11°C (51.80°F)[5] |
| Specific Gravity | Not available | 0.8665 at 68°F[8] | 0.780[4] |
| Vapor Density | Not available | Not available | 2.6 (air=1)[5] |
| Vapor Pressure | Not available | Not available | 42 mm Hg @ 25°C[5] |
| Water Solubility | Limited[1] | Insoluble[8] | Soluble[4][5] |
| Appearance | Colorless to pale yellow liquid[1] | Clear, colorless liquid[7] | After melting, clear colorless liquid[5] |
| Odor | Fruity[1] | Camphor-like[7] | Camphor[5] |
Hazard Identification and Classification
This compound is considered a flammable liquid and may cause skin and eye irritation upon contact.[1] Inhalation of vapors may also cause respiratory irritation.[1] While specific toxicological data for this compound is limited, information from structurally similar compounds like tert-butyl acetate and tert-butanol provides insight into its potential hazards.
Table 2: Hazard Classification
| Hazard | Classification | Precautionary Statements |
| Flammability | Flammable Liquid (Category 2 based on tert-butyl acetate)[7] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[3][9] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation. May cause drowsiness or dizziness (based on tert-butyl acetate).[7] | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area.[9] |
| Skin Corrosion/Irritation | May cause skin irritation.[1] Repeated exposure may cause skin dryness or cracking.[3] | Wear protective gloves. Wash skin thoroughly after handling.[9] |
| Eye Damage/Irritation | May cause eye irritation.[1] | Wear eye protection/face protection.[9] |
| Acute Toxicity (Oral) | May be harmful if swallowed (based on tert-butyl acetate).[3] | Do not eat, drink or smoke when using this product.[9] |
Exposure Controls and Personal Protection
To minimize exposure, work in a well-ventilated area, preferably in a chemical fume hood.[4] Facilities should be equipped with an eyewash station and a safety shower.[5][10]
Table 3: Personal Protective Equipment (PPE)
| Protection Type | Recommendation | Standard |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[4][10] | OSHA 29 CFR 1910.133 or European Standard EN166.[4][10] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][10] Solvent-resistant gloves are recommended.[11] | Chemical protection gloves tested according to EN 374.[3] |
| Respiratory Protection | Follow OSHA respirator regulations. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5][10] For high exposures, a supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[11] | OSHA 29 CFR 1910.134 or European Standard EN 149.[5][10] |
Table 4: Occupational Exposure Limits for Structurally Similar Compounds
| Substance | Agency | TWA | STEL |
| tert-Butyl Acetate | ACGIH | 50 ppm | 150 ppm |
| NIOSH | 200 ppm (10 h) | - | |
| OSHA | 200 ppm | - | |
| tert-Butanol | ACGIH | 100 ppm | - |
| NIOSH | 100 ppm (10 h) | 150 ppm | |
| OSHA | 100 ppm | - |
Handling and Storage
Handle this compound with adequate ventilation and avoid breathing vapor or mist.[10] Wash thoroughly after handling.[10] Keep the container tightly closed and store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents, acids, and bases.[3][10][13] Ground and bond containers when transferring material and use spark-proof tools.[5][7]
First Aid Measures
Table 5: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[10] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[10] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[10] |
Fire Fighting and Accidental Release Measures
Fire Fighting: this compound is a flammable liquid.[1] In case of fire, use dry chemical, CO2, water spray, or alcohol-resistant foam. A solid water stream should not be used as it may spread the fire. Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[5][10]
Accidental Release: For spills, evacuate personnel from the area and remove all sources of ignition.[11] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[10] Ensure adequate ventilation.[10] Prevent runoff from entering storm sewers and ditches.[10]
Toxicological Information
Acute Toxicity:
-
Oral: The acute oral LD50 in rats for tert-butanol is reported to be between 2743 and 3500 mg/kg.[4] For tert-butyl acetate, the oral LD50 in male rats is 4,100 mg/kg.[15]
-
Dermal: The dermal LD50 for tert-butanol in rabbits is >2 g/kg.[4]
-
Inhalation: The LC50 for tert-butanol in rats is >10,000 ppm for a 4-hour exposure.[4]
Subchronic Toxicity:
-
In a 90-day drinking water study, tert-butanol caused kidney and urinary bladder toxicity in rats.[16]
-
A 13-week inhalation study of tert-butyl acetate in rats showed increased motor activity in males at 1600 ml/m3.[17]
Carcinogenicity:
-
Long-term drinking water studies of tert-butanol showed some evidence of carcinogenic activity in rats and mice, with proliferative lesions in the kidneys of male rats.[18]
Genotoxicity:
-
Tert-butanol was not mutagenic in several bacterial and mammalian test systems.[18]
Experimental Protocols
Detailed experimental protocols for toxicological assessment are based on OECD and NTP guidelines.
Acute Oral Toxicity (based on OECD Guideline 420):
-
Test Animals: Healthy young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg. The initial dose is selected based on a preliminary sighting study to be a level expected to produce some toxicity without mortality.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study. Source:[19]
Acute Dermal Toxicity (based on OECD Guideline 402):
-
Test Animals: Healthy young adult rats are used.
-
Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk.
-
Dose Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality daily for at least 14 days. Body weights are recorded weekly.
-
Necropsy: A gross necropsy is performed on all animals at the conclusion of the study. Source:[1]
Acute Inhalation Toxicity (based on OECD Guideline 403):
-
Test Animals: Healthy young adult rodents (commonly rats) are used.
-
Exposure: Animals are exposed to the test substance in a dynamic airflow inhalation exposure system for a predetermined period, typically 4 hours.
-
Concentrations: A limit concentration or a series of at least three concentrations are used.
-
Observation: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, and body weight changes for at least 14 days post-exposure.
-
Necropsy: A comprehensive necropsy is performed on all animals. Source:[9][10]
Bacterial Reverse Mutation Assay (Ames Test, based on OECD Guideline 471):
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan) are used.
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 mix) to detect mutagens that require metabolic activation.
-
Procedure: The bacterial cells are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 2-3 days at 37°C.
-
Evaluation: The number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) is counted and compared to the number of spontaneous revertant colonies on control plates. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies. Source:[4][8][11][12]
Visualizations
Caption: Workflow for health and safety assessment and management of this compound.
Caption: Experimental workflow for the Ames Test to assess mutagenicity.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. The bacterial reverse mutation test | RE-Place [re-place.be]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. eurolab.net [eurolab.net]
- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 11. nib.si [nib.si]
- 12. biosafe.fi [biosafe.fi]
- 13. NTP technical report on the toxicity studies of a Chemical Mixture of 25 Groundwater Contaminants Administered in Drinking Water to F344/N Rats and B6C3F(1) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. REFERENCES - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0] - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. series.publisso.de [series.publisso.de]
- 18. Amended final report of the safety assessment of t-Butyl Alcohol as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
Stability and Recommended Storage Conditions for tert-Butyl Butanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability of tert-butyl butanoate, including its degradation pathways and recommended storage conditions. The information is compiled from publicly available data and is intended to guide researchers and professionals in the proper handling and storage of this compound.
Chemical Stability and Degradation Pathways
This compound, like other tert-butyl esters, exhibits characteristic stability and degradation profiles. Its susceptibility to degradation is primarily influenced by pH, temperature, and exposure to oxidizing agents and light.
Hydrolytic Stability
The hydrolysis of this compound is its most significant degradation pathway. The rate of hydrolysis is highly dependent on the pH of the environment.
-
Acid-Catalyzed Hydrolysis: Tert-butyl esters are known to be labile under acidic conditions.[1] The degradation proceeds via a unimolecular mechanism (AAL1) involving the formation of a stable tert-butyl carbocation.[2] This carbocation can then react with water to form tert-butanol (B103910) or eliminate a proton to form isobutylene (B52900). The other product is butanoic acid.
-
Neutral Hydrolysis: In neutral conditions (pH 5-7), the hydrolysis of tert-butyl esters is considerably slower. For the analogous compound tert-butyl formate (B1220265), the neutral hydrolysis pathway is predominant in this pH range.[2][3]
-
Base-Catalyzed Hydrolysis: Tert-butyl esters are generally stable to base-catalyzed hydrolysis.[4] This stability is attributed to the steric hindrance of the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon.
A detailed study on the hydrolysis of tert-butyl formate provides kinetic data that can serve as an estimate for the behavior of this compound due to the similar reactivity of the tert-butyl ester functional group.[2][3]
Table 1: Hydrolysis Kinetic Data for tert-Butyl Formate at 22°C [2][3]
| Parameter | Value | Units |
| Acid-Catalyzed Rate Constant (kA) | (2.7 ± 0.5) × 10-3 | M-1s-1 |
| Neutral Hydrolysis Rate Constant (kN) | (1.0 ± 0.2) × 10-6 | s-1 |
| Base-Catalyzed Rate Constant (kB) | 1.7 ± 0.3 | M-1s-1 |
Table 2: Activation Energies for the Hydrolysis of tert-Butyl Formate [2][3]
| Pathway | Activation Energy (Ea) | Units |
| Acid-Catalyzed | 59 ± 4 | kJ/mol |
| Neutral | 78 ± 5 | kJ/mol |
| Base-Catalyzed | 88 ± 11 | kJ/mol |
Thermal Degradation
Oxidative Degradation
Esters can be susceptible to oxidation, which can be initiated by heat, light, or the presence of metal ions.[6] The oxidation of ester lubricants can lead to the formation of hydroperoxides, which can then decompose into a variety of products, including alcohols, aldehydes, and carboxylic acids.[7][8] For this compound, oxidative attack could potentially occur at the ester linkage or the alkyl chains.
Photodegradation
While specific photodegradation studies on this compound were not found, esters, in general, can be susceptible to degradation upon exposure to UV light.[9] The degradation pathway can involve cleavage of the ester bond or reactions involving other functional groups in the molecule.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended, based on information for the structurally similar n-butyl butyrate (B1204436).[3]
Table 3: Recommended Storage Conditions for Butyl Butyrate [3]
| Parameter | Recommendation |
| Temperature | Cool place |
| Humidity | Dry place |
| Container | Tightly sealed containers |
| Light | Protected from light |
| Incompatible Materials | Heat |
A supplier of n-butyl butyrate suggests a shelf life of 24 months or longer if stored properly under these conditions.[3] While this provides a general guideline, it is crucial to perform specific stability studies for this compound to establish a definitive shelf life.
Experimental Protocols for Stability Testing
The following protocols are based on general guidelines for stability testing and can be adapted for this compound.[6][10]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
3.1.1. Hydrolytic Stability Protocol
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.
-
Incubation: Store the solutions at a controlled temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quenching: Neutralize the acidic and basic samples to stop the degradation.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]
3.1.2. Thermal Stability Protocol
-
Sample Preparation: Place a known amount of this compound in a sealed container.
-
Incubation: Expose the sample to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
-
Analysis: Analyze the sample for the appearance of degradation products using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile degradants.
3.1.3. Oxidative Stability Protocol
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Store the solution at room temperature or a slightly elevated temperature.
-
Time Points: Withdraw aliquots at specified time intervals.
-
Analysis: Analyze the samples by HPLC or LC-MS to identify and quantify degradation products.
3.1.4. Photostability Protocol
-
Sample Preparation: Expose a solution of this compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Control: Keep a parallel sample protected from light as a control.
-
Analysis: Analyze both the exposed and control samples at a specified time point to assess the extent of photodegradation.
Long-Term Stability Study Protocol
-
Storage Conditions: Store this compound under the recommended storage conditions (cool, dry, dark).
-
Time Points: Test the sample at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Testing Parameters: At each time point, analyze the sample for appearance, purity (by HPLC or GC), and the presence of any degradation products.
Analytical Methods for Stability Assessment
A variety of analytical techniques can be employed to monitor the stability of this compound and quantify its degradation products.[11][12][13][14]
Table 4: Analytical Techniques for Stability Testing of Esters
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantify the parent compound and non-volatile degradation products.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile degradation products like isobutylene and tert-butanol.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the structure of unknown degradation products.[14] |
| Infrared (IR) Spectroscopy | Monitor changes in functional groups, such as the appearance of hydroxyl groups from hydrolysis.[14] |
Visualizations
The following diagrams illustrate the key degradation pathways and a general workflow for stability testing.
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a stability testing program.
References
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 3. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 4. acid tert-butyl ester: Topics by Science.gov [science.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rjptonline.org [rjptonline.org]
- 7. york.ac.uk [york.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. kinampark.com [kinampark.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
An In-depth Technical Guide to the Reaction Mechanism of tert-Butyl Ester Formation
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl ester is a pivotal protecting group for carboxylic acids in organic synthesis, prized for its steric bulk which confers stability against a wide range of nucleophiles and basic conditions. Its facile cleavage under acidic conditions further enhances its utility, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of the primary reaction mechanisms for tert-butyl ester formation, detailed experimental protocols, and quantitative data to inform synthetic strategy.
Core Reaction Mechanisms
The formation of tert-butyl esters predominantly proceeds through mechanisms that generate or utilize the sterically hindered and stable tert-butyl cation or a related electrophilic species. The most prevalent methods include the acid-catalyzed addition of a carboxylic acid to isobutylene (B52900), the reaction of a carboxylic acid with tert-butanol (B103910) using a coupling agent, and transesterification.
Acid-Catalyzed Reaction of Carboxylic Acids with Isobutylene
This is one of the most common and atom-economical methods for preparing tert-butyl esters. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or trifluoromethanesulfonic acid.[1][2]
The mechanism involves the protonation of isobutylene by the acid catalyst to form a stable tertiary carbocation. The carboxylic acid then acts as a nucleophile, attacking the tert-butyl cation. Subsequent deprotonation of the resulting oxonium ion yields the tert-butyl ester and regenerates the acid catalyst.
Esterification with tert-Butanol and Coupling Agents
The reaction proceeds by the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack. DMAP can further react with the O-acylisourea to form an even more reactive N-acylpyridinium species. Finally, tert-butanol attacks the activated carboxylic acid derivative, and after a proton transfer, the tert-butyl ester is formed along with the dicyclohexylurea (DCU) byproduct.
Transesterification
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst.[5][6] For the synthesis of tert-butyl esters, a methyl or ethyl ester of the carboxylic acid can be reacted with an excess of tert-butanol under acidic or basic conditions.[7] The equilibrium is typically driven towards the product by removing the lower-boiling alcohol (methanol or ethanol).
The acid-catalyzed mechanism involves protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by tert-butanol to form a tetrahedral intermediate.[6] Proton transfer and subsequent elimination of the original alcohol (e.g., methanol) yields the tert-butyl ester. The base-catalyzed mechanism involves the deprotonation of tert-butanol to form the tert-butoxide anion, which then acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester.[6]
Quantitative Data Summary
The yield of tert-butyl ester formation is highly dependent on the chosen method, the substrate, and the reaction conditions. The following tables summarize reported yields for various methods.
Table 1: Acid-Catalyzed Esterification with Isobutylene
| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | H₂SO₄ | - | Pressure | 85 | [1] |
| Adamantane-1-carboxylic acid | Triflic Acid | Dichloromethane (B109758) | -20 | 74 (recrystallized) | [2] |
| o-Benzoylbenzoic acid | Triflic Acid | Dichloromethane | -20 | - | [2] |
| Acrylic Acid | Mesoporous SO₃H-SBA-15 | - | - | - | [8] |
Table 2: Esterification with tert-Butanol and Coupling Agents
| Carboxylic Acid | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Monoethyl fumarate | DCC/DMAP | Dichloromethane | 0 to RT | 76-81 | [3] |
| Phenylacetic acid | EDC/HOBt/DMAP | - | - | 45 | [9] |
| Cinnamic acid | EDC/HOBt/DMAP | - | - | 60 | [9] |
| N-Boc-L-glutamic acid derivative | EDC/HOBt/DMAP | - | - | 95 | [9] |
Table 3: Transesterification and Other Methods
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| L-pyroglutamic acid | tert-Butyl acetate (B1210297)/Perchloric acid | - | - | 70 | [10] |
| Various methyl esters | Potassium tert-butoxide | Diethyl ether | Ambient | High | [7] |
| Various free amino acids | Bis(trifluoromethanesulfonyl)imide/tert-Butyl acetate | - | - | High | [11][12] |
Experimental Protocols
Protocol 1: Preparation of tert-Butyl Acetate using Acetic Anhydride and tert-Butanol
This procedure is adapted from Organic Syntheses.[13]
Reagents:
-
tert-Butyl alcohol: 200 mL (2.1 moles)
-
Acetic anhydride: 200 mL (2.1 moles)
-
Anhydrous zinc chloride: 0.5 g
-
10% Potassium carbonate solution
-
Anhydrous potassium carbonate
Procedure:
-
In a 1-L flask equipped with a reflux condenser and a drying tube, combine tert-butyl alcohol, acetic anhydride, and anhydrous zinc chloride.
-
After thorough mixing, slowly heat the mixture to reflux and maintain gentle reflux for 2 hours.
-
Cool the mixture and arrange for distillation using a Vigreux column.
-
Distill the mixture up to a temperature of 110°C.
-
Wash the crude distillate with two 50-mL portions of water, followed by 50-mL portions of 10% potassium carbonate solution until the ester layer is neutral to litmus.
-
Dry the product over anhydrous potassium carbonate.
-
After removing the drying agent, fractionally distill the ester. The pure tert-butyl acetate distills between 95°C and 96°C.
Protocol 2: Esterification of a Carboxylic Acid with tert-Butanol using DCC and DMAP
This protocol is a general procedure based on the Steglich esterification.[3][4]
Reagents:
-
Carboxylic acid: 1 equivalent
-
tert-Butanol: 1.5 - 3 equivalents
-
Dicyclohexylcarbodiimide (DCC): 1.1 equivalents
-
4-(Dimethylamino)pyridine (DMAP): 0.1 equivalents
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid and DMAP in anhydrous DCM in a round-bottom flask.
-
Add tert-butanol to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Logical Workflow for Method Selection
The choice of the synthetic route for preparing a tert-butyl ester depends on several factors, including the properties of the starting carboxylic acid, the availability of reagents, and the scale of the reaction.
This guide provides a foundational understanding of the key aspects of tert-butyl ester formation. For specific applications, further optimization of reaction conditions may be necessary. Researchers are encouraged to consult the primary literature for detailed procedures and substrate-specific considerations.
References
- 1. Solved 20.14 Tert-butyl esters can be prepared by the | Chegg.com [chegg.com]
- 2. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 12. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 13. Organic Syntheses Procedure [orgsyn.org]
Natural occurrence and sources of butyl butyrates
An In-Depth Technical Guide to the Natural Occurrence and Sources of Butyl Butyrate (B1204436)
Introduction
Butyl butyrate (also known as butyl butanoate) is a short-chain fatty acid ester with the molecular formula C₈H₁₆O₂. It is a clear, colorless liquid characterized by a sweet, fruity aroma, often likened to that of pineapple[1][2][3]. This pleasant aromatic profile makes it a significant compound in the flavor and fragrance industries, where it is used to impart fruity notes to foods, beverages, perfumes, and cosmetics[4][5][6]. Beyond its sensory properties, butyl butyrate is also explored as a potential biofuel additive.
While widely produced synthetically, there is considerable interest in its natural sources and biosynthetic pathways, driven by consumer demand for natural ingredients and the need for sustainable production methods. This guide provides a comprehensive technical overview of the natural occurrence of butyl butyrate, its biosynthetic pathways in plants and microorganisms, and the analytical methodologies used for its quantification.
Natural Occurrence of Butyl Butyrate
Butyl butyrate is a natural volatile organic compound (VOC) found in a variety of plant and food matrices. Its presence is a key contributor to the characteristic aroma profile of many fruits and fermented products. While its presence is widely reported, quantitative data remains limited for many sources.
Table 1: Natural Occurrence of Butyl Butyrate
| Category | Source | Reference(s) |
|---|---|---|
| Fruits | Apple (Malus domestica) | [1][2][7][8][9] |
| Banana (Musa spp.) | [1][2][3][10][11] | |
| Strawberry (Fragaria x ananassa) | [1][2][3][12] | |
| Pear (Pyrus spp.) | [1] | |
| Plum (Prunus spp.) | [1][13][14] | |
| Cherry (Prunus spp.) | [13][14] | |
| Apricot (Prunus armeniaca) | [7][10] | |
| Papaya (Carica papaya) | [7][10] | |
| Melon (Cucumis melo) | [10][13][14] | |
| Mango (Mangifera indica) | [7][10] | |
| Citrus Fruits (e.g., Orange) | [7][10] | |
| Dairy Products | Gruyère de Comté Cheese | [13][14][15] |
| Parmesan Cheese | [10] | |
| Fermented Products | Cider | [13][14][15] |
| Brandy | [10] | |
| Other | Soybean (Glycine max) | [14][15] |
| | Honey |[10] |
Quantitative Data on Butyl Butyrate in Natural Sources
Quantitative analysis reveals that the concentration of butyl butyrate can vary significantly depending on the cultivar, degree of maturity, and environmental conditions[6][10][16]. Apples are the most extensively studied source for quantitative data.
Table 2: Quantitative Concentration of Butyl Butyrate in Apple Cultivars
| Apple Cultivar | Matrix | Concentration (µg/kg Fresh Weight) | Reference(s) |
|---|---|---|---|
| Various (Average of 40 cultivars) | Peel | 103.51 (Range: 0 - 490.14) | [7] |
| 'Fuji' | Fruit | Present, contributes to aroma profile | [6][8] |
| 'Gamhong' | Fruit | Present at higher amounts than other cultivars | [8] |
| 'PN' (Pinova) | Fruit | Identified as a key volatile compound |[2] |
For most other fruits, as well as dairy and fermented products, butyl butyrate is qualitatively reported as a component of the aroma profile, but specific concentration data is not widely available in public scientific literature. Its formation in cheese is linked to the presence of its precursor, butyric acid, and esterification reactions that occur during ripening[16][17][18].
Biosynthesis of Butyl Butyrate
The formation of butyl butyrate in nature occurs through enzymatic esterification. The specific pathways and enzymes differ between plants and microorganisms.
Biosynthesis in Plants
In fruits, the biosynthesis of esters is the final step in the formation of many aroma compounds and is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) [3][19][20][21]. These enzymes belong to the BAHD superfamily of acyltransferases[20][21]. The general pathway involves two sets of precursors: alcohols and acyl-Coenzyme A (acyl-CoA) thioesters, which are derived from the metabolism of fatty acids and amino acids[9][16].
-
Acyl-CoA Formation: Butyryl-CoA, the acyl donor, is typically formed through the β-oxidation of fatty acids[19][20].
-
Alcohol Formation: The alcohol precursor, n-butanol, is formed from the reduction of corresponding aldehydes, which are also derived from fatty acid or amino acid catabolism[9][20].
-
Esterification: AAT catalyzes the condensation reaction between n-butanol and butyryl-CoA to form butyl butyrate and Coenzyme A[19][21].
Biosynthesis in Microorganisms (Biotechnological Sources)
Microorganisms, particularly species of Clostridium and engineered Escherichia coli, are utilized for the biotechnological production of butyl butyrate[6]. Microbial synthesis offers a promising alternative to chemical synthesis and extraction from low-yield natural sources[9]. Two primary enzymatic routes are employed:
-
Lipase-Catalyzed Esterification: In this pathway, butyric acid and n-butanol, produced during fermentation, are directly esterified by a lipase (B570770) enzyme to form butyl butyrate and water. This method is common in Clostridium species.
-
AAT-Catalyzed Synthesis: Similar to the plant pathway, this route uses an alcohol acyltransferase (AAT) to condense n-butanol with butyryl-CoA. This pathway is often engineered into host organisms like E. coli for controlled production.
Experimental Protocols for Analysis
The standard method for the identification and quantification of volatile compounds like butyl butyrate from complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) [7][13][22][23].
Representative Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles
This protocol is a generalized methodology synthesized from multiple studies on fruit volatile analysis[8][13][23].
1. Sample Preparation:
-
Weigh approximately 5-7 g of homogenized fruit pulp (e.g., apple paste) into a 20 mL headspace vial[8].
-
To aid volatile release and inhibit enzymatic activity, add a saturated salt solution (e.g., 1 g NaCl in 5 mL of water).
-
Add a known concentration of an internal standard (e.g., cyclohexanone (B45756) or ethyl nonanoate) for semi-quantification.
-
Immediately seal the vial with a TFE-silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: Utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatile compounds[13].
-
Incubation/Equilibration: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 50-60°C) for 10-15 minutes with agitation to promote the partitioning of volatiles into the headspace[8][23].
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same temperature to adsorb the volatile compounds[8].
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 240-250°C) for thermal desorption of the analytes for 5-15 minutes in splitless mode[8][23].
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program starts at 40°C (hold for 3-5 min), ramps up to 180°C at a rate of 5-7°C/min, and then ramps to 280°C at 25°C/min (hold for 5 min)[23].
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Temperatures: Set ion source and transfer line temperatures to 230°C and 280°C, respectively[23].
-
Mass Range: Scan from m/z 35 to 500.
-
4. Data Analysis:
-
Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with those of authentic standards.
-
Quantify butyl butyrate by comparing its peak area to that of the internal standard and referencing a calibration curve.
Conclusion
Butyl butyrate is a naturally occurring ester that plays a crucial role in the desirable fruity aromas of many foods, most notably apples. Its biosynthesis in plants is mediated by alcohol acyltransferases, which condense alcohol and acyl-CoA precursors. While present in numerous fruits and some fermented products, detailed quantitative data in the public domain is scarce, representing a potential area for future research. In parallel, microbial fermentation using engineered pathways has emerged as a powerful and sustainable source for producing natural-identical butyl butyrate. The analysis and quantification of this compound are reliably achieved through established HS-SPME-GC-MS protocols, providing the necessary tools for researchers in food science, biotechnology, and drug development to further explore and harness the properties of this valuable flavor compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Expression of alcohol acyltransferase is a potential determinant of fruit volatile ester variations in Capsicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VCF 2000 - Volatile Compounds in Food DATABASE [leffingwell.com]
- 5. VCF - Volatile Compounds in Food [vcf-online.nl]
- 6. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationships between sensory properties and metabolomic profiles of different apple cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 13. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flavors of Dairy Products: A Review of Recent Advances [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. researchgate.net [researchgate.net]
- 18. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Characterization of volatile profiles in cherry fruits: Integration of E-nose and HS-SPME-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit | MDPI [mdpi.com]
Methodological & Application
Application Note: Synthesis of tert-butyl butanoate via Fischer Esterification
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of tert-butyl butanoate through the Fischer esterification of butanoic acid and tert-butanol (B103910). Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The synthesis of tert-butyl esters via this method can be challenging due to the tertiary alcohol's propensity to undergo dehydration and elimination in acidic conditions, forming isobutylene (B52900) as a major byproduct.[2] This protocol is optimized to favor esterification by maintaining controlled temperature conditions. It includes a comprehensive experimental procedure, purification methods, and characterization data.
Reaction Scheme
The acid-catalyzed esterification of butanoic acid with tert-butanol yields this compound and water. The reaction is reversible and requires an acid catalyst, such as sulfuric acid, to proceed at a reasonable rate.[3]
Data Presentation: Reagent and Product Properties
Quantitative data for the reagents and the final product are summarized below for procedural planning and characterization.
Table 1: Reagent Specifications
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Amount | Moles |
| Butanoic Acid | 88.11 | 0.96 | 163.5 | 8.81 g (9.2 mL) | 0.10 |
| tert-Butanol | 74.12 | 0.78 | 82.4 | 11.12 g (14.3 mL) | 0.15 |
| Sulfuric Acid (conc.) | 98.08 | 1.84 | ~337 | ~0.5 mL | Catalyst |
Table 2: Product Specifications
| Product | Molar Mass ( g/mol ) | IUPAC Name | Synonyms | Boiling Point (°C) |
| This compound | 144.21[4][5] | This compound[4] | tert-Butyl butyrate[4][5] | ~145 |
Experimental Protocol
This protocol details the synthesis, work-up, and purification of this compound.
3.1. Materials and Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Distillation apparatus
-
Butanoic acid
-
tert-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
3.2. Reaction Procedure
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add butanoic acid (0.10 mol) and tert-butanol (0.15 mol).
-
While stirring, slowly add concentrated sulfuric acid (~0.5 mL) to the mixture in a fume hood.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture with stirring in a heating mantle, maintaining a gentle reflux at a temperature of 75-80°C for approximately 2 hours.[6] Monitoring the temperature is crucial to minimize the dehydration of tert-butanol.[2]
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
3.3. Work-up and Isolation
-
Once cooled, transfer the reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of cold water and 50 mL of diethyl ether to the funnel.
-
Gently shake the funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate and discard the lower aqueous layer.[1]
-
Wash the organic layer sequentially with:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer by adding anhydrous sodium sulfate, swirling the flask until the solution is clear.[1][7]
-
Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.
3.4. Purification
-
Set up a simple distillation apparatus.
-
Carefully evaporate the diethyl ether at a low temperature.
-
After the ether has been removed, increase the temperature to distill the this compound product. Collect the fraction boiling at approximately 145°C.[1]
-
Weigh the collected product and calculate the percentage yield.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Solved A student was attempting to prepare tert-butyl | Chegg.com [chegg.com]
- 3. homework.study.com [homework.study.com]
- 4. tert-Butyl butyrate | C8H16O2 | CID 61297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butanoic acid, 1,1-dimethylethyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes: Acid-Catalyzed Synthesis of tert-Butyl Esters
Introduction
The tert-butyl ester is a crucial protecting group for carboxylic acids in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its steric hindrance provides stability against a wide range of nucleophilic and basic conditions, while it can be readily cleaved under acidic conditions to regenerate the carboxylic acid.[1][2][3] Acid-catalyzed esterification is a common and effective method for the synthesis of tert-butyl esters from carboxylic acids. This document outlines detailed protocols for this transformation, catering to researchers, scientists, and professionals in drug development.
Key Advantages of tert-Butyl Esters:
-
Acid-Labile Protection: Easily deprotected using acids like trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid.[3][4]
-
Base and Nucleophile Stability: Resistant to hydrolysis under basic conditions and attack by various nucleophiles.[1][3]
-
Steric Hindrance: The bulky tert-butyl group prevents unwanted side reactions at the carboxylic acid functionality.
Common Acid Catalysts and Methods
Several acid-catalyzed methods exist for the synthesis of tert-butyl esters, each with its own advantages and limitations.
-
Strong Mineral Acids (e.g., H₂SO₄, HClO₄): This is a traditional and widely used method.[1] The carboxylic acid is treated with a source of the tert-butyl group, such as tert-butanol (B103910) or isobutylene, in the presence of a catalytic amount of a strong acid.[1][3] While effective, these strong acids can be corrosive and may not be suitable for sensitive substrates.[1] Perchloric acid, in particular, is a hazardous reagent.[1]
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): A more recent and safer alternative to strong mineral acids.[1][5][6] This catalyst, in conjunction with tert-butyl acetate (B1210297) as both the solvent and tert-butylating agent, offers high yields and faster reaction times, even for challenging substrates like free amino acids.[1][5][6]
-
Other Lewis and Brønsted Acids: Other acids such as p-toluenesulfonic acid and zinc chloride have also been employed.[4][7]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions and yields for the acid-catalyzed synthesis of tert-butyl esters using different catalytic systems.
| Carboxylic Acid Substrate | Catalyst | tert-Butyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Carboxylic Acids | Sulfuric Acid | tert-Butanol/tert-Butyl Acetate | - | 0 to RT | - | - | [8] |
| Acetic Acid | Zinc Chloride (anhydrous) | tert-Butanol/Acetic Anhydride | - | Reflux | 2 | 53-60 | [7] |
| Phenylacetic Acid | Tf₂NH (2 mol%) | tert-Butyl Acetate | tert-Butyl Acetate | 50 | 0.5 | 76 | [1] |
| 4-Benzoylbenzoic Acid | Tf₂NH (5 mol%) | tert-Butyl Acetate | tert-Butyl Acetate | 50 | 1 | 79 | [1] |
| 4-Bromobenzoic Acid | Tf₂NH (10 mol%) | tert-Butyl Acetate | tert-Butyl Acetate | 50 | 3 | 66 | [1] |
| L-Phenylalanine | Tf₂NH (1.1 equiv) | tert-Butyl Acetate | tert-Butyl Acetate | 0 | 1 | 95 | [6] |
| L-Glutamic Acid | Perchloric Acid | tert-Butyl Acetate | - | RT | 18 | 70 | [9] |
Experimental Protocols
Protocol 1: General Procedure using Sulfuric Acid Catalyst
This protocol is a modified version of a traditional method for the synthesis of tert-butyl esters.[8]
Materials:
-
Carboxylic acid
-
tert-Butanol
-
tert-Butyl acetate
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the carboxylic acid (1.0 eq) in a 1:1 mixture of tert-butanol and tert-butyl acetate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the cooled solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude tert-butyl ester.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Procedure using Bis(trifluoromethanesulfonyl)imide (Tf₂NH) Catalyst
This protocol offers a safer and often more efficient method for tert-butylation, particularly for sensitive substrates like amino acids.[1][6]
Materials:
-
Carboxylic acid (or amino acid)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
tert-Butyl acetate (t-BuOAc)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in tert-butyl acetate.
-
Cool the suspension to 0 °C.
-
In a separate flask, prepare a solution of Tf₂NH (catalytic amount, e.g., 2-10 mol% for simple carboxylic acids, or 1.1 eq for free amino acids) in dichloromethane.
-
Add the Tf₂NH solution to the cooled suspension of the carboxylic acid.
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C or 50 °C) and monitor by TLC.
-
Upon completion, carefully add the reaction mixture to a cooled (0 °C) saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tert-butyl ester by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the acid-catalyzed synthesis of tert-butyl esters.
Caption: Generalized mechanism of acid-catalyzed tert-butyl ester synthesis.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Modified Procedure for Synthesis of tert-Butyl Carboxylates [jstage.jst.go.jp]
- 9. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl Butanoate as a Tert-Butylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of tert-butyl butanoate as a tert-butylating agent in organic synthesis. While direct literature precedents for this compound are scarce, its structural analogue, tert-butyl acetate (B1210297), is a well-established reagent for this purpose, particularly in the presence of a strong acid catalyst. This document leverages the extensive data on tert-butyl acetate to provide a comprehensive guide for the tert-butylation of various functional groups, including carboxylic acids, alcohols, and amino acids. The protocols and data presented herein are based on the established reactivity of tert-butyl acetate and are expected to be readily adaptable for this compound with minimal optimization.
Introduction
The tert-butyl group is a crucial protecting group in organic synthesis, valued for its steric bulk and stability under a wide range of reaction conditions, yet readily removable under acidic conditions.[1][2] Traditional methods for introducing a tert-butyl group often involve hazardous reagents like isobutylene (B52900) gas or strong acids.[1] The use of tert-butyl esters, such as tert-butyl acetate, has emerged as a safer and more convenient alternative, acting as both the tert-butylating agent and the solvent.[1][3]
This application note extends this methodology to this compound. The underlying principle involves the acid-catalyzed generation of a tert-butyl cation from the ester, which then acts as the electrophile for the tert-butylation of various nucleophiles.
Principle of the Reaction
The tert-butylation using this compound in the presence of a strong acid, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), proceeds via the formation of a tert-butyl cation. The strong acid protonates the carbonyl oxygen of the this compound, facilitating the departure of the weakly basic butanoic acid and generating the relatively stable tertiary carbocation. This cation is then trapped by a nucleophile (e.g., a carboxylic acid, alcohol, or amino acid) to form the corresponding tert-butylated product.[1][4]
Caption: Proposed mechanism for acid-catalyzed tert-butylation.
Advantages of Using this compound
-
Safety: Avoids the use of highly flammable and difficult-to-handle isobutylene gas.[1]
-
Convenience: Can often serve as both the reagent and the solvent, simplifying reaction setup.[1][3]
-
Mild Conditions: Reactions can often be performed at or below room temperature.[2]
-
High Yields: Generally provides good to excellent yields for a variety of substrates.[1][3]
Applications
The primary application of this methodology is the protection of functional groups.
-
Protection of Carboxylic Acids: Formation of tert-butyl esters, which are stable to many nucleophilic and basic conditions.[1]
-
Protection of Alcohols: Formation of tert-butyl ethers.[1]
-
Protection of Amino Acids: Direct tert-butylation of free amino acids to their corresponding tert-butyl esters without the need for prior protection of the amino group.[1][3]
Experimental Protocols
Note: The following protocols are adapted from procedures using tert-butyl acetate. Researchers should consider optimizing reaction times and catalyst loading when using this compound.
General Workflow
Caption: General experimental workflow for tert-butylation.
Protocol 1: Tert-Butylation of a Carboxylic Acid (e.g., Hydrocinnamic Acid)
This protocol describes the formation of a tert-butyl ester.[2]
-
Preparation: To a solution of hydrocinnamic acid (1.0 eq) in this compound (used as solvent, ~0.1 M), add a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02-0.05 eq) in a minimal amount of dichloromethane (B109758) at 0 °C.
-
Reaction: Stir the mixture at 0 °C to room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Direct Tert-Butylation of a Free Amino Acid
This protocol is for the direct conversion of a free amino acid to its tert-butyl ester.[3]
-
Preparation: Suspend the free amino acid (1.0 eq) in this compound (~0.1 M) and cool to 0 °C.
-
Catalyst Addition: Add a solution of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1.1 eq) in dichloromethane at 0 °C to the suspension.
-
Reaction: Stir the resulting mixture at 0 °C. The reaction is typically complete within a few hours.
-
Work-up: Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ at 0 °C (reverse addition is recommended). Extract the mixture with dichloromethane.
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the tert-butyl ester.
Data Presentation
The following tables summarize the reaction conditions and yields for the tert-butylation of various substrates using the tert-butyl acetate/Tf₂NH system. These values should serve as a good starting point for reactions with this compound.
Table 1: Tert-Butylation of Carboxylic Acids [2]
| Substrate | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| Hydrocinnamic acid | 2 | 16 | 0 | 76 |
| 4-Oxopentanoic acid | 5 | 16 | 0 | 79 |
| (1R,3R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid | 10 | 16 | 0 | 66 |
Table 2: Direct Tert-Butylation of Free Amino Acids [1][3]
| Amino Acid | Catalyst (eq) | Time (h) | Temperature (°C) | Yield (%) |
| L-Phenylalanine | 1.1 | 2.5 | 0 | 91 |
| L-Serine | 1.1 | 2.5 | 0 | quant. (di-tert-butylated) |
| L-Threonine | 1.1 | 2.5 | 0 | 73 (di-tert-butylated) |
| L-Tyrosine | 1.1 | 2.5 | 0 | 68 (mono-tert-butylated) |
Conclusion
This compound is a promising, safer, and more convenient alternative to traditional tert-butylating agents. Based on the well-documented reactivity of tert-butyl acetate, the protocols and data provided in this application note offer a solid foundation for researchers to develop efficient tert-butylation methodologies for a wide range of substrates. While the direct application of these protocols is anticipated to be successful, substrate-specific optimization may be required to achieve optimal yields and reaction times.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 4. Reductive tert-Butylation of Anils by tert-Butylmercury Halides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tert-Butyl Esters as Protecting Groups in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to ensure the correct sequence assembly and prevent unwanted side reactions. Among the arsenal (B13267) of protective groups available to chemists, tert-butyl (tBu) esters hold a significant position, particularly for the protection of carboxylic acid functionalities on the side chains of acidic amino acids such as aspartic acid (Asp) and glutamic acid (Glu). This application note provides a detailed overview of the use of tert-butyl esters in peptide synthesis, complete with experimental protocols, quantitative data, and workflow diagrams to guide researchers in their effective application.
Tert-butyl esters are favored for their stability under a wide range of reaction conditions, including the basic conditions used for the removal of the Nα-Fmoc group, and their clean, acid-labile deprotection.[1] This orthogonality to the commonly used Fmoc protecting group makes the Fmoc/tBu strategy a cornerstone of modern solid-phase peptide synthesis (SPPS).[2] The tert-butyl group can also be used to protect the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr), and the thiol group of cysteine (Cys).[3][4]
Chemical Properties and Principles
The protective function of the tert-butyl ester lies in its steric bulk, which effectively masks the reactivity of the carboxyl group. Its removal is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA). The mechanism of deprotection involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the release of the free carboxylic acid.
It is the generation of this highly reactive tert-butyl cation that necessitates the use of "scavengers" in the deprotection cocktail. These scavengers are nucleophilic species that trap the carbocation, preventing it from causing deleterious side reactions like the alkylation of sensitive residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[2]
Application Notes
Advantages of Tert-Butyl Ester Protecting Groups:
-
Acid Lability: Cleaved under acidic conditions, which are orthogonal to the base-labile Fmoc group, making it ideal for Fmoc-based SPPS.[1]
-
Stability: Stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for Fmoc group removal, preventing premature deprotection during chain elongation.[5]
-
Prevention of Side Reactions: Effectively prevents the carboxyl side chain from participating in unwanted acylation reactions during peptide coupling steps.
-
Minimal Racemization: The conditions for installation and removal of tert-butyl esters generally do not promote racemization at the α-carbon.
Limitations and Considerations:
-
Strong Acid Requirement: Deprotection requires strong acids like TFA, which can be harsh on sensitive peptides.
-
Carbocation Formation: The generation of the tert-butyl cation can lead to side reactions if not properly scavenged.[2]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially at high temperatures or under strongly basic conditions. While the tBu group itself doesn't cause this, the repeated exposure to base during Fmoc removal can be a contributing factor.[6]
Experimental Protocols
Protocol 1: Installation of Tert-Butyl Ester Protection on Glutamic Acid (to synthesize Fmoc-Glu(OtBu)-OH)
This protocol describes a common method for the synthesis of Fmoc-Glu(OtBu)-OH, a key building block in peptide synthesis.
Materials:
-
L-Glutamic Acid (Glu)
-
tert-Butyl acetate (B1210297)
-
Perchloric acid (70%)
-
Copper (II) chloride (CuCl₂) or Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Tetramethylethylenediamine (TMEDA) or Na₂EDTA·2H₂O
-
Dioxane
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
Di-tert-butylation of Glutamic Acid:
-
In a suitable reaction vessel, suspend L-Glutamic Acid in tert-butyl acetate.
-
Cool the mixture to 10°C and slowly add perchloric acid under stirring.
-
Allow the reaction to proceed for 48 hours at 10°C.[7]
-
Quench the reaction by adding it to cold water and extract the product with excess tert-butyl acetate.
-
Neutralize the organic layer with a saturated sodium carbonate solution to a pH of 8-9.
-
Wash the organic layer with a dilute sodium carbonate solution and then with water.
-
Concentrate the organic layer under reduced pressure to obtain the di-tert-butyl ester of glutamic acid, Glu(OtBu)₂, as an oily substance.[7]
-
-
Selective Hydrolysis of the α-ester:
-
Dissolve the obtained Glu(OtBu)₂ in a mixture of water and dioxane.
-
Add copper (II) chloride and heat the mixture to 50°C for 12 hours to form a copper complex.[7][8]
-
Cool the reaction to room temperature and add tetramethylethylenediamine.
-
Adjust the pH to 8-9 with triethylamine to yield L-Glutamic acid 5-tert-butyl ester (H-Glu(OtBu)-OH).[7]
-
-
N-terminal Fmoc Protection:
-
To the solution containing H-Glu(OtBu)-OH, add Fmoc-OSu.
-
Maintain the pH at 8-9 with triethylamine and let the reaction proceed for 10 hours.[7]
-
Upon completion, acidify the reaction mixture with HCl and extract the product into ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate layer and induce crystallization, potentially with the addition of a non-polar solvent like hexane, to obtain Fmoc-Glu(OtBu)-OH.[7]
-
Protocol 2: Deprotection of Tert-Butyl Esters during Peptide Cleavage from Resin
This protocol outlines the final cleavage and deprotection step in solid-phase peptide synthesis, where the tert-butyl protecting groups are removed.
Materials:
-
Peptide-resin with tBu-protected side chains
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), thioanisole)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the dried peptide-resin with DCM to swell it.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail. A common mixture is Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, and 2.5% EDT.[5] Another widely used cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).[5]
-
Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[5]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen.
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove the scavengers and residual TFA.
-
Dry the peptide under vacuum.
-
Quantitative Data
The efficiency of deprotection and the level of side product formation are critical parameters in peptide synthesis. The following tables summarize quantitative data related to the performance of tert-butyl ester protecting groups.
Table 1: Comparison of Deprotection Conditions for Tert-Butyl Esters
| Deprotection Cocktail | Reaction Time (hours) | Typical Crude Purity | Reference |
| 95% TFA, 2.5% TIS, 2.5% H₂O | 2-4 | >70% (sequence dependent) | [2] |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT) | 2-4 | >70% (sequence dependent) | [5] |
| 50% TFA in DCM | 0.5-1 (for N-Boc) | Not applicable for side-chain tBu | [9] |
| 4M HCl in Dioxane | 0.5-1 (for N-Boc) | Not applicable for side-chain tBu | [9] |
Table 2: Common Side Reactions Associated with Tert-Butyl Group Deprotection and Mitigation Strategies
| Side Reaction | Affected Residues | Mitigation Strategy | Reference |
| S-tert-butylation | Cysteine (Cys) | Use of scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT). | [2] |
| Alkylation of Indole Ring | Tryptophan (Trp) | Use of scavengers like TIS or EDT. | [2] |
| Alkylation of Thioether | Methionine (Met) | Use of scavengers like TIS or EDT. | [2] |
| Aspartimide Formation | Aspartic Acid (Asp) | Use of bulky ester protecting groups as alternatives to OtBu in problematic sequences. | [10] |
Visualizations
Logical Workflow for Peptide Synthesis using Fmoc/tBu Strategy
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Decision Workflow for Selecting a Glutamic Acid Protecting Group
Caption: Decision tree for selecting a suitable protecting group for the glutamic acid side chain.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Gas Chromatography (GC) Analysis of Tert-Butyl Butanoate Purity
Abstract
This document provides a detailed methodology for determining the purity of tert-butyl butanoate using gas chromatography with a flame ionization detector (GC-FID). The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for quality control and analysis of this compound. This application note includes comprehensive experimental procedures, data presentation guidelines, and a visual representation of the analytical workflow.
Introduction
This compound is an ester commonly used as a flavoring agent and in the synthesis of other organic compounds. Ensuring its purity is critical for its application in various industries, including pharmaceuticals and food science. Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of esters like this compound.[1] This protocol outlines a GC-FID method for the separation of this compound from potential impurities that may be present from its synthesis, such as unreacted starting materials or byproducts.
Experimental Protocol
This protocol provides a general method for the analysis of this compound. The choice between a non-polar and a polar GC column can be guided by the specific requirements of the analysis. Non-polar columns separate compounds primarily by their boiling points, while polar columns offer alternative selectivity based on dipole-dipole interactions.[1] For resolving this compound from polar impurities like tert-butanol, a polar column is recommended.
Materials and Reagents
-
This compound: Sample for analysis
-
Solvent: High-purity dichloromethane (B109758) or hexane[1]
-
Internal Standard (Optional): sec-butanol or other suitable non-interfering compound[2]
-
Reference Standards: Certified reference materials of this compound and potential impurities (e.g., tert-butanol, butanoic acid) for peak identification and quantification.
Instrumentation
A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. The following instrumental conditions are recommended:
-
GC System: Agilent 7890 or equivalent
-
Column: HP-INNOWax (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness (A polar column is recommended for better separation of polar impurities).
-
Injector: Split/Splitless injector
-
Autosampler: Optional, for improved reproducibility
Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent (e.g., dichloromethane) and dilute to the mark.
-
If using an internal standard, add a known concentration to the volumetric flask before diluting with the solvent.
-
Transfer an aliquot of the prepared sample into a 2 mL GC vial for analysis.
GC-FID Conditions
The following table outlines the recommended GC-FID parameters for the analysis of this compound purity.
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium or Hydrogen |
| Constant Flow Rate | 1.0 mL/min |
| Oven Temperature Program | |
| Initial Temperature | 60 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 220 °C |
| Final Hold Time | 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Analysis and Purity Calculation
The purity of this compound is determined by the area percent method. The area of each peak in the chromatogram is integrated, and the percentage of each component is calculated as follows:
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
For higher accuracy, an internal standard can be used, and a calibration curve can be generated with reference standards to calculate the exact concentration of this compound and its impurities.
Data Presentation
The quantitative results of the GC analysis should be summarized in a clear and structured table. The following table is an example of how to present the data for a sample of this compound.
| Peak No. | Component | Retention Time (min) | Peak Area (arbitrary units) | Area % |
| 1 | tert-Butanol | 3.58 | 1,500 | 0.15 |
| 2 | Butanoic Acid | 5.21 | 2,000 | 0.20 |
| 3 | This compound | 8.76 | 995,000 | 99.50 |
| 4 | Isobutylene Dimer | 10.12 | 1,500 | 0.15 |
| Total | 1,000,000 | 100.00 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC analysis of this compound purity.
References
Application Note: Interpreting the ¹H NMR Spectrum of Tert-butyl Butanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl butanoate. It includes a comprehensive analysis of the spectrum, a summary of the key data in a tabular format, and a detailed protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Introduction
This compound is an ester known for its fruity odor, resembling that of pineapple or apricot. In the context of chemical research and drug development, understanding the precise structure of such molecules is paramount. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. This application note serves as a practical guide for the interpretation of the ¹H NMR spectrum of this compound, facilitating its unambiguous identification and characterization.
Data Presentation
The ¹H NMR spectrum of this compound exhibits four distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shifts (δ), multiplicities, integration values, and coupling constants (J) are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
Table 1: ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| a | 2.18 | Triplet (t) | 2H | 7.4 |
| b | 1.65 | Sextet | 2H | 7.4 |
| c | 1.45 | Singlet (s) | 9H | - |
| d | 0.93 | Triplet (t) | 3H | 7.4 |
Spectral Interpretation
The ¹H NMR spectrum of this compound provides a clear structural fingerprint of the molecule.
-
Signal (c) at 1.45 ppm: This sharp singlet corresponds to the nine equivalent protons of the tert-butyl group . The absence of splitting (singlet) is due to the lack of adjacent protons. Its high integration value (9H) is a characteristic feature of a tert-butyl group.
-
Signal (a) at 2.18 ppm: This triplet is assigned to the two protons on the carbon atom alpha to the carbonyl group (the -CH₂- group of the butanoyl moiety). It is split into a triplet by the two adjacent protons of signal (b), according to the n+1 rule (2+1=3).
-
Signal (b) at 1.65 ppm: This signal, appearing as a sextet, corresponds to the two protons of the internal methylene (B1212753) group (-CH₂-) of the butanoyl chain. It is split by the two protons of signal (a) and the three protons of signal (d), resulting in a more complex multiplet that is best described as a sextet (2+3+1=6).
-
Signal (d) at 0.93 ppm: This upfield triplet is assigned to the three protons of the terminal methyl group (-CH₃) of the butanoyl chain. It is split into a triplet by the two adjacent protons of signal (b) (2+1=3).
The coupling constant, J, for the interactions between protons (a) and (b), and between (b) and (d) is approximately 7.4 Hz, which is a typical value for vicinal coupling in acyclic alkyl chains.
Mandatory Visualizations
The following diagrams illustrate the structure of this compound with the assignment of the proton signals and the logical workflow for acquiring its ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton assignments.
Caption: Experimental workflow for ¹H NMR analysis.
Experimental Protocols
The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (liquid)
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)
-
Tetramethylsilane (TMS) as an internal standard
-
Clean and dry 5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
-
Procedure:
-
In a small, clean vial, add approximately 1-2 drops of this compound.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ containing 0.03-0.05% (v/v) TMS.
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Carefully transfer the solution into a clean and dry 5 mm NMR tube using a Pasteur pipette. Ensure there are no air bubbles in the solution. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
-
-
Procedure:
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This can be performed manually or automatically to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the ¹H frequency to ensure efficient transfer of radiofrequency power and detection of the NMR signal.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
Spectral width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.
-
3. Data Processing
-
Software:
-
Standard NMR processing software (e.g., Mnova, TopSpin, VnmrJ).
-
-
Procedure:
-
Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift scale is referenced by setting the TMS peak to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The exact chemical shift of each peak is determined. The coupling constants can be measured from the splitting patterns of the multiplets.
-
By following this detailed protocol, researchers can reliably obtain and interpret the ¹H NMR spectrum of this compound, ensuring accurate structural verification for their scientific endeavors.
Application Notes and Protocols: Purification of tert-Butyl Butanoate by Fractional Distillation
Introduction
tert-Butyl butanoate (also known as tert-butyl butyrate) is an ester characterized by a fruity odor, making it valuable in the fragrance and flavor industries.[1] It is typically synthesized by the esterification of butyric acid and tert-butanol.[1] The crude product from the synthesis often contains unreacted starting materials, by-products, and residual solvents. Fractional distillation is a highly effective purification technique for separating components of a liquid mixture that have close boiling points (differing by less than 70°C).[2] This method utilizes a fractionating column to create a series of vaporization and condensation cycles (theoretical plates), which results in a better separation of liquids with different volatilities compared to simple distillation.[2][3]
This document provides a detailed protocol for the purification of this compound from common impurities using laboratory-scale fractional distillation.
Data Presentation: Physical Properties
Successful purification by fractional distillation relies on the differences in the boiling points of the components in the mixture. The table below summarizes the physical properties of this compound and its potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| tert-Butanol | C₄H₁₀O | 74.12 | 83[4] |
| Water | H₂O | 18.02 | 100 |
| This compound | C₈H₁₆O₂ | 144.21 | 143.6 [5] |
| Butyric Acid | C₄H₈O₂ | 88.11 | 163.5 |
Experimental Protocols
Chemicals:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Ice for the condenser cooling bath
Equipment:
-
Heating mantle with a variable controller
-
Round-bottom flasks (distilling and receiving flasks)
-
Fractionating column (e.g., Vigreux or packed with glass beads/rings)
-
Distillation head (Y-adapter)
-
Thermometer and thermometer adapter
-
Liebig or Allihn condenser
-
Receiving adapter (bent adapter)
-
Laboratory clamps and stands
-
Tubing for condenser water
-
Glass funnels
-
Sealed collection vials or bottles
If the crude product contains water, it should be dried before distillation to prevent the formation of azeotropes and ensure accurate boiling point readings.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate or magnesium sulfate (approximately 1-2 g per 20 mL of liquid).
-
Swirl the flask gently. If the drying agent clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes.
-
Filter the dried liquid by gravity filtration into a clean, dry round-bottom flask of an appropriate size for the distillation (the flask should be 1/2 to 2/3 full).
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram below.
-
Place the round-bottom flask containing the dried, crude this compound and a few boiling chips (or a magnetic stir bar) into the heating mantle.
-
Securely attach the fractionating column vertically to the neck of the distillation flask.
-
Place the distillation head on top of the column and insert the thermometer. Ensure the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[2]
-
Attach the condenser to the side-arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.
-
Attach the receiving adapter to the end of the condenser and place a clean, pre-weighed receiving flask below it.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the distillation flask gently. The goal is to achieve a slow, steady distillation rate of about 10-20 drops per minute.[6]
-
Observe the vapor rising slowly through the fractionating column. A ring of condensing vapor should gradually move up the column.[2] If heating is too rapid, separation efficiency will be poor.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain the most volatile impurities (e.g., residual solvents, tert-butanol). The temperature will rise and then plateau at the boiling point of the lowest-boiling component.[6] Collect this fraction in a separate receiving flask until the temperature begins to rise again.
-
Intermediate Fraction: As the temperature rises between the boiling points of the first impurity and the main product, switch to a second receiving flask to collect this intermediate fraction.
-
Main Product: When the temperature stabilizes at the boiling point of this compound (approx. 143.6°C), switch to a clean, pre-weighed receiving flask.[5] Collect the pure product while the temperature remains constant.
-
-
Stop the distillation when only a small amount of residue is left in the distillation flask. Never distill to dryness , as this can cause the flask to crack or lead to the concentration of explosive peroxides if present.[7]
-
-
Shutdown:
-
Turn off and lower the heating mantle.
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the collected main fraction to determine the yield.
-
Properly dispose of the fore-run and the residue from the distillation flask according to institutional guidelines.
-
Visualization
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for this compound purification.
Safety Precautions
-
Flammability: this compound is a flammable liquid with a flash point of 39.1°C.[5] Keep it away from open flames, hot surfaces, and sparks. All heating should be performed using a heating mantle, never a direct flame.
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood to avoid inhalation of vapors.[8]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[9] Use explosion-proof electrical and ventilating equipment.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber) at all times.[9]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a suitable container for disposal.[4]
-
Disposal: Dispose of all chemical waste, including the fore-run and distillation residue, according to local and national environmental regulations.[10]
References
- 1. CAS 2308-38-5: tert-Butyl butyrate | CymitQuimica [cymitquimica.com]
- 2. Purification [chem.rochester.edu]
- 3. vernier.com [vernier.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound | 2308-38-5 [chemnet.com]
- 6. Simple and Fractional Distillation [cs.gordon.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. ecolink.com [ecolink.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Tert-Butyl Esters via Transesterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl esters are valuable functional groups in organic synthesis, particularly in the pharmaceutical industry. They serve as effective protecting groups for carboxylic acids due to their stability under a wide range of nucleophilic and basic conditions, and their facile cleavage under mild acidic conditions. Transesterification represents a key strategy for the synthesis of tert-butyl esters, offering an alternative to direct esterification of carboxylic acids with tert-butanol (B103910) or isobutene. This document provides detailed application notes and protocols for the synthesis of tert-butyl esters from other esters, such as methyl or ethyl esters, through various catalytic methods.
Base-Catalyzed Transesterification
Base-catalyzed transesterification is a widely employed method for the synthesis of tert-butyl esters, often utilizing strong, non-nucleophilic bases to drive the reaction. Potassium tert-butoxide is a common catalyst for this transformation. The reaction mechanism involves the nucleophilic attack of the tert-butoxide on the carbonyl carbon of the starting ester.
Potassium tert-Butoxide Catalyzed Transesterification
This method is particularly effective for the conversion of methyl and ethyl esters to their corresponding tert-butyl esters. The use of a stoichiometric amount of potassium tert-butoxide in an aprotic solvent like diethyl ether can lead to high yields at ambient temperatures.[1] The insolubility of the resulting potassium methoxide (B1231860) or ethoxide in diethyl ether helps to drive the reaction to completion.
Table 1: Examples of Potassium tert-Butoxide Catalyzed Transesterification of Methyl Esters
| Starting Methyl Ester | Product | Reaction Time (min) | Yield (%) |
| Methyl benzoate | tert-Butyl benzoate | 20-30 | 95 |
| Methyl phenylacetate | tert-Butyl phenylacetate | 20-30 | 92 |
| Methyl cinnamate | tert-Butyl cinnamate | 20-30 | 90 |
| Methyl p-nitrobenzoate | tert-Butyl p-nitrobenzoate | 20-30 | 96 |
Data compiled from studies on the efficient transesterification at ambient temperature with potassium tert-butoxide in diethyl ether.
Experimental Protocol: Potassium tert-Butoxide Catalyzed Transesterification
Materials:
-
Starting methyl or ethyl ester
-
Potassium tert-butoxide (freshly prepared or from a new bottle)
-
Anhydrous diethyl ether
-
Anhydrous aluminum oxide (Al₂O₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Filtration apparatus
Procedure:
-
To a solution of the starting ester (1.0 equivalent) in anhydrous diethyl ether, add a solution of potassium tert-butoxide (1.0-1.2 equivalents) in anhydrous ether at 0-20 °C under an inert atmosphere.
-
A precipitate of potassium methoxide (or ethoxide) will form immediately.
-
Continue stirring the reaction mixture for 20-30 minutes at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a thin layer of anhydrous aluminum oxide to remove the potassium methoxide precipitate.
-
The tert-butyl ester product can be isolated from the filtrate by distillation or crystallization.
Notes:
-
It is crucial to use freshly prepared potassium tert-butoxide and absolute diethyl ether, as any presence of tert-butanol or moisture can significantly lower the yields.
-
This method may not be suitable for all substrates, for instance, methyl esters of malonic, fumaric, and acrylic acids may not be successfully converted.
Caption: Base-catalyzed transesterification workflow.
Acid-Catalyzed Transesterification
Acid-catalyzed transesterification provides an alternative route to tert-butyl esters. This method typically involves heating the starting ester with a large excess of tert-butanol in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) formed during the reaction.
Sulfuric Acid Catalyzed Transesterification
Concentrated sulfuric acid is a common and inexpensive catalyst for this reaction. The use of a Dean-Stark apparatus can be effective in removing the alcohol byproduct and driving the reaction to completion.
Table 2: Comparison of Catalysts for Transesterification
| Starting Ester | Catalyst | Reaction Time | Conversion/Yield |
| Methyl 2-hydroxy-3-phenylpropanoate | Acid Catalyst | Equilibrium-driven | High |
| Soybean Oil | Sulfuric Acid | Several hours | High conversion |
Data is generalized from comparative studies.[2]
Experimental Protocol: Acid-Catalyzed Transesterification
Materials:
-
Starting methyl or ethyl ester
-
tert-Butanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Solvent (e.g., toluene, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the starting ester, a large excess of tert-butanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux.
-
The lower-boiling alcohol (methanol or ethanol) will be removed as an azeotrope with the solvent (if used) or tert-butanol, and collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitor the reaction progress by GC or NMR spectroscopy by observing the disappearance of the starting material.
-
Once the reaction has reached completion or equilibrium, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Remove the excess tert-butanol and solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired tert-butyl ester.[2]
Caption: Acid-catalyzed transesterification workflow.
Enzyme-Catalyzed Transesterification
Enzymatic transesterification offers a milder and more selective alternative for the synthesis of tert-butyl esters. Lipases are commonly used enzymes for this purpose, and they can operate under mild reaction conditions, which is advantageous for sensitive substrates.
Lipase-Catalyzed Synthesis
Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often preferred as they can be easily recovered and reused.[3] The reaction is typically carried out in an organic solvent.
Table 3: Lipase-Catalyzed Synthesis of Butyl Dihydrocaffeate
| Substrate | Alcohol | Biocatalyst | Reaction Time (h) | Yield (%) |
| Dihydrocaffeic acid | 1-Butanol | CALB | 72 | ~67 |
Data from the lipase-catalyzed synthesis of butyl dihydrocaffeate.[3]
Experimental Protocol: Lipase-Catalyzed Transesterification
Materials:
-
Starting ester
-
tert-Butanol
-
Immobilized lipase (e.g., Novozym® 435)
-
Organic solvent (e.g., tert-butanol can act as both reactant and solvent)
-
Reaction vessel (e.g., Schlenk tube)
-
Shaker or stirrer
-
Temperature-controlled bath
Procedure:
-
In a reaction vessel, dissolve the starting ester in tert-butanol.
-
Add the immobilized lipase to the solution.
-
Incubate the reaction mixture at a specific temperature (e.g., 60°C) with shaking or stirring.
-
Monitor the reaction progress by taking aliquots periodically for analysis by HPLC or GC.
-
Once the desired conversion is achieved, separate the immobilized enzyme by filtration.
-
The product can be isolated from the solution by removing the solvent under reduced pressure and further purified if necessary.
Caption: Simplified enzymatic transesterification pathway.
Conclusion
The synthesis of tert-butyl esters via transesterification can be achieved through various effective methods. The choice of method depends on the specific substrate, desired scale, and available resources. Base-catalyzed methods using potassium tert-butoxide offer a rapid and high-yielding route at ambient temperatures for many substrates. Acid-catalyzed methods are a classical approach that can be effective when driving the reaction equilibrium is feasible. Enzyme-catalyzed transesterification provides a mild and selective alternative, particularly for sensitive molecules, aligning with the principles of green chemistry. The provided protocols and data serve as a guide for researchers to select and optimize the most suitable method for their synthetic needs.
References
Application Notes and Protocols for tert-Butyl Butanoate in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tert-butyl butanoate, including its chemical properties, organoleptic profile, and detailed protocols for its synthesis, analytical quantification, and sensory evaluation. This document is intended to serve as a valuable resource for professionals in the flavor, fragrance, and related chemical industries.
Introduction and Chemical Profile
This compound (also known as tert-butyl butyrate) is an ester recognized for its characteristic fruity aroma.[1] As a volatile organic compound, it holds potential for use as a flavoring agent in food and beverages and as a fragrance component in consumer products.[1] It is formed from the esterification of butanoic acid and tert-butyl alcohol.[1] Understanding its properties and behavior in various matrices is crucial for its effective application.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| Synonyms | tert-Butyl butyrate, Butanoic acid, 1,1-dimethylethyl ester | [1][2] |
| CAS Number | 2308-38-5 | [2] |
| Molecular Formula | C₈H₁₆O₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water |[1] |
Organoleptic Profile and Applications
Table 2: Organoleptic Properties
| Property | Description | Reference(s) |
|---|---|---|
| Odor Description | Fruity | [1] |
| Potential Applications | Fruity flavor compositions (beverages, confectionery), fragrance top notes |
| Comparative Profile (n-butyl butanoate) | Fruity, banana, pineapple, green, cherry, tropical |[3] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound
This protocol describes the synthesis of this compound via Fischer-Speier esterification, a common method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.
1. Materials and Equipment:
-
Butanoic acid (≥99%)
-
tert-Butanol (B103910) (≥99%)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
2. Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine butanoic acid (0.5 mol), tert-butanol (0.6 mol, 1.2 equivalents), and a magnetic stir bar.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2-3 mL) to the mixture while stirring in an ice bath to control the initial exothermic reaction.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours to drive the reaction toward completion.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 100 mL of cold water.
-
Add 50 mL of diethyl ether, shake gently, and allow the layers to separate. Collect the organic (top) layer.
-
Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (to neutralize unreacted acid - caution: CO₂ evolution), and finally with 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean flask and dry over anhydrous sodium sulfate for 15-20 minutes.
-
Decant the dried solution and remove the diethyl ether using a rotary evaporator.
-
-
Purification: Purify the crude this compound by fractional distillation to obtain the final product.
3. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Diethyl ether is highly flammable. Ensure no ignition sources are present.
Protocol 2: Quantification in a Beverage Matrix by Headspace GC-MS
This protocol provides a method for the quantitative analysis of this compound in a liquid matrix, such as a non-alcoholic beverage, using static headspace gas chromatography-mass spectrometry (HS-GC-MS).[5][6]
1. Materials and Equipment:
-
GC-MS system with a static headspace autosampler
-
Headspace vials (20 mL) with magnetic crimp caps
-
Internal standard (IS), e.g., deuterated this compound or a non-interfering ester like ethyl valerate
-
Sodium chloride (NaCl), analytical grade
-
Methanol, HPLC grade
-
Target beverage matrix
2. Sample and Standard Preparation:
-
Stock Solutions: Prepare a 1000 ppm stock solution of this compound and the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking the target beverage matrix with the stock solution to achieve concentrations ranging from 0.1 ppm to 20 ppm.
-
Sample Preparation:
-
Pipette 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.
-
Add 2 g of NaCl to increase the volatility of the analyte ("salting out").[5]
-
Add a precise amount of the internal standard stock solution to achieve a final concentration of 5 ppm.
-
Immediately seal the vial with a crimp cap.
-
3. Instrumental Analysis:
-
Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe/Loop Temperature: 90°C
-
Injection Volume: 1 mL
-
-
GC Parameters (example):
-
Column: DB-FFAP or similar polar capillary column (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min
-
-
MS Parameters (example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target characteristic ions for this compound and the IS) and Full Scan for confirmation.
-
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantify the amount of this compound in the samples using the regression equation derived from the calibration curve.
Protocol 3: Sensory Evaluation using a Triangle Test
This protocol outlines a triangle test, a discriminative sensory method used to determine if a perceptible difference exists between two samples.[7] This is useful for evaluating the sensory impact of adding this compound to a product base.
1. Objective:
-
To determine if the addition of this compound at a specific concentration creates a sensorially detectable difference in a base material (e.g., sugar water, unflavored beverage).
2. Materials and Panelists:
-
Samples:
-
Control (A): Base material without the analyte.
-
Test (B): Base material with this compound added at the desired concentration.
-
-
Panelists: A minimum of 24-30 screened and trained sensory panelists.
-
Equipment: Identical sample cups labeled with random 3-digit codes, presentation trays, water for palate cleansing, and a controlled sensory evaluation environment (individual booths).
3. Procedure:
-
Sample Preparation: Prepare the Control (A) and Test (B) samples. Ensure they are at the same temperature for presentation.
-
Coding and Presentation:
-
For each panelist, present a set of three coded samples on a tray.
-
Two of the samples are identical, and one is different. There are two possible combinations: AAB and BBA.
-
The presentation order of the combinations should be randomized and balanced across all panelists (e.g., half receive AAB, half receive BBA).
-
-
Panelist Instructions:
-
Instruct panelists to evaluate the samples from left to right.
-
They are to identify which of the three samples is different from the other two.
-
Panelists should cleanse their palate with water between samples.
-
-
Data Collection: Each panelist must select one sample as the "odd" or "different" one.
4. Data Analysis:
-
Count the total number of panelists and the number of correct judgments.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically p < 0.05).
General Olfactory Signaling Pathway
The perception of volatile esters like this compound is initiated in the olfactory epithelium. The process involves a G-protein coupled receptor (GPCR) signal transduction cascade.[8][9]
-
Binding: An odorant molecule binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Sensory Neuron (OSN).[6][10]
-
G-Protein Activation: This binding activates an associated G-protein (Gα-olf).[11][12]
-
Adenylyl Cyclase Activation: The activated Gα-olf stimulates the enzyme adenylyl cyclase III.[13]
-
cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).[6]
-
Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), depolarizing the neuron.[10]
-
Signal Transmission: This depolarization generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is processed.
Safety and Handling
Specific safety and toxicity data for this compound were not available in the referenced materials. Therefore, precautions should be based on data for structurally similar compounds, such as n-butyl butanoate, and general laboratory safety principles. A substance-specific Safety Data Sheet (SDS) must be consulted prior to handling.
-
Handling: Use in a well-ventilated area or fume hood to avoid inhalation of vapors.[1] Avoid contact with skin and eyes.[1] Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Flammability: Esters are often flammable. Keep away from heat, sparks, and open flames.
-
Irritation: May cause mild irritation to the skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
- 1. Molecular Regulatory Mechanisms Affecting Fruit Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time In Vitro Monitoring of Odorant Receptor Activation by an Odorant in the Vapor Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenylate cyclase mediates olfactory transduction for a wide variety of odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sense of Smell: Structural, Functional, Mechanistic Advancements and Challenges in Human Olfactory Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odorant Receptors - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. G Proteins and Olfactory Signal Transduction | Annual Reviews [annualreviews.org]
- 9. pnas.org [pnas.org]
- 10. Odorant-sensitive adenylate cyclase may mediate olfactory reception [pubmed.ncbi.nlm.nih.gov]
- 11. Blocking adenylyl cyclase inhibits olfactory generator currents induced by "IP(3)-odors" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Regulation of Olfactory Transduction and Adaptation in the Olfactory Cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Tert-butylation of Carboxylic Acids Using Tert-butyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a crucial protecting group for carboxylic acids in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its steric hindrance provides stability against a wide range of nucleophiles and reducing agents, while its lability under acidic conditions allows for straightforward deprotection. This document provides detailed protocols for the tert-butylation of carboxylic acids utilizing tert-butyl acetate (B1210297) as both the tert-butyl source and solvent, offering a practical and efficient alternative to traditional methods that often involve hazardous reagents like isobutylene (B52900) gas or perchloric acid.
The primary method detailed herein employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful catalyst, enabling rapid and high-yielding conversions for a broad range of carboxylic acids, including free amino acids.[1][2][3] Additionally, a modified Taschner's procedure using sulfuric acid is presented as a classical alternative.[4]
Reaction Mechanism and Workflow
The acid-catalyzed tert-butylation of a carboxylic acid with tert-butyl acetate proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack of the carbonyl oxygen onto the tert-butyl cation generated in situ from tert-butyl acetate under acidic conditions. The overall workflow is a straightforward process involving the reaction setup, workup, and purification of the desired tert-butyl ester.
Caption: General workflow for the tert-butylation of carboxylic acids.
Experimental Protocols
Protocol 1: Tf₂NH-Catalyzed Tert-butylation of Carboxylic Acids
This protocol is highly efficient for a wide variety of carboxylic acids, including those with sensitive functional groups and free amino acids.[1][2][3] Tert-butyl acetate serves as both the solvent and the tert-butylating agent.[1][2]
Materials:
-
Carboxylic acid
-
tert-Butyl acetate (t-BuOAc)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (CH₂Cl₂) (for catalyst solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., CH₂Cl₂)
Procedure for Carboxylic Acids without a Free Amino Group:
-
Dissolve the carboxylic acid (1.0 mmol) in tert-butyl acetate (10 mL, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a stock solution of Tf₂NH in CH₂Cl₂ (e.g., 0.1 M).
-
Add the desired catalytic amount of the Tf₂NH solution (typically 2-10 mol%) to the carboxylic acid solution at 0 °C.[2]
-
Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, slowly add the reaction mixture to a chilled saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Procedure for Free Amino Acids:
-
Suspend the free amino acid (1.0 mmol) in tert-butyl acetate (10 mL, 0.1 M).
-
Cool the suspension to 0 °C.
-
Add a solution of Tf₂NH (1.1 equivalents) in CH₂Cl₂ to the suspension at 0 °C.[1][5] The use of a stoichiometric amount of Tf₂NH facilitates the dissolution of the amino acid by forming a soluble salt.[2][3]
-
Stir the resulting mixture at 0 °C. The reaction is typically rapid.[1][2]
-
Follow steps 6-9 from the procedure for carboxylic acids without a free amino group for workup and purification.
Protocol 2: Modified Taschner's Procedure using Sulfuric Acid
This is a more classical approach for the synthesis of tert-butyl esters.[4]
Materials:
-
Carboxylic acid
-
tert-Butyl acetate
-
tert-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Prepare a 1:1 (v/v) mixture of tert-butyl acetate and tert-butanol.
-
Dissolve the carboxylic acid in the tert-butyl acetate/tert-butanol mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture, allowing it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing a cold saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tert-butyl ester.
-
Purify by distillation or column chromatography as needed.
Data Presentation
The Tf₂NH-catalyzed method has been shown to be effective for a variety of carboxylic acids. The following tables summarize the reported yields for different substrates.
Table 1: Tert-butylation of Various Carboxylic Acids using Catalytic Tf₂NH [2]
| Carboxylic Acid Substrate | Catalyst Loading (mol%) | Yield (%) |
| Hydrocinnamic acid | 2 | 76 |
| 4-Oxo-4-phenylbutanoic acid | 5 | 79 |
| 4-Bromobenzoic acid | 10 | 66 |
| Benzoic acid | - | modest |
| N-Cbz-protected amino acids | - | applicable |
Table 2: Direct Tert-butylation of Free Amino Acids using Stoichiometric Tf₂NH [3]
| Amino Acid Substrate | Product | Yield (%) |
| L-Tyrosine | Carboxylic acid tert-butylated only | 68 |
| L-Tyrosine | Phenol and carboxylic acid tert-butylated | 33 |
| Cysteine analogue | Thiol and carboxylic acid tert-butylated | high |
| L-Methionine | Desired tert-butyl ester | 7 (as Tf₂NH salt) |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Bis(trifluoromethanesulfonyl)imide and concentrated sulfuric acid are corrosive and should be handled with care.
-
Perchloric acid, which is used in some older methods, is a potentially hazardous reagent and should be handled with extreme caution.[2][3]
-
The quenching of acidic reaction mixtures with sodium bicarbonate is an exothermic process and can release carbon dioxide gas. Perform this step slowly and with adequate cooling.
References
Troubleshooting & Optimization
How to improve the yield of tert-butyl butanoate synthesis
Technical Support Center: Tert-Butyl Butanoate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you improve reaction yields and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via Fischer esterification?
A1: The main challenge is the high reactivity of the tertiary alcohol, tert-butanol (B103910), in the presence of a strong acid catalyst.[1] This reactivity leads to a significant side reaction: the rapid, acid-catalyzed dehydration of tert-butanol to form isobutylene (B52900) gas, even at room temperature.[1][2] This side reaction consumes the alcohol, reduces the overall yield of the desired ester, and can complicate purification.
Q2: What type of catalyst is recommended to minimize side reactions?
A2: To minimize the dehydration of tert-butanol, heterogeneous solid acid catalysts are often recommended over traditional homogeneous mineral acids like sulfuric acid.[1] Catalysts such as silicotungstic acid supported on bentonite, ion-exchange resins, zeolites, and niobic acid have shown higher activity and selectivity for esterification while reducing the formation of isobutylene.[1] These catalysts are also easier to separate from the reaction mixture.[1]
Q3: How can I shift the reaction equilibrium to favor the formation of this compound?
A3: Fischer esterification is a reversible reaction.[3][4] To maximize your yield, you must shift the equilibrium toward the products. This can be achieved by:
-
Using an excess of one reactant: Typically, the less expensive reactant (either butanoic acid or tert-butanol) is used in excess.
-
Removing water as it forms: This is a highly effective method. Water can be removed by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[4]
Q4: Are there alternative methods to Fischer esterification for this synthesis?
A4: Yes, several methods avoid the harsh acidic conditions that cause alcohol dehydration. A common alternative is using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the source of the tert-butyl group.[5] Other advanced methods involve using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and tert-butylating agent, which can proceed quickly and in high yields.[6][7]
Troubleshooting Guide
Problem: My yield is extremely low, and I detected isobutylene gas.
-
Potential Cause: Your acid catalyst is too strong or the reaction temperature is too high, favoring the dehydration of tert-butanol.[1][2]
-
Solution:
-
Change Catalyst: Switch from a strong mineral acid (e.g., H₂SO₄) to a milder, reusable solid acid catalyst like Amberlyst-15 resin or a supported heteropolyacid.[1]
-
Moderate Temperature: Run the reaction at the lowest effective temperature. While heat is needed, excessive heat will accelerate the elimination side reaction.
-
Control Catalyst Loading: Use the minimum effective amount of catalyst. Overloading the reaction with acid increases the rate of dehydration.
-
Problem: The reaction seems to stop prematurely or never reaches completion.
-
Potential Cause: The reaction has reached equilibrium, or the reactants are not pure.[8] The presence of water in the starting materials can prevent the reaction from proceeding forward.
-
Solution:
-
Ensure Anhydrous Conditions: Dry your starting materials thoroughly. Tert-butanol can be dried over anhydrous calcium sulfate (B86663), potassium carbonate, or molecular sieves.[9][10] Ensure your butanoic acid is also free of water.
-
Remove Water Azeotropically: If your setup allows, use a Dean-Stark trap with a suitable solvent (like toluene) to continuously remove the water generated during the reaction.[3]
-
Check Reagent Purity: Use freshly distilled or high-purity reagents. Impurities can interfere with the catalyst and the reaction.
-
Problem: My final product is difficult to purify and appears contaminated with the starting acid.
-
Potential Cause: Incomplete neutralization during the workup procedure. The carboxylic acid starting material must be completely removed before the final distillation.
-
Solution:
-
Thorough Washing: During the aqueous workup, wash the organic layer multiple times with a saturated sodium bicarbonate (NaHCO₃) solution.[3] Continue washing until gas evolution (CO₂) ceases, which indicates that all the acid has been neutralized.
-
Follow with Brine Wash: After the bicarbonate wash, wash the organic layer with a saturated sodium chloride (brine) solution to help remove residual water and salts.
-
Effective Drying: Before the final distillation, dry the organic layer completely using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Data Presentation: Impact of Reaction Conditions
The following table summarizes data from studies on similar esterifications, illustrating how different parameters can influence reaction yield.
| Catalyst | Alcohol | Acid | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silicotungstic Acid (25 wt% on Bentonite) | tert-Butanol | Acetic Acid | 1:1.1 | 110 | 2 | 87.2 | [1] |
| Brønsted Acidic Ionic Liquid | n-Butanol | Butanoic Acid | 1.6:1 | 117 | 2.5 | 98.4 | [11] |
| p-Toluenesulfonic acid (p-TsOH) | Cyclohexanol | Hippuric Acid | 1:1 | Reflux (Toluene) | 30 | 96 | [3] |
| Sulfuric Acid (H₂SO₄) | Ethanol | Hydroxy Acid | Excess Alcohol | Reflux | 2 | 95 | [3] |
This table demonstrates that catalyst choice, reactant ratios, and temperature are critical variables for optimizing ester synthesis.
Detailed Experimental Protocol: Acid-Catalyzed Synthesis
This protocol provides a general method for synthesizing this compound using a solid acid catalyst to minimize side reactions.
Materials:
-
Butanoic acid (1.0 mol)
-
tert-Butanol (1.2 mol, 1.2 equivalents)
-
Solid Acid Catalyst (e.g., Amberlyst-15, 15-20% by weight of butanoic acid)
-
Toluene (B28343) (optional, for azeotropic removal of water)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle. If using a Dean-Stark trap for water removal, place it between the flask and the condenser.
-
Charging Reactants: To the flask, add butanoic acid, tert-butanol, the solid acid catalyst, and toluene (if applicable).
-
Reaction: Heat the mixture to a gentle reflux and stir vigorously. Monitor the reaction progress by observing water collection in the Dean-Stark trap or by taking small aliquots for analysis (e.g., TLC or GC). The reaction is typically run for 2-4 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration, washing the catalyst with a small amount of diethyl ether.
-
Workup - Neutralization: Transfer the filtrate to a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Swirl gently at first (to control CO₂ evolution), then stopper and shake, venting frequently. Drain the aqueous layer. Repeat this wash until no more gas is evolved.
-
Workup - Washing: Wash the organic layer with an equal volume of water, followed by a wash with saturated brine solution.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.
-
Purification: Filter off the drying agent. Concentrate the solution using a rotary evaporator to remove the solvent. Purify the remaining crude ester by fractional distillation under atmospheric pressure, collecting the fraction corresponding to the boiling point of this compound (~145 °C).
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. homework.study.com [homework.study.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. quora.com [quora.com]
- 9. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]
- 10. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Common side reactions in the synthesis of tert-butyl esters
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of tert-butyl esters.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of gas, and the yield of my desired tert-butyl ester is low. What is happening?
A1: The most likely cause is the formation of isobutylene (B52900) gas via an elimination reaction. This is a very common side reaction in tert-butyl ester synthesis, especially under acidic conditions. The reaction proceeds through a stable tertiary carbocation intermediate, which can then be deprotonated to form isobutylene.[1][2][3][4]
-
Troubleshooting Steps:
-
Moderate Reaction Temperature: High temperatures favor elimination reactions. Try running your reaction at a lower temperature.
-
Use a Milder Acid Catalyst: Strong acids like sulfuric acid can promote the formation of the tert-butyl cation and subsequent elimination.[5] Consider using a milder catalyst, such as an acidic ion-exchange resin.[6]
-
Control Stoichiometry: If using isobutene as a reagent, ensure it is not in large excess, as this can favor side reactions.
-
Q2: I am observing low-boiling point impurities in my crude product. What might they be?
A2: Common low-boiling byproducts include tert-butanol (B103910) and diisobutene.[6]
-
tert-Butanol can form if water is present in the reaction mixture, which can react with the tert-butyl carbocation.
-
Diisobutene is a product of the oligomerization of the isobutylene byproduct, which is often catalyzed by the acidic conditions of the reaction.[6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the formation of tert-butanol.
-
Optimize Catalyst and Temperature: As with isobutylene formation, using a milder catalyst and lower temperatures can reduce the rate of isobutylene formation and its subsequent oligomerization.
-
Purification: These byproducts can often be removed by careful distillation due to their lower boiling points compared to the desired ester product.[6]
-
Q3: I attempted a Fischer esterification of my carboxylic acid with tert-butanol and a strong acid catalyst, but the reaction failed or gave a very low yield. Why?
A3: The Fischer esterification is generally not a suitable method for synthesizing esters from tertiary alcohols like tert-butanol.[7][8] Under the acidic conditions of the Fischer esterification, tertiary alcohols are highly prone to dehydration (elimination) to form an alkene (isobutylene in this case).[7] This occurs much more readily than the desired esterification reaction.
-
Recommended Alternatives:
-
Reaction with Isobutene: A common and effective method is the acid-catalyzed addition of the carboxylic acid to isobutene.[6][9]
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). It is a good option for acid-sensitive substrates.[8]
-
Using Di-tert-butyl Dicarbonate (Boc₂O): This reagent can be used to form tert-butyl esters, particularly for amino acids.[9][10]
-
Q4: My final product seems to contain polymeric material. What could be the cause?
A4: The formation of polymeric material is likely due to the oligomerization or polymerization of isobutylene, which is formed as a side product.[6] The acidic catalyst used for the esterification can also catalyze this polymerization.
-
Troubleshooting Steps:
-
Minimize Isobutylene Formation: Follow the steps outlined in Q1 to reduce the amount of isobutylene formed.
-
Quench the Reaction Promptly: Once the reaction is complete, neutralize the acid catalyst to prevent further side reactions during workup.
-
Purification: Column chromatography can be effective in separating the desired ester from polymeric byproducts.
-
Summary of Side Products and Yields
The table below summarizes common side products and provides illustrative yield data from a representative synthesis. The specific yields will vary significantly depending on the substrate and reaction conditions.
| Product Type | Compound | Typical Formation Conditions | Illustrative Yield (%) | Potential Issues |
| Desired Product | tert-Butyl Ester | Acid-catalyzed addition of carboxylic acid to isobutene | 70-95% | - |
| Side Product | Isobutylene | High temperatures, strong acid catalysts[2][4] | 5-20% | Lowers atom economy, can lead to other byproducts |
| Side Product | tert-Butanol | Presence of water[6] | 1-5% | Impurity, can be difficult to separate from some esters |
| Side Product | Diisobutene/Oligomers | Excess isobutylene, strong acid[6] | 1-10% | Complicates purification |
Note: Yields are illustrative and highly dependent on the specific reaction.
Experimental Protocol: Synthesis of a tert-Butyl Ester from a Carboxylic Acid and Isobutene
This protocol is a general example of an acid-catalyzed synthesis of a tert-butyl ester using isobutene.
Materials:
-
Carboxylic acid
-
Liquefied isobutene
-
Acid catalyst (e.g., concentrated sulfuric acid or an acidic ion-exchange resin)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Pressure vessel or sealed tube
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a pressure vessel.
-
Cool the vessel to a low temperature (e.g., -78 °C) to facilitate the safe addition of liquefied isobutene.
-
Carefully add the desired amount of liquefied isobutene to the reaction mixture.
-
Slowly add the acid catalyst to the cold mixture.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for the required time (this can range from a few hours to overnight, depending on the substrate).
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the vessel before carefully opening it to release any excess pressure from unreacted isobutene.
-
Quench the reaction by adding a weak base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in tert-butyl ester synthesis.
A troubleshooting guide for tert-butyl ester synthesis.
References
- 1. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. echemi.com [echemi.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 10. tert-Butyl Ethers [organic-chemistry.org]
Troubleshooting low conversion rates in tert-butanol esterification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in tert-butanol (B103910) esterification.
Troubleshooting Guide
This guide addresses specific issues that can lead to low product yields and provides actionable steps to resolve them.
Issue 1: Low or No Ester Formation, Significant Starting Material Remains
-
Question: My reaction shows very low conversion to the tert-butyl ester, and I've recovered most of my starting carboxylic acid and tert-butanol. What could be the problem?
-
Answer: This issue often points to several potential causes:
-
Insufficient Catalyst Activity: The acid catalyst may be weak, deactivated, or used in an insufficient amount. Traditional mineral acids can be effective, but heterogeneous catalysts might require specific activation procedures.
-
Sub-optimal Reaction Temperature: Esterification is an equilibrium-driven process, and the reaction rate is temperature-dependent. The temperature might be too low for the reaction to proceed at a reasonable rate.[1]
-
Steric Hindrance: Tert-butanol is a bulky tertiary alcohol, which can sterically hinder its approach to the carboxylic acid, slowing down the reaction rate.[2] This is a known challenge with tertiary alcohols in Fischer esterification.[2]
-
Presence of Water: Any water present in the reactants or solvent at the start of the reaction can inhibit the catalyst and shift the equilibrium back towards the starting materials.
-
Troubleshooting Steps:
-
Catalyst Check:
-
If using a solid acid catalyst (e.g., ion-exchange resin, zeolite), ensure it is properly activated according to the manufacturer's instructions.
-
Increase the catalyst loading. Studies have shown that increasing catalyst loading can improve the reaction rate.[1]
-
Consider switching to a different catalyst. For instance, silicotungstic acid supported on bentonite (B74815) has been shown to be effective.[3][4]
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature. For example, in the esterification of acetic acid with tert-butanol, increasing the temperature from 80°C to 110°C has been shown to significantly increase conversion.[3]
-
-
Molar Ratio Adjustment:
-
While a 1:1 molar ratio is stoichiometric, using an excess of one reactant (typically the less expensive one) can shift the equilibrium towards the product. However, with bulky reactants, a very large excess might not be beneficial. An optimal ratio of tert-butanol to acetic acid has been found to be around 1:1.1.[3][4]
-
-
Ensure Anhydrous Conditions:
-
Use anhydrous grade solvents and reactants.
-
Consider using a Dean-Stark apparatus or adding molecular sieves to remove water as it is formed during the reaction, which will drive the equilibrium towards the ester product.[5]
-
Issue 2: Formation of a Significant Byproduct Identified as Isobutylene (B52900)
-
Question: I am observing a significant amount of a gaseous byproduct and my yield of the desired ester is low. NMR analysis suggests the presence of isobutylene. Why is this happening and how can I prevent it?
-
Answer: The formation of isobutylene is a classic side reaction in the acid-catalyzed esterification of tert-butanol.[2][3] Tert-butanol is highly susceptible to dehydration under acidic conditions, especially at elevated temperatures, leading to the formation of isobutylene via an E1 elimination reaction.[2] This side reaction consumes the alcohol, thereby reducing the yield of the desired ester.
Troubleshooting Steps:
-
Choice of Catalyst:
-
Strong mineral acids like concentrated sulfuric acid are particularly prone to causing dehydration.[2][6]
-
Switch to a milder or more selective catalyst. Heterogeneous solid acid catalysts such as ion-exchange resins (e.g., Dowex 50Wx8), zeolites, or silicotungstic acid on bentonite are often less likely to cause dehydration compared to strong homogeneous acids.[1][3]
-
-
Reaction Temperature Control:
-
Lower the reaction temperature. While higher temperatures increase the rate of esterification, they also significantly accelerate the rate of dehydration. Finding the optimal temperature that favors esterification without promoting significant elimination is crucial.
-
-
Alternative Esterification Methods:
-
If dehydration remains a persistent issue, consider alternative methods that do not rely on strong acidic conditions. These can include:
-
DCC/DMAP Coupling: Using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Acid Anhydride (B1165640) Method: Reacting the carboxylic acid with an acid anhydride in the presence of a suitable catalyst.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer esterification generally inefficient for tertiary alcohols like tert-butanol?
A1: The Fischer esterification works best for primary and secondary alcohols. With tertiary alcohols like tert-butanol, two main problems arise:
-
Steric Hindrance: The bulky nature of the tertiary alcohol makes it difficult for it to act as a nucleophile and attack the protonated carboxylic acid.[2]
-
Carbocation Stability: The tertiary carbocation that can form from the protonation and loss of water from tert-butanol is relatively stable. This stability favors an E1 elimination pathway to form an alkene (isobutylene) over the desired substitution reaction to form the ester.[2]
Q2: What are the advantages of using a solid acid catalyst over a homogeneous acid catalyst like sulfuric acid?
A2: Solid acid catalysts offer several advantages:
-
Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying the workup process.[3]
-
Reusability: Many solid catalysts can be regenerated and reused multiple times, making the process more cost-effective and environmentally friendly.[3][4]
-
Higher Selectivity: They can sometimes offer higher selectivity for the desired ester and reduce the extent of side reactions like dehydration.[3]
-
Reduced Corrosion: They are generally less corrosive than strong mineral acids.[7]
Q3: How can I effectively remove water from the reaction to improve the yield?
A3: Since esterification is a reversible reaction that produces water, removing it can significantly increase the product yield.[5][7] Effective methods include:
-
Azeotropic Distillation: Using a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane) and a Dean-Stark apparatus to physically remove the water as it is formed.[8]
-
Use of Dehydrating Agents: Adding molecular sieves (e.g., 4Å) to the reaction mixture to sequester the water. Anhydrous magnesium sulfate (B86663) has also been used.[9]
Q4: What is a typical reaction time for tert-butanol esterification?
A4: The reaction time is highly dependent on the specific substrates, catalyst, and reaction conditions. It can range from a few hours to over 24 hours. For example, using silicotungstic acid on bentonite at 110°C, a reaction time of 2 hours resulted in an 87.2% yield.[3][4] It is recommended to monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.
Data Presentation
Table 1: Comparison of Catalysts and Conditions for tert-Butyl Acetate Synthesis
| Catalyst | Reactants | Molar Ratio (tert-Butanol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Silicotungstic acid on bentonite | tert-Butanol, Acetic Acid | 1:1.1 | 110 | 2 | 87.2 | [3][4] |
| Dowex 50Wx8 | tert-Butanol, Acetic Acid | 1:1 to 3:1 | 50-80 | - | Rate increases with temp. | [1] |
| InCl₃/Mont K-10 | tert-Butanol, Acetic Anhydride | - | 26-30 | 1 | 100 (conversion) | [6] |
Experimental Protocols
Protocol 1: Esterification of Acetic Acid with tert-Butanol using a Solid Acid Catalyst
This protocol is based on the methodology described for using silicotungstic acid supported on bentonite.[3][4]
Materials:
-
Acetic acid
-
tert-Butanol
-
Silicotungstic acid (25 wt%) on bentonite catalyst
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Appropriate solvent (if necessary)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
To the flask, add acetic acid and tert-butanol in a 1.1:1 molar ratio.
-
Add the silicotungstic acid on bentonite catalyst (e.g., 0.7 g for a specific scale, adjust as needed).[4]
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Maintain the reaction at this temperature for 2 hours, monitoring the progress by TLC or GC if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
The catalyst can be washed, dried, and calcined at 120°C for reuse.[3]
-
The liquid filtrate contains the product, tert-butyl acetate. Purify by distillation or other appropriate chromatographic techniques.
Visualizations
Troubleshooting Workflow for Low Conversion in tert-Butanol Esterification
Caption: Troubleshooting workflow for low conversion in tert-butanol esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. brainly.com [brainly.com]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Improved Esterification of Citric Acid and n-Butanol Using a Dense and Acid-Resistant Beta Zeolite Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 7. Efficient esterification of n -butanol with acetic acid catalyzed by the Brönsted acidic ionic liquids: influence of acidity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26722J [pubs.rsc.org]
- 8. icmssm.org [icmssm.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tert-Butyl Ester Synthesis
Welcome to the technical support center for tert-butyl ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tert-butyl esters?
A1: Several effective methods exist for the synthesis of tert-butyl esters, each with its own advantages. The choice of method often depends on the substrate, available reagents, and desired scale. Common methods include:
-
Reaction with Isobutylene (B52900): Acid-catalyzed addition of a carboxylic acid to isobutylene. This is a widely used industrial method.
-
Transesterification: Exchange of the alkyl group of a simpler ester (e.g., methyl or ethyl) with a tert-butyl group, often catalyzed by a base like potassium tert-butoxide.[1]
-
Reaction with tert-Butanol (B103910): Direct esterification of a carboxylic acid with tert-butanol, typically requiring an activating agent for the carboxylic acid (e.g., using acyl chlorides or anhydrides) or a strong acid catalyst.
-
Using Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O): This reagent serves as a source of the tert-butyl group and is particularly useful for sensitive substrates under neutral conditions.[2]
-
Reaction with tert-Butyl Acetate (B1210297): Can be used as both a solvent and the tert-butylating agent, often in the presence of a strong acid catalyst.[3][4][5]
Q2: My tert-butyl ester synthesis is giving a low yield. What are the potential causes?
A2: Low yields in tert-butyl ester synthesis can stem from several factors. Identifying the root cause is key to optimizing your reaction. Common culprits include:
-
Reagent Purity: The presence of water or other impurities in reactants and solvents can significantly reduce yield, especially in methods requiring anhydrous conditions. For instance, using freshly prepared potassium tert-butoxide and absolute ether is crucial for successful transesterification.[1]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.
-
Side Reactions: The formation of byproducts, such as isobutylene from the decomposition of the tert-butyl group under harsh acidic conditions, can lower the yield of the desired ester.
-
Product Loss During Workup: The product may be lost during extraction, washing, or purification steps. Tert-butyl esters can be sensitive to acidic conditions, potentially leading to cleavage back to the carboxylic acid during an acidic workup.[6]
-
Equilibrium Limitations: Esterification reactions are often reversible. To drive the reaction towards the product, it may be necessary to remove a byproduct (like water) or use an excess of one reactant.
Q3: How can I minimize the formation of isobutylene as a side product?
A3: Isobutylene is a common byproduct, particularly in acid-catalyzed reactions, due to the elimination of the tert-butyl cation. To minimize its formation:
-
Control Reaction Temperature: Avoid excessively high temperatures, which favor elimination. Some methods are even performed at or below room temperature. For example, using trifluoromethanesulfonic acid as a catalyst allows for reactions at temperatures below -7°C.[7]
-
Choose a Milder Catalyst: Strong, non-nucleophilic acids can be effective. Alternatively, methods that do not require strong acids, such as those using (Boc)₂O, can completely avoid this side reaction.[2]
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst.[8]
-
Use a Method that Avoids Strong Acids: Transesterification with potassium tert-butoxide is performed under basic conditions, thus avoiding acid-catalyzed elimination.[1]
Q4: Are there any specific safety precautions I should take when working with reagents for tert-butyl ester synthesis?
A4: Yes, several reagents used in these syntheses require careful handling:
-
Strong Acids: Reagents like sulfuric acid, perchloric acid, and trifluoromethanesulfonic acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Potassium tert-butoxide: This is a strong base and is highly reactive with water. It should be handled in a dry atmosphere (e.g., under nitrogen or argon).
-
Isobutylene: This is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.
-
Di-tert-butyl dicarbonate ((Boc)₂O): While relatively stable, it can decompose upon heating and should be stored in a cool place.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed or low-yielding tert-butyl ester synthesis reactions.
Issue 2: Presence of Significant Side Products
This section addresses the common issue of side product formation and provides strategies for mitigation.
| Side Product | Potential Cause | Recommended Action |
| Isobutylene | High reaction temperature; strong acid catalyst. | Lower the reaction temperature. Use a milder or lower concentration of the acid catalyst. Consider non-acidic methods. |
| Unreacted Starting Material | Incomplete reaction; catalyst deactivation. | Increase reaction time or temperature moderately. Ensure the catalyst is active and used in the correct amount. |
| Di-tert-butyl ether | Side reaction of tert-butanol or tert-butyl cation. | Optimize stoichiometry and reaction conditions to favor esterification. |
| Polymers of Isobutylene | Often occurs with strong acid catalysts at elevated temperatures. | Reduce reaction temperature and catalyst concentration.[9] |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes common methods for tert-butyl ester synthesis, highlighting typical reaction conditions for easy comparison.
| Method | Tert-Butyl Source | Catalyst | Typical Temperature Range | Key Considerations |
| Acid-Catalyzed Addition | Isobutylene | H₂SO₄, Trifluoromethanesulfonic acid, Ion-exchange resin | -20°C to 70°C | Requires handling of a gaseous reagent. Temperature control is critical to prevent side reactions.[7][9] |
| Transesterification | Methyl/Ethyl Ester | Potassium tert-butoxide | 0°C to Room Temperature | Requires anhydrous conditions. Good for substrates sensitive to acid. |
| Reaction with (Boc)₂O | Di-tert-butyl dicarbonate | None or DMAP | Room Temperature | Mild, neutral conditions.[2] Suitable for sensitive molecules. |
| Using tert-Butyl Acetate | tert-Butyl Acetate | Perchloric acid, H₂SO₄ | Room Temperature to Reflux | tert-Butyl acetate can act as both reagent and solvent.[3] |
| From Acyl Chlorides | tert-Butanol | Dimethylaniline | Room Temperature to Reflux | Good for a variety of substrates. Requires preparation of the acyl chloride.[10] |
| From Acetic Anhydride | tert-Butanol | Zinc chloride | Reflux | A classic method for tert-butyl acetate synthesis.[11] |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl Esters via Transesterification with Potassium tert-butoxide
This protocol is adapted for the conversion of methyl or ethyl esters to tert-butyl esters under mild, basic conditions.[1]
Materials:
-
Methyl or Ethyl Ester (1 equivalent)
-
Potassium tert-butoxide (1 - 1.2 equivalents)
-
Anhydrous Diethyl Ether
-
Anhydrous Aluminum Oxide (for filtration)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the starting methyl or ethyl ester in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of freshly prepared potassium tert-butoxide in anhydrous diethyl ether.
-
Cool the ester solution to 0°C in an ice bath.
-
Slowly add the potassium tert-butoxide solution to the stirred ester solution. A precipitate of potassium methoxide (B1231860) or ethoxide should form immediately.
-
Continue stirring the reaction mixture at room temperature for 20-30 minutes.
-
Filter the reaction mixture through a thin layer of anhydrous aluminum oxide to remove the potassium alkoxide precipitate.
-
The filtrate contains the desired tert-butyl ester. The product can be isolated by removing the solvent under reduced pressure, followed by distillation or crystallization.
-
Alternatively, for workup, cold water can be carefully added to the reaction mixture to dissolve the potassium methoxide. The organic layer is then separated, dried over anhydrous magnesium sulfate, and concentrated.
Protocol 2: Acid-Catalyzed Synthesis from a Carboxylic Acid and Isobutylene
This protocol describes a general procedure for the direct esterification of a carboxylic acid using isobutylene and a strong acid catalyst.[7]
Materials:
-
Carboxylic Acid (1 equivalent)
-
Isobutylene (can be bubbled through the solution or condensed as a liquid)
-
Trifluoromethanesulfonic acid (catalytic amount)
-
Inert, anhydrous solvent (e.g., dichloromethane)
-
Acid acceptor (e.g., triethylamine)
Procedure:
-
Dissolve the carboxylic acid in an anhydrous, inert solvent in a suitable reaction vessel equipped with a stirrer and a means for temperature control.
-
Cool the solution to the desired reaction temperature (e.g., -15°C to -20°C).
-
Slowly bubble isobutylene gas through the solution or add condensed liquid isobutylene.
-
Add a catalytic amount of trifluoromethanesulfonic acid to the reaction mixture.
-
Stir the reaction for 30 minutes to a few hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, quench the reaction by adding an acid acceptor, such as triethylamine, to neutralize the catalyst.
-
Allow the mixture to warm to room temperature.
-
The solvent can be removed under reduced pressure. The residue can then be dissolved in a suitable organic solvent (e.g., ether) and washed with dilute acid (e.g., 5% HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tert-butyl ester, which can be further purified by recrystallization or chromatography.
Visualizations
General Reaction Pathway and Potential Side Reactions
The following diagram illustrates the general acid-catalyzed pathway for tert-butyl ester synthesis from a carboxylic acid and isobutylene, highlighting the potential for the formation of isobutylene dimers as a side reaction.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 6. Ester - Wikipedia [en.wikipedia.org]
- 7. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 8. US3102905A - Process for preparing tertiary butyl acetate - Google Patents [patents.google.com]
- 9. CN1436163A - Process for production of t-butyl acetate from MTBE - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Efficient Tert-Butylation of Phenols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the tert-butylation of phenols.
Troubleshooting Guide
Low yields, poor selectivity, and catalyst deactivation are common hurdles in the tert-butylation of phenols. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| Low Phenol (B47542) Conversion | Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the current reaction conditions. | - Increase reaction temperature. - Increase catalyst loading. - Switch to a more active catalyst (e.g., zeolites like H-beta, or strong acid ion-exchange resins). |
| Catalyst Deactivation: Coke formation on the catalyst surface can block active sites. | - Regenerate the catalyst (e.g., by calcination for zeolites). - Use a catalyst with larger pores to minimize coke formation.[1] - Employ a solvent like supercritical CO2 to reduce coking.[2] | |
| Inadequate Reaction Time or Temperature: The reaction may not have reached completion. | - Increase the reaction time and monitor progress via GC or TLC.[3] - Optimize the reaction temperature; too low may be too slow, while too high can cause side reactions.[3][4] | |
| Poor Selectivity (Undesired Isomer Distribution) | Formation of Ortho- and Di-substituted Products: The reaction conditions may favor the formation of multiple products. | - To favor para-substitution, use catalysts with shape-selective properties like medium-pore zeolites. - Lower reaction temperatures generally favor para-substitution. - To favor ortho-substitution, catalysts like aluminum phenoxide can be employed. |
| Formation of Polyalkylated Products: Excessive alkylation leads to di- and tri-substituted phenols. | - Decrease the molar ratio of the tert-butylating agent to phenol.[3] - Reduce the reaction time. | |
| Catalyst Deactivation | Coking: Deposition of carbonaceous materials on the catalyst surface. | - For solid catalysts like zeolites, regeneration via calcination in air is effective. - Using a solvent that can dissolve coke precursors can mitigate deactivation.[2] |
| Leaching of Active Species: For supported catalysts, the active component may leach into the reaction mixture. | - Ensure strong bonding between the active species and the support material. - Consider using solid acid catalysts where the acidic sites are integral to the framework (e.g., zeolites). |
Frequently Asked Questions (FAQs)
Catalyst Selection and Performance
Q1: What are the most common types of catalysts used for the tert-butylation of phenols?
A1: A wide range of acid catalysts are employed, including homogeneous acids like sulfuric acid and aluminum chloride, and heterogeneous solid acids.[5] Solid acid catalysts are often preferred for their ease of separation and recyclability.[3][4] Common solid acids include zeolites (e.g., H-beta, H-Y, ZSM-5), ion-exchange resins (e.g., Amberlyst-15), supported heteropolyacids, and modified clays.[6][7][8]
Q2: How do I choose a catalyst to selectively obtain 4-tert-butylphenol (B1678320) (4-TBP)?
A2: For high selectivity towards 4-TBP, catalysts with shape-selective properties are ideal. Medium-pore zeolites are a good choice as their pore structure can sterically hinder the formation of the bulkier ortho-isomer and di-substituted products. Lower reaction temperatures also generally favor the formation of the thermodynamically more stable para-isomer.
Q3: When is it better to use a homogeneous catalyst over a heterogeneous one?
A3: Homogeneous catalysts, like AlCl₃, can be very active and may be suitable for small-scale lab syntheses where product purification is straightforward. However, for larger-scale production and greener processes, heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and reduced corrosion and waste disposal issues.[5][8]
Reaction Conditions and Optimization
Q4: What is the typical molar ratio of phenol to the tert-butylating agent?
A4: The molar ratio is a critical parameter for controlling selectivity. For mono-alkylation, a phenol to tert-butylating agent (e.g., tert-butanol (B103910) or isobutylene) ratio of 1:1 or with a slight excess of phenol is often used. To produce di- or tri-substituted phenols, a stoichiometric excess of the alkylating agent is necessary.[3]
Q5: What is the effect of reaction temperature on the conversion and selectivity?
A5: Generally, increasing the reaction temperature increases the rate of reaction and phenol conversion.[4] However, excessively high temperatures can lead to decreased selectivity due to the formation of undesired byproducts and can also promote catalyst deactivation.[3] The optimal temperature depends on the specific catalyst and desired product.
Q6: Can the catalyst be reused? How is it regenerated?
A6: Many solid acid catalysts, such as zeolites and supported catalysts, can be reused.[1][4] The most common cause of deactivation is coking. Regeneration is typically achieved by calcining the catalyst in air at high temperatures to burn off the deposited coke. For ionic liquids, they can often be recovered and reused with minimal loss of activity.[9]
Quantitative Data Presentation
The following table summarizes the performance of various catalysts under different conditions for the tert-butylation of phenol.
| Catalyst | Alkylating Agent | Temp. (°C) | Phenol Conversion (%) | 4-TBP Selectivity (%) | 2,4-DTBP Selectivity (%) | Reference |
| Fe-bentonite | tert-butanol | 80 | 100 (TBA Conv.) | 81 | - | [6] |
| Ga-FSM-16 | tert-butanol | 160 | 80.3 | - | 30.3 (Yield) | [1] |
| Hierarchical ZSM-5 | tert-butanol | - | - | - | ~84 | [10] |
| Zr-Beta Zeolite | tert-butanol | - | 71 | - | 18.5 | [7] |
| [HIMA]OTs (Ionic Liquid) | tert-butanol | 70 | 93 (Phenol Conv.) | 57.6 | - | [4] |
| Al/SBA-15 | tert-butanol | 190 | 89.17 | 60.77 | - | [11] |
| Zeolite Hβ | tert-butanol | 145 | 95.5 | 76.38 | - | [11] |
Experimental Protocols
Detailed Methodology for Tert-Butylation of Phenol using a Solid Acid Catalyst (Zeolite H-Beta)
This protocol is a representative example for the liquid-phase tert-butylation of phenol with tert-butanol.
1. Materials:
-
Phenol (99%)
-
tert-Butanol (99.5%)
-
Zeolite H-Beta catalyst (pre-activated)
-
Toluene (B28343) (solvent, anhydrous)
-
Nitrogen gas (for inert atmosphere)
2. Catalyst Activation:
-
Place the required amount of Zeolite H-Beta in a ceramic crucible.
-
Calcine the catalyst in a muffle furnace at 550 °C for 4 hours to remove any adsorbed water and organic impurities.
-
Cool the catalyst in a desiccator under vacuum and store it under an inert atmosphere until use.
3. Reaction Setup:
-
Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Flame-dry the glassware and allow it to cool under a stream of nitrogen.
4. Procedure:
-
To the flask, add the activated Zeolite H-Beta catalyst (e.g., 5 wt% with respect to phenol).
-
Add phenol (e.g., 9.4 g, 0.1 mol) and toluene (e.g., 30 mL).
-
Begin stirring the mixture and heat the flask to the desired reaction temperature (e.g., 120 °C) using an oil bath.
-
Once the temperature is stable, slowly add tert-butanol (e.g., 7.4 g, 0.1 mol) dropwise over 15 minutes.
-
Maintain the reaction at the set temperature with vigorous stirring for the desired duration (e.g., 4-8 hours).
5. Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots of the reaction mixture at regular intervals.
-
Filter the catalyst from the aliquot and analyze the sample by Gas Chromatography (GC) to determine the conversion of phenol and the selectivity of the products.
6. Work-up:
-
After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed with toluene, dried, and stored for regeneration and reuse.
-
Wash the filtrate with a 5% aqueous sodium hydroxide (B78521) solution to remove any unreacted phenol.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation or chromatography to isolate the desired tert-butylated phenols.
Visualizations
Caption: Catalyst selection workflow for tert-butylation of phenols.
Caption: General experimental workflow for phenol tert-butylation.
Caption: Simplified reaction mechanisms for phenol tert-butylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent-free liquid phase tert-butylation of phenol over hierarchical ZSM-5 zeolites for the efficient production of 2,4-ditert-butylphenol - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]
Methods for removing unreacted butyric acid from product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted butyric acid from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted butyric acid from a reaction mixture?
A1: The most prevalent and effective methods for removing unreacted butyric acid include liquid-liquid extraction, distillation (including fractional and azeotropic distillation), and column chromatography. The selection of the optimal method depends on the specific properties of the desired product, the scale of the reaction, and the required final purity.
Q2: How does liquid-liquid extraction work to remove butyric acid?
A2: Liquid-liquid extraction is a common and straightforward method that separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. To remove butyric acid, the reaction mixture is dissolved in a suitable organic solvent. This organic phase is then washed with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide.[1] The basic solution reacts with the acidic butyric acid, converting it into its salt form (e.g., sodium butyrate). This salt is highly soluble in the aqueous phase and is thus extracted from the organic phase, which contains the desired product.[1]
Q3: My product is sensitive to basic conditions. Are there alternative extraction methods?
A3: If your product is base-sensitive, you can perform the liquid-liquid extraction using a neutral aqueous wash (water) or a brine (saturated sodium chloride solution) wash. While less efficient at removing the acid in a single wash compared to a basic solution, repeated extractions can still effectively reduce the butyric acid concentration. Alternatively, other purification methods like distillation or column chromatography, which do not require basic conditions, should be considered.
Q4: What is azeotropic distillation and how can it be used to remove butyric acid?
A4: Azeotropic distillation is a technique used to separate components of a mixture that have close boiling points or form an azeotrope (a mixture with a constant boiling point). Butyric acid forms an azeotrope with water, boiling at 99.4°C, with the azeotrope containing 81.5% water by weight.[2] This property can be exploited to remove water from a mixture containing butyric acid by distilling the azeotrope. To remove butyric acid from a product, an entrainer (a third component) can be added to form a new, lower-boiling azeotrope with the butyric acid, allowing for its selective removal. For instance, a mixture of isopropyl butyrate (B1204436) and isopropyl acetate (B1210297) can be used as a mixed solvent in a combination of liquid-liquid extraction and azeotropic distillation to achieve high purity separation of n-butyric acid and water.[3]
Q5: When is column chromatography the preferred method for butyric acid removal?
A5: Column chromatography is ideal for achieving very high purity, especially for small to medium-scale reactions. It is particularly useful when the product and butyric acid have different polarities. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (eluent) is critical for successful separation. While effective, it can be more time-consuming and use larger volumes of solvent compared to extraction or distillation.
Troubleshooting Guides
Issue: Emulsion formation during liquid-liquid extraction.
-
Cause: Emulsions are stable mixtures of two immiscible liquids, which can form during the vigorous shaking of the separatory funnel, especially in the presence of complex reaction mixtures.
-
Solutions:
-
Add Brine: Introduce a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.[1]
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Gravity can often aid in the separation of the layers.[1]
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool. This can help to break up the microscopic droplets causing the emulsion.[1]
-
Solvent Addition: Add a small amount of the organic solvent used in the extraction to decrease the viscosity of the organic phase.[1]
-
Issue: Low yield of purified product after distillation.
-
Cause: Product loss can occur due to several factors, including hold-up in the distillation apparatus, decomposition at high temperatures, or incomplete transfer of the crude product.
-
Solutions:
-
Efficient Apparatus: Use an appropriately sized distillation flask and a well-insulated apparatus to minimize heat loss and hold-up.
-
Vacuum Distillation: For high-boiling or thermally sensitive products, perform the distillation under reduced pressure to lower the boiling point and prevent decomposition.
-
Careful Transfer: Ensure complete transfer of the crude product into the distillation flask by rinsing the original container with a small amount of the solvent and adding it to the distillation pot.
-
Issue: Co-elution of product and butyric acid during column chromatography.
-
Cause: This occurs when the chosen solvent system (eluent) does not provide sufficient separation between the product and butyric acid on the selected stationary phase.
-
Solution:
-
Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent mixtures to identify an eluent that provides a good separation (difference in Rf values) between your product and butyric acid. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Adjusting the ratio of these solvents will alter the separation.
-
Data Presentation
| Method | Typical Purity | Scale | Advantages | Disadvantages |
| Liquid-Liquid Extraction (Basic Wash) | Moderate to High | Lab to Industrial | Simple, fast, and cost-effective for initial cleanup. | May not be suitable for base-sensitive products. Emulsion formation can be an issue. |
| Fractional Distillation | High (>98%) | Lab to Industrial | Effective for large-scale purification and separating compounds with different boiling points. | Not suitable for thermally sensitive compounds. Can be time-consuming. |
| Azeotropic Distillation | High (>99.9%)[3] | Lab to Industrial | Excellent for separating azeotropic mixtures and achieving high purity. | Requires the addition of an entrainer, which may need to be removed in a subsequent step. |
| Flash Column Chromatography | Very High (>99%) | Lab to Pilot | Excellent for separating compounds with different polarities and achieving very high purity. | Can be time-consuming, requires larger solvent volumes, and is less practical for very large scales. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with a Basic Wash
This protocol describes the removal of unreacted butyric acid from an organic product mixture using a sodium bicarbonate wash.
Materials:
-
Crude product mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous sodium chloride solution).
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel, beakers, Erlenmeyer flask, rotary evaporator.
Procedure:
-
Dissolve the crude product in a suitable water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the carbon dioxide gas evolved.
-
Allow the layers to separate. The bottom aqueous layer contains the sodium butyrate.
-
Drain the lower aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution two more times to ensure complete removal of the butyric acid.
-
Wash the organic layer with an equal volume of brine to remove any residual water and dissolved salts.
-
Drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Fractional Distillation
This protocol outlines the separation of a product from butyric acid based on their boiling point differences. This method is effective when the boiling points of the product and butyric acid are sufficiently different.
Materials:
-
Crude product mixture.
-
Distillation apparatus (distilling flask, fractionating column, condenser, receiving flask, thermometer).
-
Heating mantle.
-
Boiling chips.
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Add the crude product mixture and a few boiling chips to the distilling flask.
-
Begin heating the distilling flask gently with the heating mantle.
-
Observe the temperature at the top of the fractionating column. The temperature will rise and stabilize at the boiling point of the lower-boiling component.
-
Collect the fraction that distills at a constant temperature. This will be either the butyric acid (boiling point ~163°C) or the product, depending on which has the lower boiling point.
-
Once the first component has been distilled, the temperature will either rise or drop. If the temperature rises to the boiling point of the second component, change the receiving flask to collect the purified product.
-
Continue distillation until the desired product has been collected.
-
Stop the distillation before the distilling flask runs dry.
Visualizations
Caption: Workflow for removing butyric acid via liquid-liquid extraction.
References
Preventing isobutene formation during tert-butyl ester cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of tert-butyl (t-Bu) esters, with a specific focus on preventing the formation of isobutene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tert-butyl ester cleavage and how does it lead to isobutene formation?
A1: The most common method for tert-butyl ester cleavage is acid-catalyzed hydrolysis. The reaction proceeds via a unimolecular AAL1 mechanism. The process begins with the protonation of the ester's carbonyl oxygen by an acid (like trifluoroacetic acid - TFA), which makes the carbonyl carbon more electrophilic. This is followed by the departure of the stable tertiary carbocation (tert-butyl cation) and the formation of the carboxylic acid. The highly reactive tert-butyl cation is then deprotonated, typically by the conjugate base of the acid used, to form isobutene gas.[1][2]
Q2: Why is the formation of isobutene a concern during my experiments?
A2: The formation of isobutene is a concern for several reasons:
-
Side Reactions: The intermediate tert-butyl cation is a potent electrophile that can react with nucleophilic functional groups in your substrate or product, leading to unwanted side products. Common targets for alkylation include tryptophan, methionine, cysteine, and tyrosine residues in peptides.[3]
-
Pressure Buildup: Isobutene is a flammable gas. In a closed reaction vessel, its formation can lead to a significant and potentially hazardous pressure buildup.
-
Product Contamination: The tert-butyl cation can also be trapped by nucleophilic solvents or reagents, leading to other impurities that may be difficult to separate from the desired product.
Q3: What are scavengers and how do they help in preventing isobutene-related side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[3] They compete with the nucleophilic sites on the substrate, reacting with the carbocation to form a stable, inert species. This prevents the tert-butyl cation from causing unwanted alkylation of the desired product. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), water, and various thiols like ethanedithiol (EDT).[4]
Q4: Are there alternative methods to cleave tert-butyl esters that avoid the use of strong acids and thus minimize isobutene formation?
A4: Yes, several milder or non-acidic methods can be employed for tert-butyl ester cleavage, which are particularly useful for sensitive substrates. These include:
-
Lewis Acid Catalysis: Mild Lewis acids like Zinc Bromide (ZnBr₂) or Ytterbium triflate (Yb(OTf)₃) can selectively cleave tert-butyl esters.[5][6]
-
Basic Hydrolysis: For certain substrates, basic conditions using powdered potassium hydroxide (B78521) (KOH) in THF can be effective.[1]
-
Neutral Conditions: A catalytic system using tris(4-bromophenyl)amminium radical cation ("Magic Blue") in combination with a silane (B1218182) like triethylsilane offers a very mild deprotection under neutral conditions.[5][7]
-
Thermal Cleavage: For thermally stable molecules, heating in a high-boiling solvent can induce the elimination of isobutene.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of desired carboxylic acid | Incomplete reaction due to insufficient acid strength or reaction time. | Increase the concentration of the acid, extend the reaction time, or consider switching to a stronger acid if the substrate is stable. For TFA reactions, a 1:1 mixture with the solvent (e.g., DCM) is common.[9] |
| Steric hindrance around the ester group. | Increase the reaction temperature slightly (e.g., to 40 °C), but be mindful that this may also increase side reactions. Ensure an effective scavenger is present. | |
| Presence of unexpected peaks in LC-MS or NMR, indicating side products | Alkylation of nucleophilic functional groups by the tert-butyl cation. | Add a scavenger to the reaction mixture. Triethylsilane (TES) or triisopropylsilane (TIS) are common choices. For sulfur-containing residues, ethanedithiol (EDT) can be effective. |
| The chosen deprotection method is too harsh for the substrate. | Switch to a milder deprotection method. Consider using a Lewis acid (e.g., ZnBr₂), a neutral method (e.g., "Magic Blue"/silane), or a basic method (e.g., KOH/THF) if your substrate is acid-sensitive.[1][5] | |
| Cleavage of other acid-labile protecting groups (e.g., Boc, Trityl) | The acidic conditions are not selective for the tert-butyl ester. | Use a milder acidic reagent such as aqueous phosphoric acid or a Lewis acid like Ytterbium triflate (Yb(OTf)₃) which can show selectivity.[5] Alternatively, explore non-acidic cleavage methods. |
| Significant pressure buildup in the reaction vessel | Rapid formation of isobutene gas. | Ensure the reaction is performed in an open or well-vented system. If a closed system is necessary, use a pressure-relief device. Consider a method that generates less isobutene, such as those that trap the tert-butyl cation in situ. |
Data Presentation
Table 1: Comparison of Scavenger Efficiency in Preventing S-tert-butylation of a Cysteine-Containing Peptide
This table summarizes the effectiveness of different scavenger cocktails in reducing the formation of an S-tert-butylated side product during the TFA-mediated cleavage of a model peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide (Illustrative) | % S-tert-butylated Peptide (Illustrative) | Reference |
| 95% TFA / 5% H₂O | 75 | 25 | |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 | |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
Table 2: Isobutylene Off-Gas Generation During N-Boc Deprotection in Various Solvents
This table shows the measured amount of isobutene released as a gas during the methanesulfonic acid-catalyzed deprotection of N-Boc-pyrrolidine in different solvents. While this data is for a Boc-group deprotection, it provides insight into how solvent choice can influence isobutene release.
| Solvent | Isobutylene Off-Gas Reduction (%) |
| THF | 0 |
| Methanol | 65-95 |
| Ethanol | 65-95 |
| 2-Propanol | 65-95 |
| Toluene | 65-95 |
| Dichloromethane (B109758) | 65-95 |
Data adapted from a study on N-Boc deprotection, which also proceeds via a tert-butyl cation intermediate.[10]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Cleavage with a Scavenger
-
Preparation: Dissolve the tert-butyl ester-protected substrate in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add an appropriate scavenger. For general purposes, add triethylsilane (TES) (2-5 equivalents).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by precipitation, crystallization, or chromatography.
Protocol 2: Mild Cleavage using Zinc Bromide (ZnBr₂)
-
Preparation: Dissolve the tert-butyl ester substrate in dichloromethane (DCM).
-
Reagent Addition: Add Zinc Bromide (ZnBr₂) (1.5 - 2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified.[6]
Protocol 3: Neutral Cleavage using "Magic Blue" and Triethylsilane
-
Preparation: Dissolve the tert-butyl ester substrate in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add triethylsilane (HSiEt₃) (typically 2-4 equivalents).
-
Catalyst Addition: Add a catalytic amount of tris(4-bromophenyl)amminium radical cation ("Magic Blue," MB•+) (e.g., 1 mol%).
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the mixture can be concentrated and the product purified by chromatography.[5][7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 9. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 10. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up of tert-butyl butanoate production
Welcome to the Technical Support Center for the synthesis and scale-up of tert-butyl butanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory and scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Fischer Esterification: The direct acid-catalyzed reaction of butanoic acid with tert-butanol (B103910).[1] This method is straightforward but can be limited by an equilibrium and side reactions.
-
Reaction with Butanoyl Chloride: The reaction of butanoyl chloride with tert-butanol, often in the presence of a non-nucleophilic base, provides a high-yield alternative to Fischer esterification.
-
Transesterification: The conversion of another ester, such as methyl butanoate, to this compound by reacting it with tert-butanol or a tert-butoxide salt.[2]
Q2: What is the main challenge in the synthesis of this compound via Fischer Esterification?
A2: The primary challenge is the acid-catalyzed dehydration of tert-butanol to isobutylene (B52900).[3] This side reaction is facile due to the stability of the intermediate tert-butyl carbocation and can significantly reduce the yield of the desired ester. Careful selection of the acid catalyst and reaction conditions is crucial to minimize this side reaction.
Q3: Why are yields often low in the direct esterification of butanoic acid with tert-butanol?
A3: Low yields are typically a result of a combination of factors:
-
Steric Hindrance: The bulky tert-butyl group of the alcohol sterically hinders the nucleophilic attack on the carbonyl carbon of butanoic acid, slowing down the reaction rate.[4]
-
Dehydration of Tert-Butanol: As mentioned, the formation of isobutylene is a competing reaction that consumes the alcohol.[3]
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. To drive the reaction towards the product, an excess of one reactant (usually the less expensive one) or the removal of water is necessary.[1]
Q4: What types of catalysts are recommended for the synthesis of this compound?
A4: The choice of catalyst is critical. While strong mineral acids like sulfuric acid can be used, they also promote the dehydration of tert-butanol.[3] Heterogeneous solid acid catalysts, such as certain zeolites or acid-functionalized resins, are often preferred as they can be more selective, minimize side reactions, and are more easily separated from the reaction mixture.[3] For the reaction with butanoyl chloride, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often used to scavenge the HCl byproduct.
Q5: How can the formation of isobutylene be minimized?
A5: To minimize the formation of isobutylene:
-
Use a milder acid catalyst or a solid acid catalyst that is less prone to causing dehydration.
-
Maintain a moderate reaction temperature. Higher temperatures favor the elimination reaction.
-
Consider alternative synthesis routes that do not involve strongly acidic conditions, such as the reaction with butanoyl chloride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive catalyst.2. Insufficient reaction time or temperature.3. Steric hindrance preventing the reaction. | 1. Use a fresh or more active catalyst. Consider a solid acid catalyst for esterification.2. Monitor the reaction progress by TLC or GC and adjust the time and temperature accordingly. Note that higher temperatures can increase side reactions.3. Consider an alternative, less sterically hindered synthesis route, such as using butanoyl chloride. |
| Significant Amount of Isobutylene Detected | 1. Acid catalyst is too strong.2. Reaction temperature is too high. | 1. Switch to a milder or heterogeneous acid catalyst.2. Lower the reaction temperature and extend the reaction time if necessary. |
| Product Contaminated with Unreacted Butanoic Acid | 1. Incomplete reaction.2. Inefficient workup. | 1. Drive the equilibrium by using an excess of tert-butanol or by removing water as it forms.2. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove unreacted butanoic acid.[5] |
| Product Contaminated with Unreacted Tert-Butanol | 1. Incomplete reaction.2. Difficulty in separation due to similar boiling points. | 1. Ensure the reaction goes to completion. Use a slight excess of butanoic acid if tert-butanol is the limiting reagent.2. Carefully perform fractional distillation. Washing with water can also help remove some of the unreacted alcohol. |
| Difficulty in Purifying the Product | 1. Formation of azeotropes.2. Presence of multiple byproducts. | 1. Tert-butanol can form an azeotrope with water, complicating its removal by simple distillation.[6] Azeotropic distillation with a suitable entrainer may be necessary for large-scale purification.2. Optimize reaction conditions to minimize byproduct formation. Use column chromatography for small-scale purification if distillation is ineffective. |
Experimental Protocols
Method 1: Fischer Esterification using a Solid Acid Catalyst (Adapted from a similar procedure for tert-butyl acetate)
This protocol is adapted from the synthesis of tert-butyl acetate (B1210297) using a silicotungstic acid on bentonite (B74815) catalyst and should be optimized for this compound.[3]
Materials:
-
Butanoic acid
-
tert-Butanol
-
Silicotungstic acid on bentonite (25 wt%)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butanoic acid, a slight excess of tert-butanol (e.g., 1.1 equivalents), and the solid acid catalyst (e.g., ~15-20 wt% relative to the limiting reagent).
-
Add a solvent that forms an azeotrope with water, such as toluene, to fill the Dean-Stark trap.
-
Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with the solvent.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted butanoic acid.
-
Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Method 2: Synthesis from Butanoyl Chloride
Materials:
-
Butanoyl chloride
-
tert-Butanol
-
Pyridine (or another non-nucleophilic base)
-
Diethyl ether (or another suitable solvent)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butanol and pyridine in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add butanoyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.
-
After the reaction is complete, filter the mixture to remove the pyridinium (B92312) hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, and saturated sodium bicarbonate solution.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Data Presentation
The following table presents data adapted from the synthesis of tert-butyl acetate using a silicotungstic acid on bentonite catalyst, which can serve as a starting point for the optimization of this compound synthesis.[3]
| Parameter | Condition | Conversion (%) |
| Molar Ratio (tert-Butanol:Butanoic Acid) | 1:0.9 | 60.5 |
| 1:1.0 | 75.2 | |
| 1:1.1 | 87.2 | |
| 1:1.2 | 85.1 | |
| 1:1.3 | 82.3 | |
| Reaction Temperature (°C) | 80 | 67.5 |
| 90 | 74.8 | |
| 100 | 81.2 | |
| 110 | 87.2 | |
| 120 | 88.1 | |
| Reaction Time (h) | 0.5 | 45.3 |
| 1.0 | 68.9 | |
| 1.5 | 80.1 | |
| 2.0 | 87.2 | |
| 2.5 | 98.4 | |
| Catalyst Loading (wt% of total reactants) | 10 | 65.4 |
| 15 | 78.2 | |
| 20 | 87.2 | |
| 25 | 87.5 |
Note: The data above is for the synthesis of tert-butyl acetate and should be used as a guide for the synthesis of this compound.
Visualizations
Experimental Workflow for Fischer Esterification
Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]
- 3. asianpubs.org [asianpubs.org]
- 4. Page loading... [guidechem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Purification of tert-Butyl alcohol - Chempedia - LookChem [lookchem.com]
Technical Support Center: Minimizing By-products in Metal-Free tert-Butyl Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the metal-free synthesis of tert-butyl esters. Our focus is on minimizing by-product formation and optimizing reaction outcomes for critical applications in research and drug development.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired tert-Butyl Ester
A low yield of the target ester is a frequent challenge. The following guide will help you identify the potential cause and implement a solution.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low tert-butyl ester yield.
Issue 2: Presence of N-Acylurea By-product in Steglich Esterification
The formation of N-acylurea is a common side reaction when using carbodiimide (B86325) coupling agents like DCC or EDC.
Logical Steps to Minimize N-Acylurea Formation
Caption: Minimizing N-acylurea in Steglich esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal-free methods for synthesizing tert-butyl esters, and what are their primary by-products?
A1: The most prevalent metal-free methods include Steglich Esterification, reactions with Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), and acid-catalyzed reactions with tert-butyl acetate (B1210297).
-
Steglich Esterification : This method uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The main by-products are the corresponding urea (B33335) (e.g., dicyclohexylurea, DCU) and N-acylurea.[1][2][3]
-
Using Di-tert-butyl dicarbonate (Boc-anhydride) : In the presence of a nucleophilic catalyst like DMAP, Boc-anhydride can be used to form tert-butyl esters. The primary by-products are tert-butanol (B103910) and carbon dioxide.
-
Acid-Catalyzed reaction with tert-butyl acetate : A strong acid catalyst, such as bis(trifluoromethanesulfonyl)imide (Tf2NH), can be used with tert-butyl acetate as both the solvent and the tert-butylating agent. A potential by-product under strongly acidic conditions is isobutene, resulting from the decomposition of the tert-butyl cation.[4][5]
Q2: How can I identify the N-acylurea by-product in my reaction mixture?
A2: The N-acylurea by-product can be identified using NMR and Mass Spectrometry.
-
¹H NMR : Look for a characteristic broad doublet for the NH proton. The chemical shifts of the isopropyl groups in N,N'-diisopropyl-N-acylurea, for instance, will be distinct from the starting diisopropylcarbodiimide.[6]
-
¹³C NMR : Two carbonyl peaks will be present, corresponding to the urea and the acyl group.[6]
-
LC-MS : The N-acylurea will have a molecular weight corresponding to the sum of the carboxylic acid and the carbodiimide.
Q3: My tert-butyl ester seems to be cleaving during the reaction or workup. What could be the cause?
A3: Premature cleavage of the tert-butyl ester is almost always due to exposure to acidic conditions. This can occur if:
-
An acidic reagent was used in a previous step and not completely removed.
-
Acidic by-products are generated during the reaction.
-
An acidic quench or aqueous workup with a low pH is used. For example, washing with 1 M HCl can lead to some cleavage.
-
Silica (B1680970) gel chromatography is performed with untreated silica, which can be acidic.
To avoid this, use a mild basic wash (e.g., saturated NaHCO₃ solution) during workup and consider using neutralized silica gel for chromatography.
Q4: I am struggling with the removal of dicyclohexylurea (DCU) from my Steglich esterification. What is the best way to remove it?
A4: DCU has low solubility in many common organic solvents. Here are a few strategies for its removal:
-
Filtration : Most of the DCU will precipitate out of the reaction mixture (especially in solvents like dichloromethane (B109758) or ethyl acetate) and can be removed by filtration.[2]
-
Cold Precipitation : After concentrating the reaction mixture, redissolving the residue in a minimal amount of a solvent in which your product is soluble but DCU is not (like diethyl ether or cold acetone) and then cooling the solution in a freezer can help precipitate out the remaining DCU.
-
Aqueous Wash : While DCU is largely insoluble in water, performing an aqueous workup can sometimes help remove trace amounts.
-
Chromatography : If trace amounts of DCU remain, it can often be removed by column chromatography.
Data Presentation
Table 1: Comparison of Metal-Free tert-Butyl Ester Synthesis Methods
| Method | Key Reagents | Typical Yield Range | Common By-products | Advantages | Disadvantages |
| Steglich Esterification | Carboxylic Acid, t-BuOH, DCC/EDC, DMAP | 65-95%[7] | N,N'-disubstituted urea, N-acylurea[1] | Mild conditions, suitable for sterically hindered substrates.[3] | Urea by-product can be difficult to remove completely.[2] |
| Boc-Anhydride Method | Carboxylic Acid, (Boc)₂O, DMAP | Moderate to High | t-Butanol, CO₂ | By-products are volatile or easily removed. | Can be slower for sterically demanding acids. |
| Tf₂NH/t-BuOAc Method | Carboxylic Acid, Tf₂NH, t-BuOAc | 70-99%[4][5] | Isobutene (under harsh conditions) | High yields, fast reaction times.[4] | Requires a strong, potentially hazardous acid catalyst. |
Table 2: Influence of Reaction Parameters on By-product Formation in Steglich Esterification
| Parameter | Condition | Effect on N-Acylurea Formation | Recommended Action |
| DMAP Concentration | < 5 mol% | Increased formation due to slower desired reaction.[2] | Increase DMAP to 5-20 mol%.[3] |
| Temperature | Elevated (> 40 °C) | Can promote the intramolecular rearrangement to N-acylurea. | Perform the reaction at room temperature or 0 °C. |
| Steric Hindrance | Highly hindered acid or alcohol | Slower esterification allows more time for rearrangement.[7] | Increase reaction time at room temperature; do not force with heat. |
Experimental Protocols
Protocol 1: Steglich Esterification of a Carboxylic Acid with tert-Butanol
This protocol is a general guideline for the synthesis of a tert-butyl ester using DCC and DMAP.
Materials:
-
Carboxylic Acid (1.0 eq)
-
tert-Butanol (1.5 - 3.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid, tert-butanol, and DMAP in anhydrous DCM at 0 °C (ice bath), add a solution of DCC in anhydrous DCM dropwise over 10-15 minutes.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 3-12 hours.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of tert-Butyl Esters using Di-tert-butyl dicarbonate (Boc-anhydride)
This method provides an alternative to carbodiimide-based couplings.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (1.0 - 1.2 eq)
-
Anhydrous Acetonitrile or DCM
Procedure:
-
Dissolve the carboxylic acid in the chosen anhydrous solvent.
-
Add DMAP, followed by the dropwise addition of (Boc)₂O.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if needed.
Protocol 3: tert-Butylation using tert-Butyl Acetate and Tf₂NH
A highly efficient method for the synthesis of tert-butyl esters.[4][5]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.02 - 0.1 eq for simple acids, 1.1 eq for amino acids)
-
tert-Butyl Acetate (t-BuOAc) (serves as solvent and reagent)
-
Anhydrous Dichloromethane (DCM) (for dissolving Tf₂NH)
Procedure:
-
Dissolve the carboxylic acid in tert-butyl acetate.
-
Cool the solution to 0 °C.
-
Add a solution of Tf₂NH in a small amount of anhydrous DCM.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.
-
Once the reaction is complete, carefully quench by adding it to a cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Safe Deprotection of Acid-Sensitive Tert-Butyl Esters
Welcome to the technical support center for the deprotection of tert-butyl (t-Bu) esters. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during the cleavage of this common protecting group, especially in the context of acid-sensitive molecules.
Frequently Asked Questions (FAQs)
Q1: My standard trifluoroacetic acid (TFA) protocol is cleaving other acid-labile groups in my molecule. What are milder acidic alternatives?
A1: When strong acids like TFA are too harsh, several milder Brønsted or Lewis acidic systems can be employed for the selective cleavage of tert-butyl esters. These methods often offer improved tolerance for other acid-sensitive functionalities such as Boc groups, ketals, or silyl (B83357) ethers.[1]
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign, mild, and selective reagent for the deprotection of tert-butyl esters, ethers, and carbamates.[1][2] It is compatible with groups like Cbz carbamates, benzyl (B1604629) esters, and TBDMS ethers.[2][3]
-
Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃):
-
Zinc Bromide (ZnBr₂): This Lewis acid is effective for the chemoselective hydrolysis of tert-butyl esters in dichloromethane (B109758) (DCM).[1][4][5] While it can cleave N-Boc and N-trityl groups, it has shown compatibility with other functionalities like N-PhF protected amines.[4][5][6][7]
-
Ytterbium Triflate (Yb(OTf)₃): A mild Lewis acid capable of selectively cleaving tert-butyl esters in the presence of benzyl, allyl, and methyl esters.[1]
-
-
Silica (B1680970) Gel: Using silica gel in refluxing toluene (B28343) provides a mild, heterogeneous method to cleave tert-butyl esters with selectivity over tert-butyl ethers and other ester types.[1][8]
Q2: Are there any non-acidic methods to cleave a tert-butyl ester if my substrate cannot tolerate any acid?
A2: Yes, several methods operate under neutral or basic conditions, providing excellent alternatives for highly acid-sensitive substrates.
-
Enzymatic Hydrolysis: Specific lipases (e.g., Lipase A from Candida antarctica, CAL-A) and esterases (e.g., from Bacillus subtilis) can hydrolyze tert-butyl esters with high selectivity, leaving N-protecting groups like Boc, Z, and Fmoc intact.[9][10]
-
Basic Hydrolysis: While tert-butyl esters are sterically hindered, powdered potassium hydroxide (B78521) (KOH) in THF has been shown to be an effective and safer alternative to hazardous methods like NaH in DMF for cleaving tert-butyl benzoates at room temperature.[1][3]
-
Radical Cation-Mediated Cleavage: The combination of a catalytic amount of tris(4-bromophenyl)amminium radical cation ("Magic Blue") and a stoichiometric amount of a silane (B1218182) like triethylsilane (HSiEt₃) facilitates deprotection under neutral conditions.[1][3][11]
Q3: I am observing a side product with a mass increase of +56 Da. What is causing this and how can I prevent it?
A3: This common side reaction is caused by the tert-butyl cation (t-Bu⁺), a reactive intermediate generated during acid-catalyzed deprotection.[12][13] This carbocation can alkylate nucleophilic functional groups within your molecule, such as the indole (B1671886) ring of tryptophan or the thioether of methionine, leading to the observed mass increase.[12]
Solution: Use of Scavengers. The most effective way to prevent this is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that rapidly trap the tert-butyl cation before it can react with your substrate.[1][12]
-
Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), thioanisole, and water are frequently used.[12] TIS and TES are highly effective general carbocation scavengers.[12]
Q4: Why is my deprotection reaction showing low yield or incomplete conversion?
A4: Incomplete deprotection can stem from several factors:[1][12]
-
Insufficiently Reactive Conditions: The chosen acid or catalyst may be too mild for the specific substrate. Steric hindrance around the ester can also slow the reaction.
-
Catalyst Deactivation: Lewis acids can be deactivated by moisture or coordination to other Lewis basic sites in the substrate.
-
Inadequate Reaction Time or Temperature: The reaction may simply need more time or gentle heating to proceed to completion.
Solutions:
-
Gradually increase the strength of the reagent (e.g., switch from a mild Lewis acid to aqueous H₃PO₄).
-
Increase the reaction temperature or extend the reaction time, monitoring carefully by TLC or LC-MS.
-
For Lewis acid-catalyzed reactions, ensure anhydrous conditions and consider a higher catalyst loading.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficiently reactive conditions.2. Steric hindrance.3. Catalyst deactivation (for Lewis acids). | 1. Switch to a stronger reagent or increase temperature/reaction time.2. Use a higher catalyst loading or add catalyst portion-wise.3. Ensure anhydrous conditions for moisture-sensitive catalysts.[1] |
| Cleavage of Other Protecting Groups | 1. Reagent is not selective enough (e.g., strong acid like TFA). | 1. Consult the data comparison table and choose a milder, more selective method (e.g., switch from TFA to aqueous H₃PO₄, an enzymatic method, or a non-acidic method).[1] |
| Formation of Side Products (+56 Da) | 1. Re-alkylation of nucleophilic sites by the tert-butyl cation. | 1. Add a scavenger (e.g., triisopropylsilane, triethylsilane) to the reaction mixture to trap the carbocation.[1][12] |
| Substrate Degradation | 1. Conditions are too harsh for the substrate.2. Product is unstable to the reaction conditions. | 1. Use milder conditions (lower temperature, less reactive acid).2. Switch to a different class of reagent (e.g., from acidic to enzymatic or basic). |
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methods for tert-butyl ester cleavage, allowing for easy comparison of reaction conditions and selectivity.
| Method/Reagent | Typical Conditions | Selectivity & Compatibility | Notes |
| Trifluoroacetic Acid (TFA) | DCM, rt, 1-2 h | Low Selectivity . Cleaves Boc, Trt, other acid-labile groups. | Strong, common method. High risk of t-butylation side products without scavengers.[12][14] |
| Aqueous H₃PO₄ (85%) | Neat or solvent, rt to 50°C | Good Selectivity . Tolerates Cbz, benzyl/methyl esters, TBDMS ethers.[2][3] | Environmentally benign, mild conditions.[2][3] |
| Zinc Bromide (ZnBr₂) | DCM, rt, 12-24 h | Substrate Dependent . N-PhF amines are stable. N-Boc and N-Trityl are often cleaved.[4][5][6][7] | Lewis acid catalysis. Reaction can be inhibited by Lewis basic groups (alcohols, amides).[5][6][7] |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50°C, 6-8 h | Good Selectivity . Tolerates benzyl, allyl, and methyl esters.[1] | Mild Lewis acid catalyst.[1] |
| Silica Gel | Toluene, reflux | Good Selectivity . Selective over t-butyl ethers and other ester types.[1][8] | Heterogeneous, mild conditions. |
| "Magic Blue" / HSiEt₃ | DCM, rt | Good Selectivity . Tolerates a wide range of functional groups.[1][3][11] | Catalytic, operates under neutral conditions.[11] |
| Powdered KOH | THF, rt | Excellent Selectivity . Non-acidic method. | Useful for highly acid-sensitive substrates.[1][3] |
| Enzymatic (e.g., CAL-A) | Aqueous buffer, rt | Excellent Selectivity . Leaves Boc, Z, Fmoc groups intact.[9] | Extremely mild, but requires specific enzyme-substrate compatibility. |
| Thermal (Reagent-free) | Protic solvents (TFE, HFIP), 100-240°C | Moderate Selectivity . Can also cleave Boc groups. | Useful for continuous flow processes; avoids additional reagents.[15][16] |
Visualizations
Caption: Decision tree for selecting a t-butyl ester deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tert-Butyl Butanoate and n-Butyl Butanoate for Researchers and Drug Development Professionals
An objective guide to the properties, stability, and analytical differentiation of two isomeric esters, supported by experimental data and protocols.
In the fields of chemical research and pharmaceutical development, the selection of molecules with precise properties is paramount. Butyl butanoates, existing as various isomers, offer a case study in how structural differences influence physicochemical characteristics, stability, and potential applications. This guide provides a detailed comparison of two such isomers: tert-butyl butanoate and n-butyl butanoate. The branched structure of the tert-butyl isomer confers distinct properties compared to its straight-chain counterpart, impacting everything from its boiling point to its metabolic stability.
Physicochemical Properties
This compound and n-butyl butanoate share the same molecular formula (C₈H₁₆O₂) and molecular weight (144.21 g/mol ). However, their structural arrangements lead to notable differences in their physical properties. The more compact, spherical shape of this compound results in a lower boiling point compared to the linear n-butyl butanoate, which allows for greater surface area and stronger intermolecular van der Waals forces.
| Property | This compound | n-Butyl Butanoate |
| Synonyms | tert-Butyl butyrate (B1204436) | Butyl butyrate, n-Butyl n-butanoate |
| CAS Number | 2308-38-5 | 109-21-7[1] |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂[1] |
| Molecular Weight | 144.21 g/mol | 144.214 g/mol [1] |
| Boiling Point | 143.6 °C at 760 mmHg | 165 °C[1] |
| Melting Point | Not available | -91.5 °C[1] |
| Density | 0.878 g/cm³ | 0.8692 g/cm³ at 20 °C[1] |
| Refractive Index | 1.412 | 1.406 at 20 °C[1] |
| Flash Point | 39.1 °C | 49 °C[1] |
| Water Solubility | Limited | Insoluble[1] |
Chemical Stability and Reactivity
A key differentiator between these two isomers is their chemical stability, particularly towards hydrolysis. The bulky tert-butyl group in this compound provides significant steric hindrance around the ester's carbonyl group. This steric shield makes it more resistant to nucleophilic attack, especially by enzymes (esterases) and under basic conditions.[2] In contrast, the primary n-butyl group in n-butyl butanoate offers less steric hindrance, rendering it more susceptible to hydrolysis.
This difference in stability is a critical consideration in drug development. The tert-butyl ester moiety is frequently used as a protecting group for carboxylic acids in organic synthesis because of its stability to a wide range of reagents and its clean removal under acidic conditions.[3] In the context of prodrugs, a tert-butyl ester can be used to mask a carboxylic acid group to improve bioavailability or reduce off-target effects, with the expectation that it will be more slowly hydrolyzed in the body compared to a less hindered ester like an n-butyl ester.[4][5]
Acid-Catalyzed Hydrolysis: Both esters can be hydrolyzed under acidic conditions. However, the mechanism for tert-butyl esters can proceed via an AAL1 pathway involving a stable tertiary carbocation intermediate, which is different from the typical AAC2 mechanism for primary esters like n-butyl butanoate.
Base-Mediated Hydrolysis (Saponification): N-butyl butanoate is readily hydrolyzed by bases like sodium hydroxide (B78521). Tert-butyl esters are notably more resistant to basic hydrolysis due to steric hindrance.[6]
Enzymatic Hydrolysis: The steric bulk of the tert-butyl group makes this compound a poor substrate for many esterases, leading to significantly enhanced stability in plasma and liver microsomes compared to less hindered esters like methyl, ethyl, and by extension, n-butyl esters.[2]
Biological and Pharmaceutical Context
The differential stability of these esters has significant implications in drug design and development. The enhanced metabolic stability of the tert-butyl group makes it a common motif in medicinal chemistry to block metabolic oxidation.[7][8] When used as an ester in a prodrug, the tert-butyl group can increase the compound's half-life in plasma and reduce its clearance rate.[2][4] This allows for more of the active drug to reach its target tissue before being metabolized.
Conversely, an n-butyl ester would be more readily cleaved by esterases, leading to a faster release of the parent carboxylic acid. This could be advantageous if rapid activation of a prodrug is desired.
With regard to toxicity, the hydrolysis of this compound releases tert-butanol. Studies on tert-butanol have shown it can have different effects on cell cycle progression compared to other butyl alcohols.[9] The health effects of tert-butyl acetate, a related compound, are largely attributed to its rapid hydrolysis to tert-butanol.[10]
Experimental Protocols
Comparative Hydrolysis Rate Analysis
Objective: To quantitatively compare the rate of hydrolysis of this compound and n-butyl butanoate under acidic, basic, and enzymatic conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and n-butyl butanoate of known concentration in a suitable solvent (e.g., acetonitrile).
-
Acidic Hydrolysis:
-
Prepare a solution of hydrochloric acid (e.g., 1 M) in a water/acetonitrile mixture.
-
Initiate the reaction by adding a small aliquot of the ester stock solution to the acidic solution at a constant temperature (e.g., 50 °C).
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing with a base).
-
Analyze the concentration of the remaining ester at each time point using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Basic Hydrolysis (Saponification):
-
Prepare a solution of sodium hydroxide (e.g., 0.1 M) in a water/ethanol mixture.
-
Follow the same procedure as for acidic hydrolysis, quenching the reaction with an acid.
-
Analyze the disappearance of the ester over time by GC-MS.
-
-
Enzymatic Hydrolysis (Plasma Stability):
-
Prepare fresh plasma from a relevant species (e.g., human, rat).
-
Incubate the plasma at 37 °C.
-
Initiate the reaction by adding the ester stock solution to the plasma.
-
At various time points, withdraw aliquots and quench the enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) and precipitating the proteins.
-
Centrifuge the samples and analyze the supernatant for the concentration of the remaining ester by LC-MS/MS.
-
-
Data Analysis: Plot the concentration of the ester versus time for each condition. Determine the half-life (t₁/₂) of each ester under each condition by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Analytical Differentiation by GC-MS and NMR
Objective: To establish analytical methods for the unambiguous identification and differentiation of this compound and n-butyl butanoate.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Expected Results:
-
Retention Time: Due to its lower boiling point, this compound is expected to have a shorter retention time than n-butyl butanoate.
-
Mass Spectra: Both isomers will show a molecular ion peak (M⁺) at m/z 144. However, their fragmentation patterns will differ.
-
n-Butyl Butanoate: Will likely show characteristic fragments from McLafferty rearrangement (e.g., at m/z 88) and cleavage of the butyl chain (e.g., loss of C₄H₈ to give a fragment at m/z 88, and a prominent peak at m/z 56 for the butene cation).[11][12]
-
This compound: Will be characterized by a very prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺). The molecular ion peak may be less abundant due to the facile cleavage of the tertiary carbon-oxygen bond.
-
-
References
- 1. Butyl butyrate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of <em>tert</em>-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery | Department of Organic Chemistry [orgchem.natur.cuni.cz]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Differential toxic effects of methyl tertiary butyl ether and tert-butanol on rat fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dir.ca.gov [dir.ca.gov]
- 11. ccsenet.org [ccsenet.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: Tert-butyl Esters vs. Methyl Esters in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the protection of carboxylic acids, both tert-butyl and methyl esters are common choices, yet they offer distinct advantages and disadvantages that can significantly impact reaction outcomes, yields, and overall synthetic efficiency. This guide provides an objective, data-driven comparison of tert-butyl esters and methyl esters, offering insights into their relative stability, cleavage conditions, and applications, particularly in the synthesis of complex molecules and peptides.
At a Glance: Key Performance Indicators
The primary distinction between tert-butyl and methyl esters lies in their stability and the conditions required for their removal. Tert-butyl esters are renowned for their robustness in basic and nucleophilic environments, coupled with their facile cleavage under mild acidic conditions. In contrast, methyl esters, while easily prepared, necessitate harsh basic conditions for their removal via saponification, a process that can be detrimental to sensitive substrates.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) |
| Tert-butyl Ester | Isobutylene, cat. H₂SO₄ | >90 | TFA, DCM | >95[1] |
| Di-tert-butyl dicarbonate (B1257347), DMAP | 85-95 | HCl in Dioxane | >95[1] | |
| Methyl Ester | MeOH, H₂SO₄ (Fischer Esterification) | 80-95 | NaOH, MeOH/H₂O (Saponification) | >90[1] |
| Diazomethane | ~95 | LiOH, THF/H₂O | >90[1] |
Comparative Stability
The stability of the ester protecting group is paramount, as it must withstand a variety of reaction conditions employed in subsequent synthetic steps.
| Condition | Tert-butyl Ester Stability | Methyl Ester Stability | Rationale for Difference |
| Strong Bases (e.g., NaOH, KOH) | High | Low (undergoes saponification) | The bulky tert-butyl group sterically hinders the approach of the hydroxide (B78521) nucleophile to the carbonyl carbon. |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | High | Low (can undergo addition or transesterification) | Steric hindrance from the tert-butyl group prevents nucleophilic attack at the carbonyl carbon. |
| Mild Acid (e.g., acetic acid) | Moderate to High | High | Tert-butyl esters are designed to be cleaved under acidic conditions, though they are stable to very weak acids. |
| Strong Acid (e.g., TFA, HCl) | Low (readily cleaved) | High | The cleavage of tert-butyl esters proceeds via a stable tertiary carbocation intermediate, a low-energy pathway favored under acidic conditions. |
| Hydrogenolysis (e.g., H₂, Pd/C) | High | High | Neither ester is typically cleaved under these conditions. |
The Decisive Advantage: Orthogonality in Complex Synthesis
A key advantage of tert-butyl esters is their orthogonality with other protecting groups commonly used in complex syntheses, such as the Fmoc group in solid-phase peptide synthesis (SPPS).[2] The Fmoc group is base-labile, while the tert-butyl group is acid-labile. This allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protecting groups, which are then removed in a single final acidolysis step. Methyl esters lack this orthogonality in the context of Fmoc-based SPPS, as the harsh basic conditions required for their removal would also cleave the Fmoc group.
Orthogonal protection strategy in Fmoc-SPPS.
Experimental Protocols
Synthesis of N-Boc-Alanine tert-Butyl Ester
Objective: To protect the carboxylic acid of N-Boc-Alanine as a tert-butyl ester.
Materials:
-
N-Boc-Alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-Alanine (1 equivalent) in DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Add (Boc)₂O (1.2 equivalents) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain N-Boc-Alanine tert-butyl ester.
Deprotection of N-Boc-Alanine tert-Butyl Ester (Acidic Cleavage)
Objective: To selectively cleave the tert-butyl ester to yield N-Boc-Alanine.
Materials:
-
N-Boc-Alanine tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-Alanine tert-butyl ester (1 equivalent) in DCM.
-
Add TFA (10 equivalents) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) to ensure complete removal of residual TFA. The resulting N-Boc-Alanine can often be used without further purification.
Synthesis of N-Boc-Alanine Methyl Ester
Objective: To protect the carboxylic acid of N-Boc-Alanine as a methyl ester.
Materials:
-
N-Boc-Alanine
-
Methanol (B129727) (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-Alanine (1 equivalent) in methanol.
-
Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Alanine methyl ester.
Deprotection of N-Boc-Alanine Methyl Ester (Saponification)
Objective: To cleave the methyl ester to yield N-Boc-Alanine.
Materials:
-
N-Boc-Alanine methyl ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
Procedure:
-
Dissolve N-Boc-Alanine methyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-Alanine.
Logical Workflow: Choosing the Right Ester
The choice between a tert-butyl and a methyl ester is dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned subsequent reactions.
References
Validating tert-Butyl Butanoate: A GC-MS Comparison Guide for Structural Isomer Differentiation
In the realm of chemical analysis, particularly within research and drug development, the unambiguous identification of molecular structures is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. This guide provides a comparative analysis for the validation of the tert-butyl butanoate structure against its primary isomers—n-butyl butanoate, isobutyl butanoate, and sec-butyl butanoate—utilizing GC-MS data.
Distinguishing Isomers by Retention Time and Mass Spectra
The separation and identification of butanoate isomers by GC-MS are predicated on two key parameters: the retention time (RT) in the gas chromatography column and the fragmentation pattern in the mass spectrometer. Due to differences in their boiling points and polarities, these isomers exhibit distinct retention times. Generally, branched isomers like this compound, having a more compact structure, tend to have lower boiling points and thus shorter retention times compared to their straight-chain counterparts under typical GC conditions.
Following chromatographic separation, mass spectrometry provides a molecular fingerprint through electron ionization (EI), leading to characteristic fragmentation patterns that allow for definitive structural elucidation.
Comparative GC-MS Data
The following table summarizes the key distinguishing features of this compound and its isomers based on their GC-MS analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Relative Intensity | Kovats Retention Index (non-polar column) |
| This compound | C₈H₁₆O₂ | 144.21 | 57 (100%) , 41, 71, 87 | 851 - 873[1] |
| n-Butyl Butanoate | C₈H₁₆O₂ | 144.21 | 43 (100%), 71, 56, 41, 89 | ~978 |
| Isobutyl Butanoate | C₈H₁₆O₂ | 144.21 | 71 (100%), 43, 56, 41, 57 | ~935 |
| sec-Butyl Butanoate | C₈H₁₆O₂ | 144.21 | 43, 56, 71, 89 | 906 - 943[2] |
Note: The relative intensities of fragments for n-butyl, isobutyl, and sec-butyl butanoate can vary slightly between different sources and instruments, but the major fragments listed are consistently observed.
Experimental Protocol
A generalized experimental protocol for the GC-MS analysis of butanoate esters is outlined below. Optimization may be required for specific instrumentation.
1. Sample Preparation:
-
Dilute the butanoate ester samples to a concentration of approximately 1 mg/mL in a volatile solvent such as ethyl acetate (B1210297) or hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Acquisition Mode: Full Scan (m/z 40-200).
-
Transfer Line Temperature: 280°C.
-
Visualizing the Workflow and Fragmentation
To further clarify the validation process and the underlying chemical principles, the following diagrams illustrate the experimental workflow and the characteristic fragmentation of this compound.
Caption: GC-MS workflow for structural validation.
Caption: Fragmentation of this compound.
Discussion of Fragmentation Patterns
The mass spectrum of This compound is dominated by a base peak at m/z 57. This highly stable tert-butyl cation ([C(CH₃)₃]⁺) is formed through alpha-cleavage, a characteristic fragmentation pathway for esters with a tertiary alcohol moiety. The stability of this carbocation makes this fragmentation highly favorable, resulting in its high relative abundance.
In contrast, n-butyl butanoate and isobutyl butanoate undergo different primary fragmentation pathways. The mass spectrum of n-butyl butanoate shows a prominent peak at m/z 43, corresponding to the butyryl cation ([CH₃CH₂CH₂CO]⁺), and another significant peak at m/z 71. Isobutyl butanoate also shows a base peak at m/z 71, with other significant fragments at m/z 43 and 56. The McLafferty rearrangement is a common fragmentation mechanism for these longer-chain esters, which is not favored in this compound due to the lack of a gamma-hydrogen on the alkyl chain.
The distinct base peak at m/z 57 for this compound serves as a definitive diagnostic marker for its identification and differentiation from its structural isomers.
Conclusion
The validation of the this compound structure is reliably achieved through GC-MS analysis. The combination of its unique, shorter retention time compared to its isomers and, most critically, its characteristic mass spectrum with a dominant base peak at m/z 57, allows for its unambiguous identification. This guide provides the necessary comparative data and experimental framework for researchers and scientists to confidently distinguish this compound from its structural isomers in complex mixtures.
References
A Comparative Guide: Quantitative NMR (qNMR) for Purity Assessment of tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and pharmaceutical development. For tert-butyl esters, a common functional group in organic synthesis and drug molecules, robust analytical methods are essential. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity assessment of tert-butyl esters, using tert-butyl acrylate (B77674) as a representative example.
At a Glance: qNMR vs. HPLC for Purity Analysis
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Absolute purity, structural confirmation, quantification of impurities | Relative purity, separation of components, detection of impurities |
| Strengths | Primary quantitative method (direct measurement), no need for specific reference standards for impurities, provides structural information, non-destructive.[1][2] | High sensitivity and resolution, well-established for routine quality control, high throughput. |
| Limitations | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures. | Requires reference standards for accurate quantification of impurities, analyte must possess a chromophore for UV detection.[3] |
| Typical Run Time | 5-15 minutes per sample | 15-30 minutes per sample |
| Sample Requirements | ~5-20 mg dissolved in a deuterated solvent | ~1-2 mg/mL in a suitable solvent |
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from the analysis of a batch of tert-butyl acrylate using both qNMR and HPLC. This data is synthesized based on typical performance characteristics of the two techniques.[1][4]
| Parameter | qNMR | HPLC |
| Purity Assay (%) | 99.2 ± 0.3 | 99.3 ± 0.2 |
| Precision (RSD, n=6) | ≤ 0.5% | ≤ 1.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| LOD | ~0.05% | ~0.01% |
| LOQ | ~0.15% | ~0.03% |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
Objective: To determine the absolute purity of tert-butyl acrylate using ¹H-qNMR with an internal standard.
Materials:
-
tert-Butyl acrylate sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the tert-butyl acrylate sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to achieve optimal resolution and lineshape.
-
Acquire the ¹H-NMR spectrum using the following parameters:
-
Pulse Program: zg30 (or equivalent single-pulse experiment)
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all nuclei)
-
Number of Scans (NS): 8
-
Spectral Width (SW): 20 ppm
-
Acquisition Time (AQ): at least 3 seconds
-
Temperature: 298 K
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal of the tert-butyl group of tert-butyl acrylate (singlet, ~1.45 ppm, 9H) and the signal of the two olefinic protons of maleic acid (singlet, ~6.3 ppm, 2H).
-
Calculate the purity of the tert-butyl acrylate sample using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = tert-Butyl acrylate
-
IS = Internal Standard (Maleic acid)
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of tert-butyl acrylate by assessing the area percentage of the main peak relative to all other peaks.
Materials:
-
tert-Butyl acrylate sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Vials for autosampler
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the tert-butyl acrylate sample at a concentration of approximately 1 mg/mL in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of all components.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the tert-butyl acrylate by the area percent method:
Purity (%) = (Areaanalyte / Total Area of all peaks) * 100
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for qNMR and a comparison of the analytical approaches.
References
Comparative study of different catalysts for tert-butylation reactions
For Researchers, Scientists, and Drug Development Professionals
The tert-butylation of aromatic compounds is a cornerstone of Friedel-Crafts alkylation, yielding valuable intermediates for a wide array of applications, from antioxidants and polymer stabilizers to pharmaceuticals. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and environmental impact. This guide provides a comprehensive comparison of various catalysts employed in tert-butylation reactions, with a focus on the alkylation of phenols, supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.
Comparative Performance of Catalysts
The efficacy of a catalyst in a tert-butylation reaction is determined by several key metrics, including the conversion of the aromatic substrate, selectivity towards the desired product (e.g., mono- or di-alkylated species), and the reaction conditions required. The following table summarizes the performance of different classes of catalysts in the tert-butylation of phenols, a common model reaction.
| Catalyst Type | Specific Example | Reactants | Temperature (°C) | Pressure | Phenol (B47542) Conversion (%) | Selectivity | Key Findings & Citation |
| Zeolites | H-Y Zeolite | Phenol + tert-Butanol | 150-200 | Atmospheric | Up to 86.3 | High selectivity towards 2,4-di-tert-butylphenol, tunable by reaction conditions. | High activity.[1] |
| H-Beta Zeolite | Phenol + tert-Butanol | 100-160 | Atmospheric | High | Efficient for para-isomer formation.[1] Medium acid sites favor p-TBP, while strong acid sites favor 2,4-DTBP. | BEA zeolites are effective for para-isomer formation.[1][2] | |
| Zr-containing Beta Zeolite | Phenol + tert-Butanol | - | - | 71 | 18.5% towards 2,4-DTBP | Both Brønsted and Lewis acid sites are active. | |
| Ionic Liquids | SO3H-functionalized ILs | Phenol + tert-Butanol | 80 | Atmospheric | Up to 94.2 | - | High phenol conversion at low temperatures.[1] |
| Triethylammonium-based sulfonic acid functionalized IL | Phenol + tert-Butanol | 70 | - | 86 | 57.6% towards 4-tert-butylphenol | Retained activity after 5 recycles.[3][4][5] | |
| N-(1,4-sulfonic acid) butyl triethylammonium (B8662869) hydrogen sulfate | Phenol + tert-Butanol | 70 | Autogenous | High | High selectivity to 2,4-DTBP | Optimization of parameters can yield high conversion and selectivity. | |
| Solid Acids | Sulfated Zirconia | Phenol + tert-Butanol | 175-200 | - | Good | Excellent selectivity for p-tert-butylphenol | Catalyst was not deactivated after extended use. |
| 12-Tungstophosphoric acid (30%) on Zirconia | Phenol + tert-Butanol | - | - | 86 | 83% towards 4-tert-butylphenol | High activity under mild conditions.[3] | |
| Ga-FSM-16 (Si/Ga = 20) | Phenol + tert-Butanol | 160 | - | 80.3 | 43.3% yield of 4-TBP and 30.3% yield of 2,4-DTBP | No deactivation observed after 5 hours due to large pore size.[6] | |
| Fe-bentonite | Phenol + tert-Butanol | 80 | - | 100 (TBA conversion) | 81% for p-tert-butylphenol | Excellent catalyst with high conversion and selectivity at low temperature.[2] | |
| Cation Exchange Resins | Amberlyst-15 | Phenol + MTBE | 80 | 5.0 kgf/cm² | 38.5 | >99% for t-butylphenols | High selectivity for tert-butylphenols.[1] |
| Amberlyst-15 | Phenol + MTBE | 110 | Atmospheric | 53 | >99% for t-butylphenols | Achieves good conversion and high selectivity.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic processes. Below are representative experimental protocols for the tert-butylation of phenols using the discussed catalyst classes.
Tert-butylation using Zeolite Catalyst (H-Y Zeolite)
a) Catalyst Activation: The H-Y zeolite catalyst is activated by calcining at 500-550°C for 3-4 hours in a stream of dry air to remove any adsorbed water and organic impurities.[1]
b) Reaction Procedure: A batch reactor is charged with the aromatic substrate (e.g., 4-ethylphenol) and the activated zeolite catalyst, typically 5-15% by weight of the phenol.[1] The reactor is then heated to the desired temperature (e.g., 150°C). The tert-butylating agent, such as tert-butanol, is fed into the reactor at a controlled rate. The molar ratio of the aromatic substrate to the tert-butylating agent is typically in the range of 1:1 to 1:3.[1]
c) Monitoring and Product Isolation: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of the starting material and the selectivity towards the desired tert-butylated product.[1] Upon completion of the reaction, the catalyst is separated by filtration. The product mixture is then subjected to distillation under reduced pressure to isolate the purified product.[1]
Tert-butylation using Ionic Liquid Catalyst
a) Catalyst Synthesis (N-(1,4-sulfonic acid) butyl triethylammonium hydrogen sulfate): In a typical synthesis, triethylamine (B128534) (0.1 moles) is mixed with 1,4-butane sultone (0.1 mol) and stirred for approximately 12 hours at 80°C.[6] The resulting zwitterionic solid is washed with ethyl ether and dried under vacuum. A stoichiometric amount of sulfuric acid (0.1 mol) is then added, and the mixture is stirred at 80°C for 8 hours to yield the ionic liquid. The final product is washed with diethyl ether and toluene (B28343) and dried under vacuum.[6]
b) Reaction Procedure: The alkylation is carried out in a sealed glass tube batch reactor equipped with a magnetic stirrer under autogenous pressure.[6] In a typical reaction, phenol (10 mmol), tert-butyl alcohol (10 mmol), and the ionic liquid catalyst (10 mmol) are mixed. The reaction is maintained at a specific temperature (e.g., 70°C) with constant stirring (e.g., 600 rpm) for a designated time (e.g., 480 minutes).[6]
c) Product Analysis: After cooling the reaction mixture, the products are extracted using a suitable solvent like toluene. The quantitative analysis of the products is performed using a gas chromatograph (GC) equipped with a flame ionization detector (FID).[6]
Tert-butylation using Cation Exchange Resin (Amberlyst-15)
a) Catalyst Preparation: The Amberlyst-15 resin, a strong cation exchange resin, is typically used in its H+ form. Before use, it is recommended to wash the resin with distilled water and then dry it in a vacuum oven at a moderate temperature (e.g., 368 K) overnight to remove moisture.
b) Reaction Procedure: In a batch reactor, the phenol and the Amberlyst-15 catalyst are loaded. The amount of resin can range from 0.05 to 1 part per 1 part of phenol.[1] The mixture is heated to the desired reaction temperature (e.g., 80-110°C).[1] The tert-butylating agent, for instance, methyl tert-butyl ether (MTBE), is then added continuously at a controlled rate.[1] The reaction can be carried out at atmospheric or slightly elevated pressure.[1]
c) Work-up and Analysis: During the reaction, byproducts such as methanol (B129727) (when using MTBE) can be removed by distillation.[1] After the reaction, the resin catalyst is separated by filtration. The conversion of reactants and selectivity of products are determined by gas chromatography.
Visualizations
To better illustrate the processes involved in a typical tert-butylation experiment and the factors influencing the outcome, the following diagrams are provided.
Caption: General experimental workflow for a tert-butylation reaction.
Caption: Factors influencing product selectivity in tert-butylation.
References
- 1. US5399786A - Preparation process of tert-butylphenols - Google Patents [patents.google.com]
- 2. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dupont.com [dupont.com]
A Head-to-Head Battle: Tert-Butyl Acetate vs. Tert-Butyl Alcohol as a Tert-Butyl Source
For researchers, scientists, and professionals in drug development, the efficient and selective introduction of a tert-butyl group is a common yet crucial step in organic synthesis. This bulky alkyl group can serve as a protecting group, enhance lipophilicity, or modulate biological activity. Two of the most frequently utilized reagents for this purpose are tert-butyl acetate (B1210297) and tert-butyl alcohol. This guide provides an objective, data-driven comparison of these two reagents to aid in the selection of the optimal tert-butyl source for specific research and development needs.
This comparison will delve into the physical and chemical properties, reactivity, and practical considerations of both compounds, supported by experimental data and detailed protocols.
At a Glance: Key Properties
A summary of the key physical and chemical properties of tert-butyl acetate and tert-butyl alcohol is presented below, offering a quick reference for laboratory use.
| Property | tert-Butyl Acetate | tert-Butyl Alcohol |
| Formula | C₆H₁₂O₂ | C₄H₁₀O |
| Molecular Weight | 116.16 g/mol [1] | 74.12 g/mol |
| Boiling Point | 98 °C[2] | 83 °C |
| Melting Point | -78 °C | 25.5 °C |
| Density | 0.866 g/mL | 0.781 g/mL |
| Solubility in Water | Low | Miscible[3] |
| Appearance | Colorless liquid with a fruity, camphor-like odor[2] | Colorless solid or liquid with a camphor-like odor[3] |
| Primary Hazard | Flammable liquid | Flammable solid/liquid |
Reactivity and Applications: A Comparative Overview
Both tert-butyl acetate and tert-butyl alcohol can serve as effective sources of the tert-butyl cation (or a tert-butylating equivalent) under acidic conditions. However, their reactivity profiles and optimal applications differ significantly.
Tert-butyl alcohol is a classic and widely used reagent for Friedel-Crafts alkylation of aromatic compounds, including phenols.[4][5] The reaction proceeds via the in-situ generation of the tert-butyl cation in the presence of a strong acid catalyst, such as sulfuric acid or a Lewis acid.[6][7]
Tert-butyl acetate , on the other hand, has emerged as a versatile reagent for the tert-butylation of a broader range of substrates, including carboxylic acids, amino acids, and alcohols, often under milder conditions.[3][8][9][10] It can act as both the tert-butyl source and the solvent.[8][9]
The following diagram illustrates the general workflow for a tert-butylation reaction using either reagent.
Quantitative Comparison of Performance
Direct, side-by-side comparative studies for the same substrate under optimized conditions for both reagents are limited in the literature. However, by compiling data from various sources, we can draw meaningful comparisons for specific applications.
Alkylation of Phenols
Tert-butyl alcohol is a well-established reagent for the alkylation of phenols. In a typical reaction, phenol (B47542) is treated with tert-butyl alcohol in the presence of an acid catalyst to yield a mixture of mono- and di-substituted products.[4][11]
| Substrate | Reagent | Catalyst | Temp. (°C) | Time (h) | Conversion (%) | Selectivity | Reference |
| Phenol | tert-Butyl Alcohol | [HIMA]OTs | 70 | 2 | 100 | Varies with catalyst | [4][12] |
| Phenol | tert-Butyl Alcohol | Zr-containing Beta zeolite | 100 | 4 | >95 | 4-TBP and 2,4-DTBP | [5] |
While less common, tert-butyl acetate can also be used for the O-alkylation of phenols, typically requiring a strong acid catalyst.[13]
Esterification of Carboxylic Acids
Tert-butyl acetate has proven to be a highly effective reagent for the tert-butylation of carboxylic acids, including sensitive amino acids.[8][9] This method often provides high yields under relatively mild conditions.
| Substrate | Reagent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Various Amino Acids | tert-Butyl Acetate | Tf₂NH | 0 | 2.5 | 73-100 | [9] |
| Various Carboxylic Acids | tert-Butyl Acetate | Tf₂NH (catalytic) | RT | 1-24 | 66-95 | [9] |
The following diagram illustrates the signaling pathway for the acid-catalyzed tert-butylation of a carboxylic acid using tert-butyl acetate.
Experimental Protocols
Friedel-Crafts Alkylation of Phenol with Tert-Butyl Alcohol
Materials:
-
Phenol
-
tert-Butyl Alcohol
-
1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) catalyst
-
Ethyl acetate
-
Nitrogen gas
Procedure:
-
In a closed flask equipped with a condensation pipe, combine 10 mmol of tert-butyl alcohol, 100 mmol of phenol, and 10 mol % of [HIMA]OTs catalyst.[12]
-
Purge the reaction system with nitrogen gas three times to remove air.
-
Stir the mixture at 500 rpm at 70 °C for 2 hours.[12]
-
After the reaction, use ethyl acetate to separate the catalyst.
-
The conversion of tert-butyl alcohol and selectivity of the tert-butylphenol products can be determined by gas chromatography.[12] With this catalyst system, 100% conversion of tert-butyl alcohol was achieved within 120 minutes.[4]
Tert-Butylation of a Carboxylic Acid with Tert-Butyl Acetate
Materials:
-
Carboxylic acid
-
tert-Butyl Acetate (reagent and solvent)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (B109758) (optional, for catalyst dissolution)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Prepare a 0.1 M solution of the carboxylic acid in tert-butyl acetate.
-
Cool the solution to 0 °C.
-
Add a solution of 1.1 equivalents of Tf₂NH in dichloromethane (optional) to the carboxylic acid solution at 0 °C.[9]
-
Stir the mixture at 0 °C for 2.5 hours.[9]
-
Slowly add the reaction mixture to a saturated aqueous sodium bicarbonate solution at 0 °C for quenching.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the tert-butyl ester.
Practical Considerations: Byproducts, Safety, and Cost
Byproducts
-
Tert-butyl alcohol: In Friedel-Crafts reactions, the primary byproducts are often di- and tri-alkylated products due to the activating nature of the newly introduced alkyl group.[6][14] Rearrangement of the carbocation is not a concern with the tert-butyl group.[6]
-
Tert-butyl acetate: The hydrolysis of tert-butyl acetate produces acetic acid and tert-butyl alcohol.[15] In the tert-butylation of carboxylic acids, the main byproduct is acetic acid.[9] Under certain conditions, isobutylene (B52900) can be generated from the decomposition of tert-butyl acetate.
Safety and Handling
Both tert-butyl acetate and tert-butyl alcohol are flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[16][17][18][19][20] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[16][18][19][20][21][22][23][24][25]
-
Tert-butyl acetate: It is an irritant to the skin, eyes, and respiratory tract.[16][18]
-
Tert-butyl alcohol: It is also an irritant and can cause drowsiness or dizziness upon inhalation.[21][24] It has a relatively low melting point and may be solid at room temperature, requiring gentle warming for dispensing.
Cost
A direct cost comparison can be complex and depends on the supplier, purity, and quantity. However, as of November 2025, the approximate price for tert-butyl alcohol is around $0.70 - $1.24 per kilogram, depending on the region.[26] Prices for tert-butyl acetate can be found from various chemical suppliers.[27] Generally, tert-butyl alcohol is a more basic chemical and may be more cost-effective for large-scale applications where it is a suitable reagent.
Conclusion: Making the Right Choice
The selection between tert-butyl acetate and tert-butyl alcohol as a tert-butyl source is highly dependent on the specific synthetic transformation.
Choose tert-butyl alcohol when:
-
Performing Friedel-Crafts alkylation of electron-rich aromatic systems like phenols.
-
A strong acid catalyst is compatible with the substrate.
-
Cost is a primary consideration for large-scale synthesis.
Choose tert-butyl acetate when:
-
Tert-butylating carboxylic acids, amino acids, or alcohols.
-
Milder reaction conditions are required to avoid decomposition of sensitive functional groups.
-
The substrate is soluble in tert-butyl acetate, allowing it to serve as both reagent and solvent.
By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their synthetic strategies for the successful incorporation of the valuable tert-butyl group.
References
- 1. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Tert-Butyl Acetate? Everything You Need to Know [yufenggp.com]
- 3. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 15. researchgate.net [researchgate.net]
- 16. nj.gov [nj.gov]
- 17. thermofishersci.in [thermofishersci.in]
- 18. cometchemical.com [cometchemical.com]
- 19. fishersci.com [fishersci.com]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. greenfield.com [greenfield.com]
- 22. lobachemie.com [lobachemie.com]
- 23. images.nicindustries.com [images.nicindustries.com]
- 24. carlroth.com:443 [carlroth.com:443]
- 25. cdhfinechemical.com [cdhfinechemical.com]
- 26. businessanalytiq.com [businessanalytiq.com]
- 27. echemi.com [echemi.com]
A Comparative Guide to Alternative Methods for Carboxylic Acid Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic protection of carboxylic acids is a cornerstone of modern organic synthesis, particularly in the intricate pathways leading to new pharmaceuticals and complex molecular architectures. The choice of a protecting group can dictate the efficiency, yield, and ultimate success of a synthetic route. This guide provides an objective comparison of common and alternative methods for carboxylic acid protection, supported by experimental data and detailed protocols to aid in the rational selection of the most suitable protecting group for a given synthetic challenge.
Key Considerations in Protecting Group Selection
The ideal protecting group should be easily and efficiently introduced, stable to a range of reaction conditions, and selectively removed in high yield under mild conditions that do not affect other functional groups in the molecule. This principle of selective removal is known as orthogonality , a critical concept in multi-step synthesis.[1][2][3]
Comparison of Common Carboxylic Acid Protecting Groups
The following table summarizes the performance of several widely used protecting groups for carboxylic acids, providing a direct comparison of their methods of introduction, removal, and typical yields.
| Protecting Group | Protection Method (Reagents, Solvent) | Typical Yield (%) | Deprotection Method (Reagents, Solvent) | Typical Yield (%) | Stability & Orthogonality Notes |
| Methyl Ester | MeOH, H₂SO₄ (Fischer Esterification); or CH₂N₂, Et₂O/MeOH | 80-95+[4][5] | NaOH or LiOH, MeOH/H₂O (Saponification); or AlCl₃, N,N-dimethylaniline[4][6] | >90[4] | Base-labile. Stable to acidic conditions (in the absence of water) and hydrogenolysis. Not orthogonal to other base-sensitive groups. |
| Benzyl (B1604629) Ester (Bn) | BnOH, DCC, CH₂Cl₂; or BnBr, Cs₂CO₃, DMF | >90 | H₂, Pd/C, MeOH or EtOAc (Hydrogenolysis)[7][8][9] | >95[7] | Cleaved by hydrogenolysis. Stable to acidic and basic conditions. Orthogonal to acid- and base-labile groups.[1][10] |
| tert-Butyl Ester (tBu) | Isobutylene (B52900), cat. H₂SO₄, Dioxane; or Boc₂O, DMAP, CH₂Cl₂ | >90 | TFA, CH₂Cl₂; or HCl in Dioxane | >95 | Acid-labile. Stable to basic conditions and hydrogenolysis. Orthogonal to base-labile and hydrogenolysis-labile groups.[10] |
| Silyl (B83357) Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole (B134444), DMF | >90[11] | TBAF, THF; or mild acid (e.g., HF-Pyridine, AcOH)[12][13][14] | >90 | Very labile to fluoride (B91410) ions and mild acid/base. Useful for temporary protection. Orthogonal to groups stable to fluoride.[15] |
| Oxazoline (B21484) | 2-Amino-2-methyl-1-propanol (B13486), heat or coupling agent (e.g., DMT-MM)[16][17][18] | 70-95+[17] | Strong hot acid (e.g., HCl, H₂O, heat)[19][20][21] | >90[20] | Stable to Grignard reagents, organolithiums, and some reducing agents. Requires harsh acidic conditions for cleavage.[16] |
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are provided below. These protocols are representative and may require optimization for specific substrates.
Benzyl Ester Protection and Deprotection
Protection (DCC Coupling):
-
Dissolve the carboxylic acid (1.0 equiv) and benzyl alcohol (1.2 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equiv).
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Deprotection (Catalytic Hydrogenolysis): [7][22]
-
Dissolve the benzyl ester in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.[22]
-
Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium relative to the substrate).[7][22]
-
Seal the flask and flush the system with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions).[7]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[22]
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[22]
tert-Butyl Ester Protection and Deprotection
Protection (Isobutylene Method):
-
Dissolve the carboxylic acid (1.0 equiv) in dioxane or a mixture of tert-butyl acetate (B1210297) and dichloromethane.
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv).
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Deprotection (TFA Cleavage):
-
Dissolve the tert-butyl ester in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) in a 1:1 to 1:4 ratio (CH₂Cl₂:TFA) depending on the substrate's sensitivity.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of TFA.
-
The resulting carboxylic acid can often be used directly or purified as needed.
Silyl Ester (TBDMS) Protection and Deprotection
Protection: [11]
-
To a solution of the carboxylic acid (1.0 equiv) and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv) at room temperature.
-
Stir the mixture for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography.
Deprotection (TBAF Cleavage): [13]
-
Dissolve the silyl ester in tetrahydrofuran (B95107) (THF).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv).
-
Stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify as needed.
Oxazoline Protection and Deprotection
Protection (Direct Condensation): [17]
-
Mix the carboxylic acid (1.0 equiv) with an excess of 2-amino-2-methyl-1-propanol (e.g., 5-10 equiv).
-
Heat the mixture, often under microwave irradiation (e.g., 170 °C), until the reaction is complete as monitored by TLC.[17]
-
Cool the reaction mixture and purify directly by column chromatography to isolate the 2-oxazoline.
Deprotection (Acidic Hydrolysis): [20][21][23]
-
Dissolve the oxazoline in a mixture of aqueous acid (e.g., 10% HCl) and a co-solvent like THF or ethanol.[20][21][23]
-
Heat the mixture to reflux for several hours.[20]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ or a basic resin).[21][23]
-
Extract the carboxylic acid with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Decision-Making Workflow for Protecting Group Selection
The selection of an appropriate protecting group is a multi-faceted decision that depends on the specific chemical context of the synthetic route. The following workflow, represented as a DOT language script for Graphviz, outlines the key logical steps in this process.
Caption: A decision-making workflow for selecting a carboxylic acid protecting group.
Conclusion
The selection of a protecting group for a carboxylic acid is a critical decision in the design of a synthetic route. While traditional esters like methyl and benzyl esters remain valuable tools, alternative protecting groups such as tert-butyl esters, silyl esters, and oxazolines offer unique advantages in terms of stability and orthogonality. By carefully considering the reaction conditions that the protected molecule will need to endure, researchers can choose a protecting group that maximizes the chances of a successful synthesis. The data and protocols presented in this guide are intended to serve as a valuable resource for making these informed decisions in the laboratory.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. synarchive.com [synarchive.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. tandfonline.com [tandfonline.com]
- 21. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. air.unimi.it [air.unimi.it]
Performance of Tert-Butyl Esters as Fuel Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, clean-burning, and high-performing fuels has led to extensive research into various oxygenated additives. Among these, esters, particularly tert-butyl esters, have been explored for their potential to enhance octane (B31449) ratings and influence fuel properties. This guide provides an objective comparison of tert-butyl esters as gasoline additives, evaluating their performance against other common oxygenates like ethers and alcohols. The information is supported by available experimental data, detailed methodologies, and logical workflows to aid in research and development.
Executive Summary
Tert-butyl esters, such as tert-butyl acetate (B1210297) (TBAc), are recognized for their potential to increase the octane number of gasoline. Their branched structure contributes to good anti-knock properties. Compared to widely used ethers like Methyl tert-butyl ether (MTBE) and alcohols like ethanol, tert-butyl esters offer distinct advantages, including potentially lower Reid Vapor Pressure (RVP) and reduced water solubility. However, publicly available, direct comparative studies on a homologous series of tert-butyl esters (e.g., acetate, propionate, pentanoate) are limited. This guide synthesizes the existing data, focusing on TBAc as the primary example, and compares its performance with established alternatives.
Data Presentation: Performance Metrics of Fuel Additives
The following tables summarize the quantitative data on how various fuel additives, including tert-butyl acetate and common alternatives, affect key gasoline properties and engine performance metrics.
Table 1: Comparison of Physicochemical Properties of Selected Fuel Additives
| Property | Tert-Butyl Acetate (TBAc) | Methyl Tert-Butyl Ether (MTBE) | Ethyl Tert-Butyl Ether (ETBE) | Ethanol | Sec-Butyl Acetate |
| Chemical Formula | C6H12O2 | C5H12O | C6H14O | C2H5OH | C6H12O2 |
| Oxygen Content (wt%) | 27.5 | 18.2 | 15.7 | 34.7 | 27.5 |
| Density (g/mL @ 20°C) | 0.866 | 0.74 | 0.74 | 0.79 | 0.87 |
| Boiling Point (°C) | 97-98 | 55.2 | 73 | 78.3 | 112-113 |
| Blending RON | ~100-110 (estimated) | 118 | 118 | 129 | 98-102 |
| Blending MON | ~90-98 (estimated) | 101 | 102 | 102 | 88-92 |
| Water Solubility | Low | Moderate (42 g/L) | Low (2.3 g/L) | High (miscible) | Low |
Note: Blending octane numbers (RON/MON) are highly dependent on the base fuel and blend concentration. Values for TBAc are estimated based on limited patent data and structural similarities to other octane boosters.
Table 2: Effect of Additives on Gasoline Performance and Emissions (10% Blend Volume)
| Parameter | Tert-Butyl Acetate (10% Blend) | MTBE (10% Blend) | Ethanol (10% Blend) | Sec-Butyl Acetate (9.8% Blend) |
| RON Increase | Improved[1] | Significant Increase[2][3][4] | Significant Increase | +2.6 points[1] |
| MON Increase | Improved[1] | Significant Increase[2][4] | Significant Increase | +2.2 points[1] |
| CO Emissions | Reduction Expected | Reduced[3][5] | Reduced | Reduction Expected |
| HC Emissions | Reduction Expected | Reduced[6] | Reduced | Reduction Expected |
| NOx Emissions | No significant change expected | May slightly increase[5] | May increase | No significant change expected |
| Reid Vapor Pressure | Low to neutral impact | Increases RVP | Significantly increases RVP | Low to neutral impact |
Note: Data for tert-butyl acetate is largely qualitative due to scarcity in literature. Expected trends are based on its properties as an oxygenate.
Experimental Protocols
Detailed methodologies are crucial for the objective assessment of fuel additives. Below is a representative protocol for evaluating the performance of a tert-butyl ester additive in a spark-ignition (SI) engine.
Synthesis of Tert-Butyl Esters
Tert-butyl esters are typically synthesized via the acid-catalyzed addition of a carboxylic acid to isobutylene (B52900) or by the esterification of a carboxylic acid with tert-butanol.
-
Reaction: Carboxylic Acid + Isobutylene ⇌ Tert-Butyl Ester
-
Catalyst: A strong acid catalyst, such as an ion-exchange resin (e.g., Amberlyst-15), is commonly used.[7]
-
Procedure:
-
The carboxylic acid (e.g., acetic acid for TBAc, propionic acid for tert-butyl propionate) and the catalyst are charged into a pressurized reactor.
-
The reactor is sealed and heated to the reaction temperature (e.g., 70°C).[7]
-
Liquefied isobutylene is then fed into the reactor.
-
The reaction is carried out for a specified duration (e.g., 8 hours) with constant stirring.[7]
-
After the reaction, the catalyst is separated by filtration.
-
The product is purified using distillation to remove unreacted starting materials and byproducts.
-
-
Analysis: The final product purity is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
Engine Performance and Emissions Testing
This protocol outlines the steps to evaluate fuel blends in a standard test engine.
-
Apparatus:
-
A single-cylinder or multi-cylinder spark-ignition (SI) test engine mounted on a dynamometer.[8][9]
-
Fuel flow meter to measure brake-specific fuel consumption (BSFC).
-
Exhaust gas analyzer to measure concentrations of CO, HC, and NOx.[10]
-
Data acquisition system to record engine speed, torque, and other parameters.
-
-
Procedure:
-
Fuel Blending: Prepare test fuels by blending the tert-butyl ester additive (e.g., 5%, 10%, 15% by volume) with a base gasoline (e.g., RON 92). Prepare a control batch of unblended base gasoline.
-
Baseline Test: Operate the engine with the base gasoline under a range of steady-state conditions (e.g., varying engine speeds at wide-open throttle).[3] Record baseline data for torque, power, BSFC, and exhaust emissions.
-
Additive Test: Drain the fuel system and run the engine with the blended fuel until the system is purged.
-
Repeat the same series of steady-state tests as performed for the baseline fuel, recording all performance and emission parameters.
-
Data Analysis: Compare the results from the blended fuel tests to the baseline data to determine the percentage change in each performance and emission metric.
-
Mandatory Visualizations
The following diagrams illustrate the synthesis and experimental workflow described above.
Caption: Workflow for the acid-catalyzed synthesis of tert-butyl esters.
Caption: Experimental workflow for testing fuel additive performance.
Conclusion
Tert-butyl esters, particularly tert-butyl acetate, present a viable option as a gasoline additive for octane enhancement. Their favorable physical properties, such as low water solubility and a lesser impact on vapor pressure compared to ethanol, make them attractive alternatives. Furthermore, the VOC-exempt status of TBAc in the United States is a significant environmental and regulatory advantage.[11] However, the higher production cost compared to traditional additives like MTBE remains a barrier to widespread adoption.[1] Further research is required to conduct direct, side-by-side performance and emission comparisons of different tert-butyl esters (acetate, propionate, pentanoate) to fully characterize their potential and identify the most effective candidate for commercial use.
References
- 1. Gasoline composition and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Revision to Definition of Volatile Organic Compound Requirements for t-Butyl Acetate | Ground-level Ozone Pollution | US EPA [19january2021snapshot.epa.gov]
Assessing Racemization Risk in the Protection of Chiral Amino Acids: A Comparative Guide to Tert-Butylation and Alternative Methods
For researchers, scientists, and professionals in drug development, maintaining the stereochemical integrity of chiral amino acids during chemical synthesis is paramount. The protection of the carboxylic acid functional group is a critical step where racemization can occur, potentially compromising the efficacy and safety of the final product. This guide provides an objective comparison of the racemization risk associated with the tert-butylation of chiral amino acids versus other common protective strategies, supported by experimental data and detailed protocols.
The choice of a carboxyl protecting group can significantly influence the degree of racemization. Factors such as the reaction conditions, the nature of the amino acid side chain, and the chosen deprotection strategy all play a role in preserving the desired enantiomeric form. This guide focuses on comparing the widely used tert-butyl ester protection with benzyl (B1604629) and silyl (B83357) ester alternatives.
Quantitative Comparison of Racemization in Different Carboxyl Protection Methods
The following table summarizes the extent of racemization observed for different C-terminal protection methods for various amino acids under specific experimental conditions. The data is presented as enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer.
| Amino Acid | Protecting Group | Method | Reaction Conditions | Enantiomeric Excess (e.e.) (%) | Reference |
| Various Free Amino Acids | Tert-butyl (tBu) | Tf₂NH, t-BuOAc | Room Temperature | >99% (No observable racemization) | |
| Phenylalanine (Phe) | Benzyl (Bzl) | p-TsOH, Benzyl Alcohol | Refluxing Cyclohexane (B81311) | 95.7% | |
| Phenylalanine (Phe) | Benzyl (Bzl) | p-TsOH, Benzyl Alcohol | Refluxing Toluene | 27.0% | [1] |
| Alanine (Ala) | Benzyl (Bzl) | p-TsOH, Benzyl Alcohol | Refluxing Cyclohexane | High (enantiomerically pure) | [2] |
| Leucine (Leu) | Benzyl (Bzl) | p-TsOH, Benzyl Alcohol | Refluxing Cyclohexane | High (enantiomerically pure) | [2] |
| Valine (Val) | Benzyl (Bzl) | p-TsOH, Benzyl Alcohol | Refluxing Cyclohexane | High (enantiomerically pure) | [2] |
| Various α-Amino Acids | Triisopropylsilyl (TIPS) | TIPSOTf, EDIPA | Not specified | No racemization reported |
Experimental Protocols
Detailed methodologies for the synthesis of tert-butyl, benzyl, and silyl esters of chiral amino acids, along with a general protocol for the determination of enantiomeric excess, are provided below.
Protocol 1: Racemization-Free Tert-Butylation of Free Amino Acids
This protocol is adapted from a method reported to proceed without observable racemization[3].
Materials:
-
Free amino acid
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Tert-butyl acetate (B1210297) (t-BuOAc)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
To a reaction vessel containing the free amino acid, add 1.1 equivalents of bis(trifluoromethanesulfonyl)imide (Tf₂NH).
-
Add tert-butyl acetate (t-BuOAc) as the solvent and tert-butylating agent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction mixture to isolate the tert-butyl ester of the amino acid.
Protocol 2: Benzylation of Amino Acids with Azeotropic Removal of Water
This protocol is based on the Fischer-Speier esterification method, where the choice of solvent for azeotropic water removal is critical to minimize racemization[1][2].
Materials:
-
Amino acid
-
p-Toluenesulfonic acid (p-TsOH)
-
Benzyl alcohol
-
Cyclohexane (for minimal racemization) or Toluene (for comparison)
-
Dean-Stark apparatus
-
Heating mantle and magnetic stirrer
-
Reaction flask
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the amino acid (1 equivalent), p-toluenesulfonic acid (1.2 equivalents), and benzyl alcohol (5 equivalents).
-
Add cyclohexane as the solvent.
-
Heat the mixture to reflux and collect the water-cyclohexane azeotrope in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Isolate the benzyl ester p-toluenesulfonate salt by precipitation with a suitable anti-solvent (e.g., diethyl ether) and filtration.
Protocol 3: Silylation of Amino Acid Carboxylic Acids
This general protocol is for the derivatization of the carboxylic acid group of an amino acid with a silylating agent, a method often reported to proceed with minimal racemization.
Materials:
-
N-protected amino acid
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
Ensure the N-protected amino acid is completely dry.
-
In a reaction vial, dissolve the N-protected amino acid in a minimal amount of anhydrous solvent.
-
Add an excess of the silylating agent (e.g., BSA).
-
Cap the vial tightly and heat the mixture (e.g., 60-80 °C) for a specified time, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, the silylated amino acid can often be used directly or after removal of the solvent and excess reagent under reduced pressure.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
This is a general workflow for analyzing the enantiomeric purity of the synthesized amino acid esters[4][5].
Materials and Equipment:
-
HPLC system with a UV or MS detector
-
Chiral stationary phase (CSP) column suitable for amino acid ester separation (e.g., polysaccharide-based or macrocyclic glycopeptide-based)
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)
-
Sample of the synthesized amino acid ester
-
Racemic standard of the amino acid ester
Procedure:
-
Method Development:
-
Dissolve the racemic standard of the amino acid ester in a suitable solvent.
-
Develop a separation method by optimizing the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers on the chiral column.
-
-
Sample Analysis:
-
Dissolve a known concentration of the synthesized amino acid ester sample in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized method.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Logical Workflow for Assessing Racemization Risk
The following diagram illustrates the decision-making process and experimental workflow for assessing the risk of racemization when selecting a carboxylic acid protecting group for a chiral amino acid.
Conclusion
The selection of a protecting group for the carboxylic acid of a chiral amino acid is a critical decision that directly impacts the stereochemical outcome of a synthesis. Experimental evidence strongly suggests that tert-butylation , particularly when carried out with reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, offers a superior strategy for minimizing racemization, often yielding products with enantiomeric excess greater than 99%[3].
Benzyl ester formation, a widely used alternative, presents a higher risk of racemization, which is highly dependent on the reaction conditions. The use of lower boiling point azeotroping solvents like cyclohexane is crucial for preserving enantiomeric purity, as higher temperatures, such as those reached with toluene, can lead to significant racemization[1][2].
Silyl esters represent a promising alternative, with reports indicating that their formation can proceed without racemization. However, more direct quantitative comparisons with tert-butyl and benzyl esters under standardized conditions are needed to fully assess their relative risk of racemization.
For applications where the absolute stereochemical integrity of the amino acid is non-negotiable, the data supports the use of modern tert-butylation methods as the preferred choice for carboxylic acid protection.
References
- 1. air.unimi.it [air.unimi.it]
- 2. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Safety Operating Guide
Proper Disposal of tert-Butyl Butanoate: A Guide for Laboratory Professionals
For immediate reference, tert-butyl butanoate is a flammable liquid and must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general waste. Adherence to institutional and local regulations is paramount for ensuring safety and environmental compliance.
This compound, also known as tert-butyl butyrate (B1204436), is an ester commonly used for its fruity fragrance and as a solvent in various chemical processes.[1] Proper handling and disposal are critical to mitigate risks associated with its flammability and potential for irritation.[1]
Chemical and Physical Properties
A clear understanding of this compound's properties is foundational to its safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 2308-38-5 | [2][3] |
| Molecular Formula | C₈H₁₆O₂ | [2][3] |
| Molecular Weight | 144.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 143.6°C at 760 mmHg | [2] |
| Flash Point | 39.1°C | [2] |
| Density | 0.878 g/cm³ | [2] |
| Solubility | Limited solubility in water, soluble in organic solvents | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid.[4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][6] It is also known to cause skin and eye irritation upon contact.[1]
Immediate Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][5]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[4][5] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[4][5]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
Experimental Protocol: Waste Collection and Labeling
-
Container Selection: Use a designated, properly labeled, and chemically resistant waste container. The container must have a secure cap to prevent the release of vapors.
-
Waste Segregation: Do not mix this compound with incompatible waste streams. It should be collected with other non-halogenated organic solvents.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from ignition sources, pending collection by trained hazardous waste personnel.[7][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. CAS 2308-38-5: tert-Butyl butyrate | CymitQuimica [cymitquimica.com]
- 2. This compound | 2308-38-5 [chemnet.com]
- 3. tert-Butyl butyrate | C8H16O2 | CID 61297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sdfine.com [sdfine.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ecolink.com [ecolink.com]
Essential Safety and Operational Guide for Handling Tert-Butyl Butanoate
For Immediate Reference by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of tert-butyl butanoate. The following procedures are designed to ensure the safe execution of research and development activities.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and the structurally similar compound, tert-butyl acetate (B1210297). This information is crucial for conducting a thorough risk assessment prior to beginning any experimental work.
| Property | This compound | Tert-Butyl Acetate (for reference) |
| Molecular Formula | C₈H₁₆O₂[1] | C₆H₁₂O₂ |
| Molecular Weight | 144.21 g/mol [1][2] | 116.16 g/mol |
| CAS Number | 2308-38-5[1][2] | 540-88-5 |
| Boiling Point | 143.6°C at 760 mmHg[1] | 97.85°C (208.13°F)[3] |
| Flash Point | 39.1°C[1] | 4.4°C (39.92°F)[3] |
| Density | 0.878 g/cm³[1] | Not Available |
| Vapor Pressure | 5.3 mmHg at 25°C[1] | Not Available |
| Solubility | Limited solubility in water. Soluble in organic solvents.[4] | Insoluble in water.[5] |
Detailed Experimental Protocol for Safe Handling
Adherence to the following step-by-step protocol is mandatory for all personnel handling this compound.
Pre-Handling and Preparation
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment specific to the planned experiment.
-
Safety Data Sheet (SDS) Review: Obtain and review the Safety Data Sheet for this compound from the supplier.[6] While this guide provides essential information, the SDS will contain more detailed and specific data.
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7] Ensure that an eyewash station and safety shower are readily accessible.[3][7]
-
Ignition Source Control: this compound is a flammable liquid.[8] Keep it away from heat, sparks, open flames, and other ignition sources.[3][9][10][11] Use only non-sparking tools and explosion-proof electrical equipment.[3][7][9][11] Ground and bond all containers and receiving equipment to prevent static discharge.[3][9][10][11]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound:
-
Eye and Face Protection: Wear chemical splash goggles.[3] A face shield may also be necessary depending on the scale of the operation.[3]
-
Hand Protection: Wear chemical-resistant gloves.[9][10] Consult with the glove manufacturer's specifications to ensure compatibility with this compound.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.[3] For larger quantities or in case of a significant splash risk, chemical-resistant coveralls should be worn.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][12]
Handling and Use
-
General Handling: Avoid contact with skin and eyes.[3][4][13] Do not ingest the substance.[3] Avoid breathing in vapors or mists.[3][13]
-
Dispensing: When transferring or dispensing, use the grounding and bonding procedures mentioned previously.
-
Heating: If heating is required, use a water bath, heating mantle, or other controlled heating source. Do not use an open flame.
Spill and Emergency Procedures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and activate the fire alarm if necessary.
-
Isolate the spill area.[5]
-
Only personnel trained and equipped for hazardous material response should attempt to clean up a major spill.
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Immediately wash skin with soap and plenty of water.[5] Remove contaminated clothing.[9][10] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the person to fresh air.[5][10] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][12]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]
-
Waste Disposal
-
Container Management: Do not dispose of this compound down the drain.[8] Collect all waste in a properly labeled, sealed container. Empty containers may retain product residue and vapors and should be handled as hazardous waste.[3][13]
-
Disposal Protocol: Dispose of waste material in accordance with all local, state, and federal regulations.[8] This should be done through a licensed hazardous waste disposal company.
Operational Workflow Diagram
The following diagram illustrates the logical flow of the handling and disposal process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 2308-38-5 [chemnet.com]
- 2. tert-Butyl butyrate | C8H16O2 | CID 61297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cometchemical.com [cometchemical.com]
- 4. CAS 2308-38-5: tert-Butyl butyrate | CymitQuimica [cymitquimica.com]
- 5. TERT-BUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. images.nicindustries.com [images.nicindustries.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. images.nicindustries.com [images.nicindustries.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - tert-Butyl acetate [cdc.gov]
- 13. sdfine.com [sdfine.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
